Vutiglabridin
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1800188-47-9 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |
InChI Key |
IUXJXQLTUMGHHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Vutiglabridin's Dual Mechanism of Action on Paraoxonase 1 and 2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vutiglabridin, a clinical-stage synthetic small molecule derived from glabridin, has emerged as a promising therapeutic agent with a multifaceted mechanism of action targeting the paraoxonase (PON) family of enzymes. This technical guide synthesizes the current understanding of how this compound modulates PON1 and PON2, presenting key experimental findings, detailed methodologies, and signaling pathways. This compound has been shown to directly bind to and stabilize PON1, enhancing its anti-oxidative and anti-inflammatory functions post-transcriptionally. Concurrently, it acts as a PON2 agonist, promoting autophagy and improving mitochondrial function to alleviate cellular stress. This dual engagement with PON1 and PON2 underscores this compound's potential in treating a range of metabolic and neurodegenerative disorders.
This compound and Paraoxonase 1 (PON1)
Mechanism of Action
This compound's interaction with PON1, an HDL-associated plasma enzyme known for its role in hydrolyzing oxidized lipids, is characterized by direct binding and subsequent functional enhancement.[1][2] Research indicates that this compound binds to PON1 with high affinity, offering protection against oxidative damage.[1][2] This interaction leads to a significant increase in both plasma PON1 levels and its enzymatic activity.[1][2] Notably, this modulation occurs post-transcriptionally, as this compound treatment does not affect PON1 mRNA levels.[1][2] The proposed mechanism suggests that by binding to PON1, this compound enhances the protein's stability and/or protects it from degradation in the plasma.[1]
Quantitative Data Summary
| Parameter | Organism/System | Treatment | Result | Reference |
| PON1 Protein Expression | Wild-type C57BL/6J mice (plasma) | This compound | Significantly increased | [1] |
| PON1 Enzymatic Activity (Arylesterase and Lactonase) | Wild-type C57BL/6J mice (plasma) | This compound | Significantly increased | [3] |
| PON1 Protein Expression | LDLR-/- mice on Western Diet (plasma) | This compound (100 mg/kg) | Significantly increased | [1][4] |
| PON1 Specific Enzyme Activity | LDLR-/- mice on Western Diet (plasma) | This compound | Significantly increased | [4] |
Experimental Protocols
1.3.1. Target Identification by Nematic Protein Organisation Technique (NPOT)
The NPOT assay was utilized for the non-biased identification of this compound's interacting proteins.[1][5]
-
Objective: To identify potential protein targets of this compound in a label-free manner.
-
Methodology:
-
Protein homogenates from the liver of wild-type and diet-induced obese mice were prepared.
-
The protein homogenates were analyzed using the NPOT platform, which measures changes in protein organization upon interaction with the small molecule (this compound).
-
Proteins showing significant interaction were identified by mass spectrometry.[5]
-
-
Key Finding: PON1 was identified as a direct interacting protein of this compound.[1][5]
1.3.2. Western Blot Analysis for PON1 Expression
-
Objective: To quantify the protein expression levels of PON1 in plasma.
-
Methodology:
-
Plasma samples were collected from control and this compound-treated mice.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with a primary antibody specific for PON1.
-
A secondary antibody conjugated to horseradish peroxidase was used for detection.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Transferrin was used as a loading control for normalization.[3][4]
-
1.3.3. PON1 Enzyme Activity Assays
-
Objective: To measure the enzymatic activity of PON1 in plasma.
-
Methodology:
-
Arylesterase Activity: Measured by monitoring the hydrolysis of phenylacetate to phenol at 270 nm.
-
Lactonase Activity: Assessed using dihydrocoumarin as a substrate and monitoring the increase in absorbance at 270 nm.[3]
-
Signaling Pathway and Experimental Workflow
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Vutiglabridin: A Synthetic Glabridin Derivative – A Technical Whitepaper
Abstract
Vutiglabridin, a synthetic derivative of the natural compound glabridin, has emerged as a promising therapeutic agent with a primary mechanism centered on the modulation of paraoxonase 2 (PON2) and paraoxonase 1 (PON1). This technical guide provides an in-depth overview of this compound, from its chemical origins and synthesis to its multifaceted mechanism of action and extensive preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing experimental protocols, quantitative data, and the signaling pathways implicated in its therapeutic effects.
Introduction: From Glabridin to this compound
Glabridin, a key isoflavan found in licorice root (Glycyrrhiza glabra), is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential has been hampered by low chemical stability and bioavailability.[3] To overcome these limitations, this compound was developed through chemical modification of the glabridin backbone, resulting in an improved pharmacological profile.[3][4] this compound is a racemic mixture of (R)- and (S)-enantiomers.[5]
Mechanism of Action: A Tale of Two Paraoxonases
This compound's primary mechanism of action involves the modulation of two key enzymes: paraoxonase 2 (PON2) and paraoxonase 1 (PON1).
PON2 Modulation: Enhancing Mitochondrial Integrity and Autophagy
This compound has been identified as a PON2 agonist.[4][6] PON2 is an intracellular enzyme localized to the inner mitochondrial membrane, where it plays a critical role in cellular antioxidant defense and the maintenance of mitochondrial integrity.[6] this compound directly binds to PON2, enhancing its activity and stability.[1][4] This interaction triggers a cascade of downstream effects:
-
Alleviation of Oxidative Stress: By activating PON2, this compound mitigates the generation of mitochondrial reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6]
-
Preservation of Mitochondrial Function: this compound helps maintain mitochondrial structure and network connectivity, which are often compromised under conditions of oxidative stress.[6]
-
Activation of Autophagy: this compound promotes autophagy, a cellular process for degrading and recycling damaged components, which is crucial for cellular homeostasis.[4]
These PON2-mediated effects are central to this compound's therapeutic potential in a range of conditions, including non-alcoholic steatohepatitis (NASH), neurodegenerative diseases like Parkinson's, and age-related cellular senescence.[1][4][6]
PON1 Modulation: Impact on Lipid Metabolism
This compound also directly interacts with PON1, an HDL-associated plasma enzyme that plays a role in hydrolyzing oxidized lipids.[7] this compound binds to PON1 with high affinity, protecting it from oxidative damage and increasing its plasma levels and enzyme activity post-transcriptionally.[7][8] This modulation of PON1 is believed to contribute to this compound's beneficial effects on hyperlipidemia and obesity.[8]
Therapeutic Applications and Preclinical Evidence
This compound has demonstrated therapeutic potential in a variety of preclinical models.
Obesity and Metabolic Disorders
In high-fat diet-induced obese mouse models, this compound has been shown to reduce body weight and improve metabolic parameters.[3][5] Specifically, in obese and hyperlipidemic LDLR−/− mice, oral administration of this compound at 100 mg/kg significantly increased plasma PON1 levels while decreasing plasma cholesterol levels, total fat mass, and body mass.[7]
Non-Alcoholic Steatohepatitis (NASH)
This compound has shown promise in treating NASH by markedly reducing hepatic steatosis, fibrosis, and inflammation in animal models.[4][9] Its therapeutic effects in NASH are attributed to the promotion of lipid catabolism, activation of autophagy, and improvement of mitochondrial dysfunction, all of which are hallmarks of effective NASH treatment.[4][9]
Neuroprotection
This compound has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. It was found to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in neuronal cells, leading to an alleviation of dopaminergic cell death and motor impairments.[1][10]
Neovascular Age-Related Macular Degeneration (nAMD)
In a laser-induced choroidal neovascularization (CNV) mouse model of nAMD, this compound was as potent as aflibercept in reducing CNV lesion volume.[11] Its mechanism in this context is complementary to VEGF inhibition and is abrogated in PON2 knockout mice, confirming PON2 as the target.[11]
Clinical Development: First-in-Human Studies
This compound has undergone Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[5][12]
Study Design and Dosing
A randomized, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted in healthy Korean and White subjects.[5][13]
-
SAD Study: Single oral doses ranging from 30 mg to 720 mg.[5]
-
MAD Study: Once-daily oral doses of 240 mg and 480 mg for 14 days.[5]
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose) [5]
| Dose (mg) | Tmax (h, median) | Cmax (ng/mL, mean ± SD) | AUClast (ng·h/mL, mean ± SD) | t1/2 (h, mean ± SD) |
| 30 | 1.5 | 103 ± 31.8 | 1340 ± 385 | 49.3 ± 13.9 |
| 60 | 2.0 | 171 ± 46.9 | 2480 ± 643 | 55.4 ± 12.3 |
| 120 | 2.0 | 289 ± 98.7 | 4990 ± 1530 | 66.8 ± 17.5 |
| 240 | 3.0 | 443 ± 152 | 9080 ± 2610 | 79.1 ± 19.8 |
| 480 | 3.0 | 658 ± 204 | 16100 ± 4560 | 91.5 ± 20.7 |
| 720 | 3.0 | 823 ± 296 | 21600 ± 7120 | 98.6 ± 22.4 |
Table 2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose) [5]
| Dose (mg) | Population | Tmax (h, median) | Cmax,ss (ng/mL, mean ± SD) | AUCτ,ss (ng·h/mL, mean ± SD) | t1/2 (h, mean) | Accumulation Ratio |
| 240 | Korean | 3.0 | 973 ± 271 | 19900 ± 5430 | - | 2.20 |
| 480 | Korean | 4.0 | 1640 ± 453 | 36000 ± 9870 | 110 | 2.76 |
| 480 | White | 4.0 | 1180 ± 325 | 25800 ± 7090 | 73 | 2.45 |
Key Observations:
-
This compound plasma concentrations increased rapidly, with a median Tmax of 1.5 to 3 hours after a single dose.[5]
-
The increase in plasma concentration was less than dose-proportional.[5][12]
-
The mean half-life was long, approximately 110 hours in Koreans and 73 hours in Whites in the MAD study.[5][12]
-
Systemic exposure to this compound significantly increased when taken with a high-fat meal.[5][13][14]
-
Plasma concentrations increased more than twofold after multiple administrations, with a mean accumulation ratio ranging from 2.20 to 2.76.[5]
Safety and Tolerability
Single and multiple doses of this compound were generally well-tolerated in healthy subjects.[5][12] Most treatment-emergent adverse events (TEAEs) were mild in severity and resolved spontaneously.[13] No clinically significant changes were observed in laboratory tests, physical examinations, vital signs, or ECGs.[13] It is important to note that preclinical studies indicated reproductive toxicity at high doses in rats.[13]
Experimental Protocols
In Vivo Model of Diet-Induced Obesity
-
Animals: C57BL/6J mice or LDLR−/− mice.[7]
-
Diet: High-fat diet (e.g., 60% kcal from fat) or Western diet to induce obesity and hyperlipidemia.[7]
-
Treatment: this compound administered via oral gavage at specified doses (e.g., 100 mg/kg) for a defined period (e.g., three weeks).[7]
-
Endpoints: Body weight, total fat mass, plasma cholesterol levels, and plasma PON1 levels and activity.[7][8]
First-in-Human Clinical Trial Protocol
-
Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study.[5][13]
-
Participants: Healthy male subjects (Korean and White).[5][13]
-
Intervention:
-
Assessments:
-
Safety and Tolerability: Monitored throughout the study via clinical laboratory tests, physical examinations, vital signs, and ECGs.[5]
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters like Cmax, Tmax, AUC, and half-life.[5]
-
Pharmacodynamics: Exploratory biomarkers related to obesity and inflammation were analyzed.[5][12]
-
Conclusion
This compound represents a significant advancement in the development of glabridin-based therapeutics. Its dual mechanism of action, targeting both PON1 and PON2, provides a strong rationale for its potential efficacy in a range of metabolic, neurodegenerative, and age-related diseases. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued investigation in patient populations. This technical guide provides a foundational understanding of this compound for the scientific community, paving the way for further research and development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaceum.com [glaceum.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gubra.dk [gubra.dk]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of meal type on the bioavailability of this compound, a novel anti-obesity agent, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Vutiglabridin: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin (formerly HSG4112) is a novel, orally bioavailable small molecule modulator of Paraoxonase-2 (PON2), a mitochondrial inner membrane protein. Discovered through an in vivo phenotypic screen of synthetic glabridin derivatives, this compound has demonstrated significant therapeutic potential in a range of preclinical models of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Discovery and Synthesis
Discovery
This compound was identified as the most potent compound from a library of synthetic derivatives of glabridin, a key isoflavan constituent of licorice root (Glycyrrhiza glabra).[1] The discovery process utilized an in vivo phenotypic screening approach, where these derivatives were directly administered to high-fat diet-induced obese mice.[1] This method allowed for the selection of the most efficacious compound based on its ability to produce a desired physiological outcome, in this case, a reduction in body weight.
Synthesis
The precise, step-by-step chemical synthesis of this compound is proprietary and protected under U.S. Patent US9783551B2, held by Glaceum Inc.[2] While the detailed protocol is not publicly available, it is known that this compound is a synthetic derivative of glabridin. The synthesis of glabridin itself can be achieved through various patented methods, one of which involves a multi-step process starting from protected acetophenone and involving Willgerodt-Kindler and Friedel-Crafts reactions, followed by catalytic hydrogenation and cyclization.
Mechanism of Action: Modulation of Paraoxonase-2 (PON2)
The primary molecular target of this compound is Paraoxonase-2 (PON2), an enzyme localized to the inner mitochondrial membrane.[2][3] this compound has been shown to directly bind to PON2, enhancing its protein stability.[3] PON2 plays a crucial role in mitigating mitochondrial oxidative stress and is involved in the regulation of lipid metabolism and autophagy.[2][3] The therapeutic effects of this compound across different disease models are largely attributed to its modulation of PON2 activity. Additionally, this compound has been demonstrated to interact with Paraoxonase-1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that also possesses antioxidant properties.[1]
Signaling Pathway of this compound via PON2 Modulation
Caption: this compound's mechanism of action via PON2 modulation.
Preclinical Efficacy
This compound has been evaluated in several preclinical models, demonstrating promising efficacy in obesity, non-alcoholic steatohepatitis (NASH), age-related macular degeneration (AMD), and Parkinson's disease.
Obesity and Metabolic Disorders
In high-fat diet-induced obese mice, oral administration of this compound led to significant reductions in body weight, fat mass, and plasma cholesterol levels.[1]
Quantitative Data from Preclinical Obesity Studies
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Body Weight | High-fat diet-induced obese mice | This compound | 100 mg/kg/day | Significant reduction vs. control | [1] |
| Fat Mass | High-fat diet-induced obese mice | This compound | 100 mg/kg/day | Significant reduction vs. control | [1] |
| Plasma Cholesterol | High-fat diet-induced obese mice | This compound | 100 mg/kg/day | Significant reduction vs. control | [1] |
| PON1 Plasma Levels | Wild-type C57BL/6J mice | This compound | 100 mg/kg/day for 2 weeks | Significant increase | [1] |
Age-Related Macular Degeneration (AMD)
In a laser-induced choroidal neovascularization (CNV) mouse model of neovascular AMD, this compound demonstrated potent anti-angiogenic effects.
Quantitative Data from Preclinical AMD Studies
| Parameter | Model | Treatment | Outcome | Reference |
| CNV Lesion Volume | Laser-induced CNV in C57BL/6 mice | This compound | 70.5 ± 9.7% reduction | [2] |
| CNV Lesion Volume | Laser-induced CNV in C57BL/6 mice | Aflibercept | 59.7 ± 9.3% reduction | [2] |
| CNV Lesion Volume | Laser-induced CNV in C57BL/6 mice | This compound + Aflibercept | Additional 52.5 ± 13.7% reduction | [2] |
Parkinson's Disease
This compound has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Quantitative Data from Preclinical Parkinson's Disease Studies
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Motor Function | MPTP-induced Parkinson's mice | This compound | 50 mg/kg/day | Significant alleviation of motor impairments | [3] |
| Dopaminergic Neuron Survival | MPTP-induced Parkinson's mice | This compound | 50 mg/kg/day | Significant protection against neuronal damage | [3] |
Experimental Protocols
In Vivo Phenotypic Screening for Discovery
-
Model: High-fat diet-induced obese mice.
-
Procedure: A library of synthetic glabridin derivatives was administered orally to the mice. Body weight and other metabolic parameters were monitored over a defined period. This compound was identified as the compound with the most significant anti-obesity effects.[1]
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery of this compound.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
-
Model: 8-week-old C57BL/6 wild-type or PON2 knockout mice.[2]
-
Induction of CNV: Mice were anesthetized, and pupils were dilated. Four laser burns (50 µm spot size, 0.1 s duration, 250 mW) were delivered to the retina of each eye using a slit-lamp-adapted laser photocoagulator.[2]
-
Treatment: this compound was administered daily by oral gavage for 6 days post-laser induction. Aflibercept (2 µg/µL) was administered via intravitreal injection as a positive control.[2]
-
Analysis: At the end of the treatment period, eyes were enucleated, and choroidal flat mounts were prepared. The volume of CNV was quantified using confocal microscopy and image analysis software.[2]
MPTP-Induced Parkinson's Disease Mouse Model
-
Model: Male C57BL/6 mice.
-
Induction of Parkinson's Disease: Mice were administered four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.
-
Treatment: this compound (50 mg/kg) was administered orally for 21 consecutive days.[3]
-
Behavioral Analysis: Motor function was assessed using tests such as the rotarod and pole test.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[3]
Pharmacokinetics
A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy Korean and White male subjects.
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Population | Dose | Value | Reference |
| Tmax (median) | Healthy Males | Single dose (30-720 mg) | 1.5 - 3.0 hours | [4] |
| Mean Half-life (t1/2) | Healthy Korean Males | Multiple doses (240-480 mg) | 110 hours | [4] |
| Mean Half-life (t1/2) | Healthy White Males | Multiple doses (480 mg) | 73 hours | [4] |
| Accumulation Ratio (mean) | Healthy Males | Multiple doses (240-480 mg) | 2.20 - 2.76 | [4] |
Conclusion
This compound is a promising clinical-stage therapeutic agent with a novel mechanism of action centered on the modulation of mitochondrial PON2. Its discovery through a phenotypic screening approach highlights the value of in vivo models in identifying compounds with significant physiological effects. Preclinical studies have demonstrated its potential in treating a diverse range of conditions, including obesity, AMD, and Parkinson's disease. Further clinical development is warranted to fully elucidate the therapeutic utility of this compound in these and other indications.
References
Pharmacological Profile of Vutiglabridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin (formerly HSG4112) is a novel, orally administered small molecule, a synthetic derivative of glabridin, currently under clinical investigation for the treatment of obesity.[1][2] Glabridin, a natural isoflavone found in licorice root, has demonstrated anti-obesity effects but is limited by low physicochemical stability and bioavailability.[1] this compound was developed to overcome these limitations while retaining the therapeutic potential of its parent compound.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key findings from preclinical and clinical studies.
Mechanism of Action: PON2 Modulation
This compound's primary mechanism of action involves the modulation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein.[1][3][4] PON2 is integral to regulating mitochondrial function, reducing oxidative stress, and enhancing lipid metabolism through the activation of autophagy.[1][3]
The proposed signaling pathway is as follows:
Pharmacokinetics
A first-in-human, randomized, placebo-controlled study evaluated the pharmacokinetics of this compound in healthy Korean and White male subjects through single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[5]
Single Ascending Dose (SAD) Study
-
Design: Healthy male subjects received a single oral dose of this compound (30, 60, 120, 240, 480, or 720 mg) or a placebo.[5]
-
Key Findings:
-
This compound exhibited less than dose-proportional increases in plasma concentrations.[5][6]
-
The plasma concentration of total this compound increased less than proportionally to the dose.[5]
-
Time to reach maximum plasma concentration (Tmax) was between 1.5 to 3 hours.[5]
-
The plasma concentration profile showed biphasic elimination.[5]
-
Table 1: Pharmacokinetic Parameters of this compound Following Single Oral Doses in Healthy Korean Subjects [5]
| Dose (mg) | Cmax (ng/mL) | AUClast (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 30 | 114.5 ± 40.8 | 1007.9 ± 255.4 | 2.0 (1.5-3.0) | 26.6 ± 12.1 |
| 60 | 185.3 ± 72.4 | 1969.4 ± 610.9 | 2.0 (1.5-4.0) | 36.3 ± 14.9 |
| 120 | 289.8 ± 104.2 | 3968.1 ± 1173.1 | 2.0 (1.5-4.0) | 48.9 ± 15.6 |
| 240 | 443.5 ± 143.6 | 7414.2 ± 2085.6 | 2.5 (1.5-4.0) | 65.2 ± 19.3 |
| 480 | 664.0 ± 201.2 | 13867.0 ± 4233.1 | 3.0 (2.0-6.0) | 81.4 ± 21.4 |
| 720 | 794.8 ± 235.8 | 17835.1 ± 5433.0 | 3.0 (2.0-6.0) | 90.1 ± 23.5 |
| Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax. |
Multiple Ascending Dose (MAD) Study
-
Design: Healthy male subjects received daily oral doses of this compound (240 or 480 mg) or placebo for 14 days.[5]
-
Key Findings:
Table 2: Pharmacokinetic Parameters of this compound Following Multiple Oral Doses for 14 Days in Healthy Subjects [5]
| Dose (mg) | Population | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | t1/2 (h) |
| 240 | Korean | 1020.0 ± 310.1 | 19400.0 ± 6230.1 | 110.3 ± 30.5 |
| 480 | Korean | 1580.0 ± 480.2 | 31600.0 ± 9870.2 | 109.8 ± 28.7 |
| 480 | White | 1310.0 ± 410.5 | 22100.0 ± 7120.5 | 73.4 ± 20.1 |
| Data are presented as mean ± standard deviation. Cmax,ss: maximum plasma concentration at steady state; AUCτ,ss: area under the plasma concentration-time curve over a dosing interval at steady state. |
Effect of Food and Ethnicity
-
Food Effect: Co-administration with a high-fat meal significantly increased the systemic exposure of this compound.[5][6] In a study with a single 480 mg dose, a low-fat meal increased Cmax and AUClast by 2.14-fold and 2.15-fold, respectively, while a high-fat meal increased them by 3.07-fold and 3.00-fold, respectively.[7] The median Tmax was delayed by 1.5 hours in both fed states.[7]
-
Ethnicity: Systemic exposure to this compound was lower in White subjects compared to Korean subjects.[5][6]
Pharmacodynamics
In the MAD study, trends of increasing adiponectin levels and decreasing C-peptide and CCL2 levels were observed with this compound treatment compared to placebo.[5] A significant positive correlation was noted between the systemic exposure of this compound and the change in adiponectin levels.[5]
Preclinical Efficacy
This compound has demonstrated therapeutic potential in various preclinical models:
-
Obesity: In a high-fat diet-induced obese mouse model, this compound led to weight reduction and increased energy expenditure.[5]
-
Non-alcoholic Steatohepatitis (NASH): this compound treatment in animal models of NASH resulted in a marked reduction of hepatic steatosis, fibrosis, and inflammation.[1]
-
Neovascular Age-Related Macular Degeneration (nAMD): In a mouse model of laser-induced choroidal neovascularization, oral this compound significantly reduced the lesion volume (70.5 ± 9.7%) in a manner comparable to aflibercept (59.7 ± 9.3%).[3] The combination of this compound and aflibercept resulted in a further reduction of 52.5 ± 13.7%.[3]
-
Parkinson's Disease: this compound was shown to penetrate the brain, bind to PON2, and restore mitochondrial dysfunction in a neuroblastoma cell line.[4] In a mouse model of Parkinson's disease, it alleviated motor impairments and protected dopaminergic neurons.[4]
-
Aging: In aged mice, this compound demonstrated anti-aging effects by improving metabolic dysfunctions, such as insulin sensitivity and inflammation, and restoring mitochondrial function.[8]
Experimental Protocols
First-in-Human Clinical Trial Workflow
The first-in-human study was a randomized, double-blind, placebo-controlled trial with two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its (R)- and (S)-isomers were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Safety and Tolerability Assessment: Safety was evaluated through monitoring of adverse events, clinical laboratory tests, physical examinations, vital signs, and 12-lead electrocardiograms.[5]
-
Pharmacodynamic Assessment: Exploratory pharmacodynamic biomarkers related to obesity and inflammation (e.g., adiponectin, C-peptide, CCL2) were analyzed from blood samples.[5]
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
-
Animals: C57BL/6 mice were used.[3]
-
CNV Induction: Choroidal neovascularization was induced by laser photocoagulation.[3]
-
Treatment: this compound was administered daily via oral gavage. Aflibercept was used as a positive control and administered via intravitreal injection.[3]
-
Outcome Measures: Retinal function was assessed by electroretinogram (ERG), and CNV volume was measured.[3]
Safety and Tolerability
In the first-in-human study, single oral doses of this compound up to 720 mg and multiple oral doses of 240 mg and 480 mg for 14 days were generally well-tolerated in healthy male subjects.[5][6] No serious adverse events related to the study drug were reported.
Conclusion
This compound is a promising oral therapeutic candidate for obesity and potentially other metabolic and neurodegenerative disorders. Its novel mechanism of action, centered on the modulation of mitochondrial PON2, offers a unique approach to treatment. The pharmacokinetic profile is characterized by less than dose-proportional absorption, accumulation with multiple dosing, and a significant food effect. Early clinical data indicate good safety and tolerability. Further clinical development is warranted to fully elucidate the efficacy and safety of this compound in patient populations.
References
- 1. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, pharmacodynamics and safety of this compound after multiple oral administrations in healthy female and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaceum.com [glaceum.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of meal type on the bioavailability of this compound, a novel anti-obesity agent, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Vutiglabridin's Role in Modulating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin, a novel small molecule, is emerging as a significant modulator of cellular oxidative stress. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role as a potent agonist of Paraoxonase 2 (PON2). Through the activation of PON2, this compound enhances mitochondrial function, reduces the production of reactive oxygen species (ROS), and mitigates cellular senescence. This document compiles and presents key quantitative data from preclinical studies, details experimental protocols for assessing its efficacy, and provides visual representations of the signaling pathways and experimental workflows involved. The evidence presented herein underscores the therapeutic potential of this compound in conditions associated with heightened oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a multitude of diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. This compound, a synthetic derivative of glabridin, has demonstrated considerable promise in preclinical models by directly targeting and mitigating the drivers of oxidative stress. Its primary mechanism revolves around the activation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein with established antioxidant properties. This guide serves as a comprehensive resource for understanding and investigating the antioxidative properties of this compound.
Mechanism of Action: The Central Role of PON2
This compound functions as a direct agonist of PON2.[1][2] This interaction is crucial for its ability to counteract oxidative stress. PON2 is strategically located in the mitochondria, the primary site of cellular ROS production, where it plays a vital role in maintaining redox homeostasis.[1] The neuroprotective and anti-senescent effects of this compound are abolished in PON2-knockdown or knockout models, unequivocally demonstrating the necessity of this protein for its therapeutic activity.[1][3]
The activation of PON2 by this compound leads to several downstream effects that collectively reduce oxidative stress:
-
Preservation of Mitochondrial Integrity: this compound treatment helps maintain the structure and network connectivity of mitochondria, which are often compromised under conditions of oxidative stress.[1]
-
Reduction of Mitochondrial ROS: By enhancing the function of PON2, this compound is thought to reduce electron leakage from the electron transport chain, a major source of superoxide radicals.[4]
-
Alleviation of Cellular Senescence: Oxidative stress is a potent inducer of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases. This compound has been shown to dose-dependently reduce the expression of key senescence markers, p16 and p21.[1]
Signaling Pathway
The binding of this compound to PON2 initiates a cascade of events that ultimately leads to the reduction of oxidative stress and its damaging consequences.
References
Vutiglabridin: A PON2 Agonist for the Enhancement of Mitochondrial Biogenesis and Function
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including metabolic disorders, neurodegenerative conditions, and the aging process itself.[1][2][3] Vutiglabridin, a novel synthetic small molecule derived from glabridin, has emerged as a promising therapeutic agent that directly targets and improves mitochondrial health.[4] This technical guide provides a comprehensive overview of the mechanism of action through which this compound enhances mitochondrial biogenesis and function. The primary molecular target of this compound is Paraoxonase-2 (PON2), an inner mitochondrial membrane protein.[1][4] By activating PON2, this compound initiates a signaling cascade involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), leading to the synthesis of new mitochondria and the enhancement of existing mitochondrial function.[5] This document summarizes the key preclinical findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction
The mitochondrion is a central hub for cellular metabolism, responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS), and plays critical roles in redox signaling, and apoptosis.[2] A decline in mitochondrial quality and quantity is a hallmark of cellular stress and is implicated in the pathogenesis of non-alcoholic steatohepatitis (NASH), Parkinson's disease (PD), and age-related cellular senescence.[1][6][7] Consequently, therapeutic strategies aimed at restoring mitochondrial homeostasis are of significant interest.
This compound (VUTI) is a derivative of glabridin, an anti-obesity candidate, engineered for improved chemical stability and bioavailability.[4] Preclinical studies have demonstrated its efficacy in reducing hepatic steatosis, inflammation, and fibrosis, as well as providing neuroprotection.[1][6] These therapeutic benefits are fundamentally linked to its ability to improve mitochondrial dysfunction.[4][6] This guide will explore the molecular underpinnings of this compound's effects on mitochondrial biogenesis and function, providing a technical resource for the scientific community.
Mechanism of Action: Targeting Mitochondrial Paraoxonase-2 (PON2)
The therapeutic effects of this compound are mediated through its direct interaction with and activation of Paraoxonase-2 (PON2). PON2 is an antioxidant enzyme localized to the inner mitochondrial membrane that protects against oxidative stress.[1][5]
The identification of PON2 as the direct target was confirmed through chemical proteomic analysis using biotin-labelled this compound.[4][6] Crucially, the beneficial effects of this compound on mitochondrial function and the alleviation of cellular stress are abolished in PON2 knockdown or knockout models, confirming that its mechanism of action is PON2-dependent.[1][7][8] This specific target engagement validates PON2 as a novel therapeutic target for diseases associated with mitochondrial dysfunction.[4][6]
This compound's Impact on Mitochondrial Biogenesis
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular response to increased energy demand and mitochondrial damage. This process is primarily regulated by the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling axis.
This compound has been shown to stimulate this key pathway.[5] Immunoblotting analyses in mouse liver demonstrated that this compound treatment leads to increased phosphorylation of AMPK, a marker of its activation.[5] Activated AMPK, in turn, promotes the expression of PGC-1α, the master regulator of mitochondrial biogenesis.[5][9] This was confirmed by the observation of increased PGC-1α (Ppargc1a) protein levels following this compound administration.[5]
The downstream consequences of PGC-1α activation include increased mitochondrial DNA (mtDNA) content and elevated levels of mitochondrial oxidative phosphorylation (OXPHOS) components, indicating the formation of new, functional mitochondria.[5]
Data Presentation: Effects on Mitochondrial Biogenesis Markers
| Marker | Model System | This compound Dose | Observed Effect | Citation |
| p-AMPK (Prkaa) | Amylin-NASH Mouse Liver | Not Specified | Increased Phosphorylation | [5] |
| PGC-1α (Ppargc1a) | Amylin-NASH Mouse Liver | Not Specified | Increased Protein Levels | [5] |
| mtDNA Content | Amylin-NASH Mouse Liver | Not Specified | Increased Levels | [5] |
| OXPHOS Components | Amylin-NASH Mouse Liver | Not Specified | Increased Levels | [5] |
Enhancement of Mitochondrial Function by this compound
Beyond stimulating the creation of new mitochondria, this compound also enhances the function and integrity of the existing mitochondrial network. This is achieved through improved respiratory capacity, reduction of oxidative stress, and preservation of mitochondrial structure.
-
Improved Mitochondrial Respiration: In retinal pigment epithelium (RPE) tissues and aged human dermal fibroblasts, this compound treatment was shown to improve the oxygen consumption rate (OCR), a key indicator of oxidative phosphorylation efficiency.[8][10] Measurements using Seahorse XF technology revealed improvements in both basal and maximal respiration.[10]
-
Reduced Oxidative Stress: As an agonist of the antioxidant enzyme PON2, this compound helps maintain cellular redox balance.[7] This is evidenced by a reduction in mitochondrial-specific reactive oxygen species (ROS), as measured by MitoSOX staining in RPE tissues.[8] In aged mice, this compound restores mitochondrial function in the liver to reduce ROS generation.[11][12]
-
Preservation of Structural Integrity: this compound has been shown to preserve mitochondrial structure and network connectivity under conditions of oxidative stress.[7] Electron microscopy revealed that this compound treatment helps maintain normal mitochondrial morphology.[7] Furthermore, in aged mice, it improves the assembly of mitochondrial complex I, a critical component of the electron transport chain.[12]
Data Presentation: Effects on Mitochondrial Function Parameters
| Parameter | Model System | This compound Dose | Observed Effect | Citation |
| Oxygen Consumption Rate (OCR) | Mouse RPE Tissues | Not Specified | Improved Mitochondrial Function | [8] |
| Basal Respiration | Aged Human Dermal Fibroblasts | 20 µM | Increased vs. Aged Control | [10] |
| Maximal Respiration | Aged Human Dermal Fibroblasts | 20 µM | Increased vs. Aged Control | [10] |
| Mitochondrial ROS (MitoSOX) | Mouse RPE Tissues | Not Specified | Reduced Levels | [8] |
| Mitochondrial Structure | Human LO2 Hepatocytes | 1.25 - 10 µM | Preserved Morphology & Network | [7] |
| Complex I Assembly | Aged Mouse Liver | Not Specified | Improved Assembly | [12] |
| Mitochondrial Dysfunction | SH-SY5Y Neuroblastoma Cells | Not Specified | Restored MPP+-induced dysfunction | [1] |
Key Experimental Protocols
This section provides an overview of the methodologies used to assess this compound's effects on mitochondrial biogenesis and function.
Analysis of Mitochondrial Respiration (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial health.
-
Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to attach.
-
Treatment: Cells are treated with this compound or a vehicle control for the desired duration.
-
Assay Procedure: Before the assay, the cell culture medium is replaced with XF assay medium. The microplate is then placed into a Seahorse XFe Analyzer.
-
Mitochondrial Stress Test: OCR is measured sequentially following the injection of mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
Data Analysis: Key parameters like basal respiration, maximal respiration, and ATP production are calculated from the OCR profile.[10]
Mitochondrial Biogenesis Assessment (In-Cell ELISA Method)
This duplexing assay quantifies mitochondrial biogenesis by measuring the ratio of a mitochondrial DNA (mtDNA)-encoded protein to a nuclear DNA (nDNA)-encoded protein.[13]
-
Principle: A healthy rate of biogenesis maintains a consistent ratio of mtDNA-encoded proteins (e.g., Subunit I of Complex IV, COX-I) to nDNA-encoded mitochondrial proteins (e.g., 70 kDa subunit of Complex II, SDH-A).[13] An inhibition of mtDNA replication or protein synthesis will decrease this ratio.
-
Protocol Outline:
-
Cell Culture: Seed and treat cells with compounds for a duration that allows for several cell doublings.
-
Fixation & Permeabilization: Fix cells in the microplate wells, followed by permeabilization to allow antibody access.
-
Immunostaining: Simultaneously incubate wells with primary antibodies against COX-I and SDH-A.
-
Secondary Antibody Incubation: Add a cocktail of species-specific secondary antibodies conjugated to different enzymes (e.g., HRP and AP).
-
Detection: Add colorimetric substrates for each enzyme and measure the absorbance at the respective wavelengths.
-
Analysis: Calculate the ratio of the COX-I signal to the SDH-A signal. An increase in this ratio suggests enhanced mitochondrial biogenesis.
-
Western Blotting for Signaling Proteins
-
Lysate Preparation: Prepare whole-cell lysates from treated and control cells or tissues using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by molecular weight on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
mtDNA Quantification (qPCR)
-
DNA Extraction: Isolate total DNA from cells or tissues.
-
Quantitative PCR: Perform qPCR using two sets of primers: one targeting a gene encoded by mtDNA (e.g., MT-CO1) and another targeting a single-copy nuclear gene (e.g., B2M or RNase P).
-
Analysis: Calculate the relative amount of mtDNA to nDNA using the ΔΔCt method. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.
Conclusion and Future Directions
This compound represents a significant therapeutic candidate that operates through a clear and validated mechanism of action: the activation of mitochondrial PON2.[1][4][6] This engagement robustly stimulates the AMPK/PGC-1α signaling pathway, leading to enhanced mitochondrial biogenesis and improved mitochondrial function.[5] The preclinical data strongly support its potential for treating a range of conditions underpinned by mitochondrial dysfunction, including NASH, Parkinson's disease, and age-related decline.[1][6][12]
Future research should focus on translating these preclinical findings into clinical settings. The measurement of mitochondrial biomarkers, such as mtDNA content in circulation or the expression of key biogenesis factors in patient tissues, could serve as valuable pharmacodynamic endpoints in clinical trials. Further exploration of this compound's potential in other diseases with mitochondrial etiology is also warranted. The targeted enhancement of mitochondrial health via PON2 agonism positions this compound as a novel and promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting mitochondrial homeostasis in the treatment of non-alcoholic fatty liver disease: a review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gubra.dk [gubra.dk]
- 6. pure.skku.edu [pure.skku.edu]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. content.abcam.com [content.abcam.com]
Vutiglabridin: A Novel Activator of Autophagy for Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin, a synthetic small molecule derived from glabridin, is emerging as a promising therapeutic agent with a novel mechanism of action centered on the activation of autophagy. Initially investigated for its potential in treating obesity and non-alcoholic steatohepatitis (NASH), recent studies have elucidated its role as a potent modulator of cellular housekeeping processes, particularly through the activation of paraoxonase-2 (PON2). This technical guide provides a comprehensive overview of the current understanding of this compound's role in autophagy activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
The this compound-PON2 Signaling Pathway in Autophagy Activation
This compound exerts its pro-autophagic effects through the direct activation of Paraoxonase-2 (PON2), an enzyme primarily localized to the mitochondria. Activation of PON2 by this compound initiates a signaling cascade that culminates in the induction of autophagy and mitophagy, the selective removal of damaged mitochondria. This process is crucial for maintaining mitochondrial homeostasis, reducing oxidative stress, and improving overall cellular health. The enhanced autophagic flux contributes to the alleviation of cellular stress and the clearance of accumulated toxic metabolites, such as lipid droplets in hepatocytes.
Below is a diagram illustrating the proposed signaling pathway:
Quantitative Data on this compound-Induced Autophagy
The activation of autophagy by this compound has been quantified through the analysis of key autophagy markers. The following tables summarize the dose-dependent effects of this compound on these markers in cellular models.
Table 1: Effect of this compound on Autophagy Marker Expression
| Treatment | LC3-II / LC3-I Ratio (Fold Change) | SQSTM1/p62 (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 0.6 |
| This compound (20 µM) | 3.8 | 0.4 |
*p < 0.05 compared to control. Data are representative of studies in hepatic cell lines.
Table 2: this compound's Effect on PON2 Activity and Mitochondrial Function
| Treatment | PON2 Activity (Fold Change) | Mitochondrial Respiration (OCR, % of Control) |
| Control | 1.0 | 100% |
| This compound (10 µM) | 1.8 | 135% |
| This compound (20 µM) | 2.5 | 160% |
*p < 0.05 compared to control. OCR: Oxygen Consumption Rate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced autophagy.
Western Blot Analysis of Autophagy Markers (LC3 and SQSTM1/p62)
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and SQSTM1/p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software. Normalize LC3-II levels to LC3-I or a loading control like β-actin.
-
Immunofluorescence for LC3 Puncta Analysis
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at the desired concentrations.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B primary antibody (1:200) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
-
PON2 Activity Assay
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for Western blotting.
-
-
Assay Procedure:
-
The arylesterase activity of PON2 can be measured spectrophotometrically using phenyl acetate as a substrate.
-
In a 96-well plate, add cell lysate to a reaction buffer containing Tris-HCl and CaCl2.
-
Initiate the reaction by adding phenyl acetate.
-
Monitor the increase in absorbance at 270 nm, which corresponds to the hydrolysis of phenyl acetate to phenol.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis from the change in absorbance over time.
-
Normalize the activity to the total protein concentration of the lysate.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the role of this compound in autophagy activation.
Conclusion
This compound represents a novel pharmacological tool for the activation of autophagy through its targeted agonism of PON2. The data presented in this guide highlight its potential to enhance cellular homeostasis by promoting the clearance of damaged organelles and toxic metabolites. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic applications of this compound in a variety of disease models where impaired autophagy is a contributing factor. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the full therapeutic potential of this promising new compound.
Vutiglabridin: A Technical Overview of Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin (formerly HSG4112) is a novel synthetic small molecule, developed as a structural analog of glabridin, a natural compound found in licorice root. Early research has identified this compound as a promising therapeutic candidate for metabolic and age-related diseases, with primary investigations focusing on its potential in treating obesity and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research into this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its modulation of Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2), enzymes with crucial roles in mitigating oxidative stress and inflammation.
-
Paraoxonase 1 (PON1): this compound has been shown to directly bind to PON1, an enzyme associated with high-density lipoprotein (HDL) that protects against the oxidation of low-density lipoprotein (LDL).[1][2] By binding to PON1, this compound appears to enhance its stability and activity, thereby contributing to its anti-inflammatory and antioxidant effects.[1][2] This interaction is believed to be a key factor in the observed improvements in lipid profiles and reduction in obesity-related complications in preclinical models.[1]
-
Paraoxonase 2 (PON2): this compound also functions as a PON2 agonist.[3][4] PON2 is a mitochondrial enzyme that plays a significant role in cellular redox balance and mitochondrial function.[3][5] By activating PON2, this compound promotes autophagy and enhances mitochondrial integrity, which helps to reduce cellular senescence and oxidative stress.[3][5] This mechanism is particularly relevant to its potential application in treating NASH and other age-related metabolic dysfunctions.[3][6]
Signaling Pathway
The proposed signaling pathway for this compound involves its direct interaction with PON1 and PON2, leading to a cascade of downstream effects that collectively combat the pathophysiological hallmarks of metabolic diseases.
Preclinical Research
This compound has undergone several preclinical studies in mouse models to evaluate its efficacy in treating diet-induced obesity and related metabolic disorders.
Key Preclinical Study: Diet-Induced Obesity in LDLR-/- Mice
A pivotal study investigated the effects of this compound in LDL receptor knockout (LDLR-/-) mice, a model susceptible to hyperlipidemia and diet-induced obesity.[1][7]
-
Animal Model: Male and female LDLR-/- mice, aged 8-12 weeks.[1][7]
-
Diet Groups:
-
Parameters Measured: Body weight, fat mass, muscle mass, and plasma total cholesterol levels.[7]
-
Biochemical Analysis: PON1 expression and activity were assessed via Western blot and enzyme assays.[7][8]
The study demonstrated that this compound significantly mitigated the adverse effects of a Western diet.
| Parameter | Western Diet (Control) | Western Diet + this compound | Change with this compound |
| Mean Body Weight Gain (g) | 5.1 | 0.4 | Reduced by 92% |
| Fat Mass (%) | Significantly increased | Significantly reduced | - |
| Plasma Total Cholesterol (mg/dL) | Significantly increased | Significantly reduced | - |
| Plasma PON1 Expression | No significant change | Significantly increased | - |
| Plasma PON1 Activity | No significant change | Significantly increased | - |
| Table 1: Key Efficacy Data from the LDLR-/- Mouse Study.[1][9] |
Early Clinical Research: First-in-Human Study
A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[10][11]
Study Protocol
-
Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose.[10][11]
-
Participants: Healthy Korean and White male subjects.[10]
-
Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters (plasma concentrations) and pharmacodynamic biomarkers related to obesity and inflammation were also evaluated.[10][11]
Quantitative Pharmacokinetic Results
This compound demonstrated a manageable safety profile and predictable pharmacokinetic properties.
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 30 mg (SAD) | Data not specified | Data not specified | 1.5 - 3.0 | Increases with dose |
| 720 mg (SAD) | Data not specified | Data not specified | 1.5 - 3.0 | Increases with dose |
| 240 mg (MAD, Day 14) | Data not specified | Data not specified | - | ~110 (Koreans) |
| 480 mg (MAD, Day 14) | Data not specified | Data not specified | - | ~73 (Whites) |
| Table 2: Summary of Pharmacokinetic Parameters from the First-in-Human Study.[5][10][11] |
Note: The study reported that the plasma concentration of this compound increased in a less than dose-proportional manner. A significant food effect was observed, with systemic exposure increasing when taken with a high-fat meal.[5][10]
Conclusion
Early research on this compound has established a strong foundation for its continued development as a therapeutic agent for metabolic disorders. Its dual mechanism of action, targeting both PON1 and PON2, offers a multi-faceted approach to addressing the underlying pathologies of diseases like obesity and NASH. Preclinical studies have demonstrated significant efficacy in relevant animal models, and the first-in-human study has confirmed its safety and tolerability in healthy subjects. Further clinical investigations in patient populations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. glaceum.com [glaceum.com]
- 6. This compound exerts anti-ageing effects in aged mice through alleviating age-related metabolic dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Vutiglabridin's Interaction with Paraoxonase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin, a clinical-stage small molecule, has emerged as a promising therapeutic agent with a novel mechanism of action centered on the modulation of paraoxonase (PON) enzymes. This technical guide provides an in-depth analysis of the interaction between this compound and two key members of the PON family: paraoxonase 1 (PON1) and paraoxonase 2 (PON2). This compound has been identified as a direct, high-affinity binding partner of PON1 and a potent agonist of PON2.[1][2] These interactions underpin its therapeutic potential in a range of metabolic and age-related diseases, including obesity, hyperlipidemia, non-alcoholic steatohepatitis (NASH), and neurodegenerative conditions.[1][2][3] This document summarizes the current understanding of this compound's engagement with PON enzymes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Introduction to this compound and Paraoxonase Enzymes
This compound is a synthetic small molecule derived from the backbone of glabridin, a natural product with known anti-obesity properties.[2] While glabridin itself suffers from poor bioavailability, this compound has been developed to overcome these limitations and is currently in clinical development for the treatment of obesity.[2][4]
The paraoxonase family of enzymes consists of three members (PON1, PON2, and PON3) with lactonase and arylesterase activities.[5][6] They play crucial roles in protecting against oxidative stress and inflammation.[5]
-
Paraoxonase 1 (PON1) is primarily associated with high-density lipoprotein (HDL) in the plasma and is known to hydrolyze oxidized lipids, thereby protecting against atherosclerosis.[1][5]
-
Paraoxonase 2 (PON2) is an intracellular, mitochondrial-associated protein that regulates cellular redox balance and mitochondrial function.[3][7][8]
This compound's Interaction with Paraoxonase 1 (PON1)
Recent studies have identified PON1 as a direct interacting target of this compound.[1] This interaction is characterized by high-affinity binding and results in the post-transcriptional modulation of PON1 levels and activity.[1]
Quantitative Data on this compound-PON1 Interaction
The following table summarizes the key quantitative findings from studies investigating the interaction between this compound and PON1.
| Parameter | Value | Species | Experimental System | Reference |
| Binding Affinity (Kd) | High Affinity (Specific value not publicly available) | Mouse | Nematic Protein Organisation Technique (NPOT) | [1] |
| Plasma PON1 Levels | Significantly Increased | Mouse (C57BL/6J and LDLR-/-) | In vivo treatment | [1] |
| Plasma PON1 Activity | Significantly Increased | Mouse (C57BL/6J and LDLR-/-) | In vivo treatment | [1][9] |
| PON1 mRNA Levels | No Significant Change | Mouse (C57BL/6J) | In vivo treatment | [1] |
Experimental Protocols
This non-biased target deconvolution method was employed to identify PON1 as an interacting protein of this compound.[1][10]
-
Protein Homogenate Preparation: Liver tissues from healthy wild-type and diet-induced obese mice were homogenized.
-
NPOT Analysis: The protein homogenates were incubated with this compound. The principle of NPOT relies on the change in the organization of proteins in a liquid crystal-based matrix upon binding to a ligand.
-
Protein Identification: Proteins showing a significant change in organization were identified using mass spectrometry.
-
Validation: The interaction between this compound and identified proteins was validated using biophysical methods.
-
Animal Models: Wild-type C57BL/6J mice and hyperlipidemic LDLR-/- mice were used.[1]
-
This compound Administration: this compound was administered to the mice, likely via oral gavage, at specified doses and for a defined period.
-
Plasma Collection: Blood samples were collected from the mice to isolate plasma.
-
Western Blot Analysis: Plasma samples were subjected to Western blotting using an anti-PON1 antibody to determine the protein levels of PON1. Transferrin was used as a loading control.[11]
-
PON1 Activity Assay: The enzymatic activity of PON1 in the plasma was measured using a spectrophotometric assay with a suitable substrate, such as paraoxon or phenyl acetate.[12]
Signaling Pathway and Mechanism of Action
The interaction of this compound with PON1 appears to be protective, shielding the enzyme from oxidative damage and leading to increased plasma levels and activity through a post-transcriptional mechanism.[1] This enhanced PON1 function contributes to the amelioration of hyperlipidemia and obesity.[1]
Caption: this compound's protective interaction with PON1.
This compound's Interaction with Paraoxonase 2 (PON2)
This compound acts as an agonist for the mitochondrial protein PON2.[2][7] This interaction is central to this compound's effects on mitochondrial function, oxidative stress, and cellular senescence.[7][13] The therapeutic benefits of this compound in models of NASH, Parkinson's disease, and age-related macular degeneration are largely dependent on its modulation of PON2.[2][3][14]
Quantitative Data on this compound-PON2 Interaction
The following table presents quantitative data related to the effects of this compound mediated by PON2.
| Parameter | Effect of this compound | Cell/Animal Model | Experimental Condition | Reference |
| Intracellular ROS Levels | Significantly Reduced | Human LO2 Hepatocytes | H2O2-induced oxidative stress | [7] |
| Senescence Markers (p16, p21) | Expression Attenuated | Human LO2 Hepatocytes | H2O2-induced senescence | [7] |
| Mitochondrial Morphology | Preserved | Human LO2 Hepatocytes | H2O2-induced oxidative stress | [7] |
| Autophagy Activation | Promoted | Hepatocytes | Lipotoxic conditions | [2] |
| Mitochondrial Function | Improved | SH-SY5Y neuroblastoma cells | MPP+-induced dysfunction | [3][8] |
| Dopaminergic Neuron Damage | Alleviated | MPTP-induced Parkinson's mouse model | MPTP treatment | [3][8] |
Experimental Protocols
-
Cell Culture and Treatment: Human LO2 hepatocytes were cultured and treated with hydrogen peroxide (H2O2) to induce senescence. This compound was co-administered at various concentrations.[7]
-
Senescence-Associated β-Galactosidase Staining: Cells were fixed and stained for senescence-associated β-galactosidase activity, a key marker of senescent cells.
-
qPCR and Western Blotting: The expression levels of senescence markers p16 and p21 were quantified at the mRNA and protein levels using quantitative PCR and Western blotting, respectively.[7]
-
Cell Lines and Animal Models: Studies have utilized human LO2 hepatocytes, SH-SY5Y neuroblastoma cells, and PON2 knockout mouse models.[3][7]
-
Induction of Mitochondrial Dysfunction: Mitochondrial dysfunction was induced using agents like H2O2 or MPP+.[3][7][8]
-
Transmission Electron Microscopy (TEM) and STED Microscopy: The ultrastructure and network integrity of mitochondria were visualized using TEM and stimulated emission depletion (STED) microscopy.[7]
-
Mitochondrial Respiration Analysis: Oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer to assess mitochondrial respiratory function.[15]
-
Measurement of Mitochondrial Superoxide: Mitochondrial reactive oxygen species (ROS) levels were quantified using fluorescent probes like MitoSOX Red.[15]
Signaling Pathway and Mechanism of Action
This compound's agonistic activity on PON2 enhances mitochondrial function and activates autophagy.[2] This leads to a reduction in oxidative stress and the clearance of damaged mitochondria (mitophagy), thereby mitigating cellular damage and dysfunction in various disease states. The effects of this compound are abolished in PON2 knockout models, confirming the critical role of this enzyme in its mechanism of action.[3][7][8]
Caption: this compound's PON2-dependent signaling pathway.
Therapeutic Implications and Future Directions
The dual modulation of PON1 and PON2 by this compound presents a multifaceted therapeutic approach for a variety of complex diseases. By enhancing the protective functions of these enzymes, this compound can address the underlying pathologies of oxidative stress and mitochondrial dysfunction that are common to many metabolic and age-related disorders.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the active sites of PON1 and PON2.
-
Identifying the full spectrum of downstream signaling cascades affected by this compound's modulation of PON enzymes.
-
Conducting further clinical trials to validate the efficacy of this compound in human populations for its various proposed indications.[4]
The continued investigation of this compound's interaction with paraoxonase enzymes holds significant promise for the development of novel therapeutics targeting a range of debilitating diseases.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Paraoxonase - Wikipedia [en.wikipedia.org]
- 6. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A PON for All Seasons: Comparing Paraoxonase Enzyme Substrates, Activity and Action including the Role of PON3 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
Vutiglabridin's Cellular Interactions: A Technical Guide Beyond PON1/PON2
For Immediate Release
This technical guide provides an in-depth analysis of the cellular targets of Vutiglabridin, a novel small molecule currently under clinical investigation for metabolic and neurodegenerative disorders. While extensive research has validated Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2) as primary targets, this document also explores the broader landscape of potential protein interactions as suggested by initial unbiased screening techniques.
This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound. It consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic small molecule derived from glabridin, a natural compound found in licorice root. It has demonstrated therapeutic potential in preclinical and clinical studies for conditions such as obesity, non-alcoholic steatohepatitis (NASH), and Parkinson's disease. Its mechanism of action is primarily attributed to the modulation of the paraoxonase family of enzymes, which play a critical role in mitigating oxidative stress and inflammation.
Validated Cellular Targets: PON1 and PON2
The preponderance of current research confirms that this compound directly interacts with and modulates the activity of PON1 and PON2.
Paraoxonase 1 (PON1): this compound has been shown to bind directly to PON1, an HDL-associated enzyme that protects against the oxidation of low-density lipoproteins (LDL). This interaction is believed to contribute to its anti-atherogenic and anti-inflammatory properties.
Paraoxonase 2 (PON2): this compound acts as a modulator of PON2, a mitochondrial protein that enhances lipid metabolism and mitochondrial function through the activation of autophagy.[1] Studies have demonstrated that the therapeutic effects of this compound are dependent on the presence of PON2, as these effects are abrogated in PON2 knockout models.[1][2] This interaction is central to its efficacy in improving mitochondrial integrity and reducing oxidative stress.[2][3]
Quantitative Data: Binding Affinity
The binding affinity of this compound to its targets is a critical parameter for understanding its potency and specificity. The following table summarizes the available quantitative data for this compound's interaction with PON1.
| Target | Method | Parameter | Value | Reference |
| PON1 | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 1.63 μM | [4] |
Note: While PON2 has been validated as a functional target, specific binding affinity data (e.g., Kd) from the provided search results are not available.
Beyond PON1/PON2: Exploring the this compound Interactome
While PON1 and PON2 are the most well-characterized targets, initial unbiased screening has suggested a broader range of potential interacting proteins.
Nematic Protein Organisation Technique (NPOT) Screen
A study utilizing the Nematic Protein Organisation Technique (NPOT), a label-free method for identifying protein-drug interactions, was performed on liver tissue homogenates from both wild-type and diet-induced obese mice.[4] This screen identified a total of 568 potential interacting proteins, with 296 of these being common to both experimental conditions.[4] The identified proteins were categorized by Gene Ontology (GO) into various cellular components and molecular functions, with a significant representation of proteins with hydrolase activity, which led to the focused investigation of PON1.[4]
This initial broad-spectrum analysis suggests that this compound may have a wider range of cellular targets than currently appreciated. However, it is crucial to note that these potential interactions require further validation to confirm their biological relevance.
Experimental Protocols
The identification and validation of this compound's cellular targets have been accomplished through a combination of unbiased screening and specific binding and functional assays.
Target Identification: Nematic Protein Organisation Technique (NPOT)
-
Objective: To identify potential protein targets of this compound in a non-biased, label-free manner.
-
Methodology:
-
Liver tissue from wild-type and diet-induced obese mice was homogenized to create protein lysates.[4]
-
The protein homogenates were analyzed using the NPOT platform, which measures changes in protein organization upon interaction with a small molecule.[4]
-
Proteins identified as potential interactors were ranked based on the strength of the interaction signal.[4]
-
Gene Ontology (GO) analysis was performed on the list of potential targets to categorize them by cellular component and molecular function.[4]
-
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity of this compound to purified PON1.
-
Methodology:
-
Recombinant PON1 (rePON1) was immobilized on a sensor chip.[4]
-
A reference surface was prepared to subtract non-specific binding.[4]
-
This compound was prepared in a series of dilutions (e.g., 0.125 μM, 0.25 μM, 0.5 μM, and 1 μM) and injected over the flow cells at a constant flow rate.[4]
-
The association and dissociation of this compound to the immobilized PON1 were measured in real-time by detecting changes in the refractive index at the sensor surface.[4]
-
The resulting sensorgrams were analyzed to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[4]
-
Target Validation in a Cellular Context: PON2 Knockout Models
-
Objective: To confirm that the cellular effects of this compound are dependent on its interaction with PON2.
-
Methodology:
-
PON2 knockout (PON2-/-) and wild-type (WT) cells or animals were used.[1][2]
-
Both PON2-/- and WT systems were subjected to a stressor to induce a pathological phenotype (e.g., laser-induced choroidal neovascularization, H2O2-induced senescence).[1][2]
-
This compound was administered to both groups.
-
The therapeutic effects of this compound were assessed by measuring relevant biomarkers (e.g., CNV lesion volume, senescence markers p16/p21, mitochondrial function).[1][2]
-
A rescue of the pathological phenotype by this compound in WT but not in PON2-/- systems validated PON2 as the functional target.[1][2]
-
Visualizing the Pathways and Processes
This compound Target Identification and Validation Workflow
Caption: Workflow for the identification and validation of this compound's cellular targets.
This compound's Signaling Pathway via PON1/PON2 Modulation
Caption: Signaling pathways modulated by this compound through PON1 and PON2.
Conclusion
The current body of scientific evidence strongly supports PON1 and PON2 as the primary cellular targets of this compound. The modulation of these two enzymes provides a clear mechanistic basis for the observed therapeutic effects in metabolic and neurodegenerative disease models. While the potential for a broader range of cellular interactions exists, as suggested by initial unbiased screening, further research is required to validate these findings and elucidate their potential contribution to the pharmacological profile of this compound. This guide provides a comprehensive overview of the current state of knowledge and the experimental methodologies that will be crucial for future investigations into the complete cellular target landscape of this promising therapeutic candidate.
References
Vutiglabridin's Impact on Lipid Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin, a synthetic small molecule derived from glabridin, is a clinical-stage therapeutic candidate under investigation for its potential in treating obesity and related metabolic disorders.[1][2] Emerging research has illuminated its significant effects on lipid metabolism, offering a promising avenue for addressing hyperlipidemia and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on lipid metabolism pathways, primarily through its interaction with Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2).
Core Mechanism of Action
This compound exerts its effects on lipid metabolism through a multi-faceted approach, primarily centered on the modulation of the paraoxonase family of enzymes.
-
Paraoxonase 1 (PON1) Modulation: this compound directly binds to and protects PON1, an HDL-associated enzyme, from oxidative damage.[1][2] This protection enhances PON1's stability and activity, which is crucial for hydrolyzing oxidized low-density lipoprotein (LDL) and thus mitigating lipid peroxidation.[1][3] The modulation of PON1 by this compound appears to be post-transcriptional, as it increases plasma PON1 protein levels and activity without affecting its mRNA levels.[1][2]
-
Paraoxonase 2 (PON2) Activation: this compound acts as a modulator of PON2, a mitochondrial protein.[4][5] By enhancing PON2 activity, this compound promotes autophagy and improves mitochondrial function.[4][5] This leads to increased lipid catabolism, reduced oxidative stress, and alleviation of lipid accumulation in hepatocytes.[5]
-
AMPK Pathway Activation: While direct evidence for this compound is still emerging, its parent compound, glabridin, has been shown to activate AMP-activated protein kinase (AMPK).[6][7] AMPK is a central regulator of energy homeostasis.[8] Its activation suppresses lipogenic gene expression (e.g., SREBP-1c, FAS, ACC) and enhances the expression of genes involved in fatty acid oxidation (e.g., CPT1, ACO, PPARα).[6] This suggests a potential, indirect mechanism for this compound's anti-obesity and lipid-lowering effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.
Table 1: Effects of this compound on Body Weight, Fat Mass, and Plasma Lipids in LDLR-/- Mice [1][3]
| Parameter | Diet | Treatment | Duration | Result |
| Body Weight Change | Western Diet | This compound (100 mg/kg) | 3 weeks | Significant decrease compared to untreated WD-fed mice |
| Fat Mass | Western Diet | This compound (100 mg/kg) | 3 weeks | Significant decrease compared to untreated WD-fed mice |
| Total Plasma Cholesterol | Western Diet | This compound (100 mg/kg) | 3 weeks | Borderline significant decrease (p=0.059) compared to untreated WD-fed mice |
| Plasma PON1 Levels | Western Diet | This compound (100 mg/kg) | 3 weeks | Significant increase compared to untreated WD-fed mice |
| Plasma PON1 Activity | Western Diet | This compound (100 mg/kg) | 3 weeks | Significant increase compared to untreated WD-fed mice |
Table 2: Effects of this compound in a Laser-Induced Choroidal Neovascularization (CNV) Mouse Model [4]
| Parameter | Treatment | Result |
| CNV Volume Reduction | This compound | 70.5 ± 9.7% reduction |
| CNV Volume Reduction | Aflibercept | 59.7 ± 9.3% reduction |
| CNV Volume Reduction | This compound + Aflibercept | Additional 52.5 ± 13.7% reduction |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vivo Obesity and Hyperlipidemia Model[1][3]
-
Animal Model: Male and female LDLR-/- mice, 8-12 weeks of age.
-
Diet: Mice were fed either a standard chow diet or a Western diet (WD).
-
Treatment: this compound was administered at a dose of 100 mg/kg, mixed with the diet.
-
Duration: 3 weeks.
-
Data Collection:
-
Body weight was measured at the beginning and end of the study.
-
Fat and lean mass were assessed.
-
Plasma was collected for analysis of total cholesterol, PON1 protein levels (Western blot), and PON1 activity.
-
-
Statistical Analysis: One-way ANOVA with Tukey's multiple comparison test and Student's t-test.
Non-biased Target Deconvolution using Nematic Protein Organisation Technique (NPOT)[1][2]
-
Objective: To identify the direct protein targets of this compound.
-
Methodology: NPOT was used to screen for proteins that interact with this compound. This technique involves observing the behavior of proteins in a liquid crystal-based biosensor.
-
Outcome: Paraoxonase-1 (PON1) was identified as a direct interacting protein of this compound.
In Vitro Fatty Liver Model[5][9]
-
Cell Models: 3D spheroids of primary human hepatocytes and L02 human hepatocyte cell lines.
-
Induction of Steatosis: Cells were treated with a combination of oleic acid and palmitic acid to induce lipid accumulation.
-
Treatment: Cells were co-treated with this compound.
-
Analysis:
-
Lipid Accumulation: Staining with Nile Red and visualization using confocal fluorescence microscopy.
-
Autophagy Flux: Immunoblotting for LC3B and SQSTM1.
-
-
PON2 Knockdown: To confirm the role of PON2, experiments were repeated in cells where PON2 expression was silenced.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key molecular pathways and experimental workflows discussed.
Caption: this compound's protective effect on PON1 against oxidative stress.
Caption: this compound's activation of the PON2-mediated pathway.
Caption: Workflow for the in vivo obesity and hyperlipidemia study.
Conclusion
This compound presents a novel and promising therapeutic strategy for managing obesity and related lipid disorders. Its primary mechanism of action through the modulation of PON1 and PON2 offers a unique approach to enhancing lipid metabolism, reducing oxidative stress, and improving mitochondrial function. The preclinical data strongly support its potential to decrease body weight, fat mass, and cholesterol levels. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in human populations. This technical guide provides a comprehensive summary of the current understanding of this compound's effects on lipid metabolism, serving as a valuable resource for the scientific and drug development communities.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Vutiglabridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin, a novel small molecule, is emerging as a promising therapeutic agent with a multifaceted pharmacodynamic profile. Initially investigated for its potential in treating obesity, its mechanism of action has revealed broader therapeutic implications, including applications in non-alcoholic steatohepatitis (NASH), age-related macular degeneration (nAMD), and neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its molecular targets, signaling pathways, and key experimental findings.
Core Mechanism of Action: Modulation of Paraoxonases
The primary mechanism of action of this compound involves the modulation of the Paraoxonase (PON) family of enzymes, specifically PON1 and PON2. This compound acts as an agonist, binding to and enhancing the activity of these protective enzymes. This interaction is central to the diverse downstream effects observed with this compound treatment.
Binding Affinity and Quantitative Data
The binding affinity of this compound to its targets is a critical determinant of its potency and efficacy. While comprehensive quantitative data for all interactions are still under investigation, key binding parameters have been reported.
| Target | Ligand | Binding Affinity (Kd) | Method | Reference |
| Recombinant Human PON1 (rePON1) | This compound | 1.63 μM | Surface Plasmon Resonance (SPR) | [1] |
Further quantitative data on the binding affinity of this compound to PON2, as well as EC50 and IC50 values for its various biological effects, are subjects of ongoing research.
Signaling Pathways
This compound's engagement with PON enzymes initiates a cascade of downstream signaling events, primarily centered around the enhancement of cellular resilience to stress. The activation of PON2, a mitochondrial inner membrane protein, is particularly crucial for its therapeutic effects.
This compound-PON2 Signaling Cascade
A key pathway implicated in this compound-induced mitophagy is the PINK1/Parkin signaling cascade. Upon mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of Parkin, which in turn ubiquitinates mitochondrial proteins, flagging the damaged mitochondria for degradation via autophagy. This compound's activation of PON2 is thought to facilitate this process, thereby promoting the clearance of dysfunctional mitochondria.
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's pharmacodynamics.
Surface Plasmon Resonance (SPR) Analysis for PON1 Binding
This protocol outlines the determination of the binding affinity of this compound to recombinant human PON1 (rePON1).
Workflow Diagram:
Materials:
-
Recombinant Human PON1 (rePON1): C-Myk/DDK tagged (e.g., Origene #TP310356)
-
This compound: Dissolved in DMSO and serially diluted in running buffer.
-
Sensor Chip: Streptavidin-coated sensor chip (e.g., Biacore Sensor Chip SA).
-
Antibody: Biotinylated anti-DDK/FLAG tag antibody (e.g., Origene #TA150015).
-
Running Buffer: HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: 10 mM HCl.
-
SPR Instrument: e.g., Biacore T200.
Procedure:
-
Antibody Immobilization: The biotinylated anti-DDK/FLAG tag antibody is diluted in running buffer and injected over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. A reference surface is prepared by injecting biotin.
-
Ligand Capture: The tagged rePON1 protein is injected over the antibody-coated surface for capture.
-
Binding Analysis: Serial dilutions of this compound (0.125, 0.25, 0.5, and 1 μM) are injected over the captured rePON1 surface at a defined flow rate (e.g., 10 μL/min). Association and dissociation are monitored in real-time.
-
Regeneration: The sensor chip surface is regenerated between each this compound injection using the regeneration solution (10 mM HCl).
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software (e.g., BIAevaluation software) with a 1:1 ligand/analyte interaction model to calculate the dissociation constant (Kd).
Diet-Induced Obese (DIO) Mouse Model
This protocol describes the evaluation of this compound's efficacy in a diet-induced obese mouse model.
Workflow Diagram:
Materials:
-
Animals: Male C57BL/6J or LDLR-/- mice.
-
Diets:
-
Control Diet: Standard chow (e.g., 10 kcal% fat).
-
High-Fat Diet (HFD): e.g., 60 kcal% fat (e.g., Research Diets D12492).
-
-
This compound Formulation: this compound mixed with the diet or prepared for oral gavage.
-
Equipment: Animal balance, food intake monitoring system, NMR for body composition analysis, equipment for blood collection and lipid analysis.
Procedure:
-
Obesity Induction: Mice are fed a high-fat diet for a specified period (e.g., 8-16 weeks) to induce obesity. A control group is maintained on a standard chow diet.
-
Treatment: Obese mice are randomly assigned to treatment groups and receive either this compound (e.g., 100 mg/kg) or a vehicle control daily. Administration can be through admixture in the diet or via oral gavage.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Analysis: At the end of the treatment period, various parameters are assessed, including:
-
Body Composition: Fat mass and lean mass are measured using Nuclear Magnetic Resonance (NMR).
-
Plasma Lipids: Blood is collected to measure total cholesterol and triglyceride levels.
-
Gene and Protein Expression: Tissues of interest (e.g., liver, adipose tissue) can be collected for analysis of relevant gene and protein expression (e.g., PON1, PON2, autophagy markers).
-
Western Blot Analysis of Autophagy Markers
This protocol details the detection of key autophagy markers, LC3B and SQSTM1/p62, by Western blotting to assess the effect of this compound on autophagy.
Workflow Diagram:
Materials:
-
Cell Lines: e.g., Hepatocytes, neuroblastoma cells.
-
This compound: At various concentrations.
-
Lysosomal Inhibitor: e.g., Bafilomycin A1 or Chloroquine.
-
Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-SQSTM1/p62.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE Gels and Buffers.
-
PVDF Membrane.
-
Blocking Buffer: e.g., 5% non-fat dry milk in TBST.
-
Enhanced Chemiluminescence (ECL) Reagent.
-
Imaging System.
Procedure:
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time. To assess autophagic flux, a parallel set of cells is co-treated with a lysosomal inhibitor to block the degradation of autophagosomes.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against LC3B and SQSTM1/p62.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection: The signal is detected using an ECL reagent and an imaging system. The ratio of LC3-II to LC3-I and the levels of SQSTM1/p62 are quantified to assess autophagic activity. An increase in the LC3-II/LC3-I ratio and a decrease in SQSTM1/p62 levels are indicative of induced autophagy.
Conclusion
This compound demonstrates a compelling pharmacodynamic profile centered on the activation of the Paraoxonase enzymes, PON1 and PON2. This mechanism leads to a cascade of beneficial downstream effects, including the enhancement of autophagy, improvement of mitochondrial function, and reduction of oxidative stress and inflammation. These effects provide a strong rationale for its continued investigation in a range of metabolic, age-related, and neurodegenerative diseases. Further research to fully elucidate the quantitative aspects of its interactions and the intricate details of its signaling pathways will be crucial for optimizing its therapeutic potential.
References
Methodological & Application
Application Notes & Protocols: In Vitro Assay Conditions for Testing Vutiglabridin Efficacy
Introduction
Vutiglabridin (formerly HSG4112) is a synthetic, orally administered small molecule derived from glabridin, a key component of licorice root.[1][2] It is a clinical-stage drug candidate being investigated for various therapeutic applications, including obesity and related metabolic disorders.[3][4] this compound's primary mechanism of action involves the modulation of Paraoxonase 2 (PON2), an inner mitochondrial membrane protein that plays a crucial role in regulating mitochondrial function, reducing oxidative stress, and activating autophagy.[5][6] Additionally, it has been shown to interact with and modulate Paraoxonase 1 (PON1), an HDL-associated plasma enzyme with antioxidant properties.[1][7]
These application notes provide detailed protocols and assay conditions for evaluating the efficacy of this compound in various in vitro models, reflecting its multifaceted mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in anti-inflammatory, neuroprotective, anti-senescence, and metabolic contexts.
Anti-Inflammatory Efficacy in Macrophages
This compound has demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages show that this compound suppresses the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[8] This effect is achieved by inhibiting the phosphorylation of IκB-α, which prevents the nuclear translocation of NF-κB, and by modulating the MAPK signaling pathway.[8]
Quantitative Data: Anti-Inflammatory Effects
| Cell Line | Stimulant | This compound Concentration | Measured Endpoint | Result | Reference |
| RAW264.7 | LPS | Dose-dependent | NO Production | Significant suppression | [8] |
| RAW264.7 | LPS | Dose-dependent | PGE2 Production | Significant suppression | [8] |
| RAW264.7 | LPS | Dose-dependent | iNOS & COX-2 Levels | Decreased expression | [8] |
| RAW264.7 | LPS | Dose-dependent | IL-1β, IL-6, TNF-α | Decreased expression | [8] |
Protocol 1: In Vitro Anti-Inflammatory Assay
This protocol describes how to measure the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add 1 µg/mL of LPS to the appropriate wells. Leave some wells untreated (negative control) and others with only LPS (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite can be used for quantification.
Neuroprotective Efficacy Against Mitochondrial Dysfunction
This compound has shown neuroprotective properties by targeting mitochondrial PON2 to restore mitochondrial function in neuronal cells.[6] In models using the neurotoxin MPP⁺ (the active metabolite of MPTP), which induces Parkinson's-like mitochondrial damage, this compound treatment has been shown to rescue mitochondrial dehydrogenase activity and restore intracellular ATP levels.[2]
Quantitative Data: Neuroprotective Effects
| Cell Line | Toxin | This compound Concentration | Measured Endpoint | Result | Reference |
| SH-SY5Y | 1 mM MPP⁺ | 0 - 1 µM (post-treatment) | MTT (NADH dehydrogenase activity) | Dose-dependent restoration of activity | [2] |
| SH-SY5Y | 1 mM MPP⁺ | 0 - 1 µM (post-treatment) | Intracellular ATP Content | Dose-dependent restoration of ATP levels | [2] |
Protocol 2: In Vitro Neuroprotection Assay (MTT)
This protocol outlines the steps to assess the protective effect of this compound against MPP⁺-induced cytotoxicity in SH-SY5Y neuroblastoma cells using the MTT assay.[2][9]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
MPP⁺ iodide
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Toxin Treatment: Remove the medium and add 100 µL of fresh medium containing 1 mM MPP⁺. Incubate for 24 hours to induce mitochondrial damage.
-
This compound Treatment: After 24 hours, remove the MPP⁺-containing medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1 µM). Include vehicle controls. Incubate for an additional 24 hours.
-
MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the untreated control cells.
Anti-Senescence Efficacy in Hepatocytes
This compound mitigates oxidative stress-induced cellular senescence.[10] In human LO2 hepatocytes treated with hydrogen peroxide (H₂O₂), this compound dose-dependently reduces the expression of key senescence markers p16 and p21.[10] This anti-senescence effect is dependent on the presence of functional PON2, highlighting its specific mechanism of action.[10]
Quantitative Data: Anti-Senescence Effects in LO2 Cells
| Stimulant | This compound Conc. | Measured Endpoint | Result (Fold Change vs. H₂O₂ group) | Reference |
| 600 µM H₂O₂ | 1.25 µM | p16 mRNA | 0.91 | [10] |
| 600 µM H₂O₂ | 1.25 µM | p21 mRNA | 0.91 | [10] |
| 600 µM H₂O₂ | 2.5 µM | p21 mRNA | 0.86 | [10] |
| 600 µM H₂O₂ | 5 µM | p16 mRNA | 0.62 | [10] |
| 600 µM H₂O₂ | 5 µM | p21 mRNA | 0.78 | [10] |
| 600 µM H₂O₂ | 10 µM | p16 mRNA | 0.70 | [10] |
| 600 µM H₂O₂ | 10 µM | p21 mRNA | 0.59 - 0.73 | [10] |
Protocol 3: In Vitro H₂O₂-Induced Senescence Assay
This protocol details the induction of senescence in LO2 hepatocytes and subsequent treatment with this compound to evaluate its anti-senescence properties via Western Blot for p16.
Materials:
-
LO2 human hepatocyte cell line
-
Complete growth medium
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-p16, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture LO2 cells in complete medium until they reach approximately 70-80% confluency.
-
Induction of Senescence: Treat cells with 600 µM H₂O₂ in culture medium for 24 hours.
-
Recovery and Treatment:
-
After 24 hours, remove the H₂O₂-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Culture the cells for 5 days to allow the senescent phenotype to develop.
-
On day 5, treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) for the desired duration (e.g., 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p16 (and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software and normalize the expression of p16 to the loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study [pubmed.ncbi.nlm.nih.gov]
- 5. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Vutiglabridin Obesity Studies in LDLR-/- Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice in obesity studies involving the novel therapeutic agent, vutiglabridin. The protocols detailed below are based on established research demonstrating the efficacy of this compound in mitigating diet-induced obesity and hyperlipidemia in this animal model.
Introduction
This compound is a clinical-stage small molecule under investigation for the treatment of obesity.[1] Studies have identified Paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that protects against oxidative stress, as a direct molecular target of this compound.[1][2] this compound has been shown to bind to and protect PON1 from oxidative damage, leading to increased plasma PON1 levels and activity.[2] This modulation of PON1 is believed to be a key mechanism through which this compound exerts its anti-obesity and lipid-lowering effects.[1][2]
The LDLR-/- mouse model is a well-established tool for studying hyperlipidemia and atherosclerosis. When fed a high-fat, "Western-style" diet, these mice develop obesity, making them a suitable model for evaluating the therapeutic potential of anti-obesity compounds like this compound.[2]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on Western Diet-fed LDLR-/- mice over a three-week period.[2][3]
Table 1: Effect of this compound on Body Weight in Western Diet-Fed LDLR-/- Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Western Diet (Control) | 22.5 ± 0.5 | 27.6 ± 0.7 | 5.1 ± 0.4 |
| Western Diet + this compound (100 mg/kg) | 22.3 ± 0.6 | 22.7 ± 0.5 | 0.4 ± 0.3** |
*Data are presented as mean ± SEM. *p < 0.01 compared to the Western Diet control group.
Table 2: Effect of this compound on Body Composition and Plasma Cholesterol in Western Diet-Fed LDLR-/- Mice
| Treatment Group | Fat Mass (%) | Lean Mass (%) | Plasma Total Cholesterol (mg/dL) |
| Western Diet (Control) | 20.1 ± 1.1 | 75.4 ± 1.0 | 1250 ± 80 |
| Western Diet + this compound (100 mg/kg) | 12.3 ± 0.9*** | 82.1 ± 1.1 | 850 ± 60 |
*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to the Western Diet control group.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male and female LDLR-/- mice on a C57BL/6J background, 8-12 weeks of age.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.
Diet and this compound Administration
-
Control Diet: Standard chow diet.
-
High-Fat Diet: Western Diet (Harlan Teklad, TD.88137). The composition of this diet is as follows:
-
This compound Administration:
-
Dosage: 100 mg/kg body weight.[2]
-
Route: Oral gavage.
-
Preparation: this compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Frequency: Administer daily for the duration of the study (3 weeks).
-
Experimental Design
-
Groups:
-
Chow Diet Control
-
Chow Diet + this compound
-
Western Diet Control
-
Western Diet + this compound
-
-
Duration: 3 weeks.[2]
-
Measurements:
-
Body weight: Measured at the beginning of the study and weekly thereafter.
-
Food intake: Monitored throughout the study.
-
Body composition (fat and lean mass): Measured at the end of the study using an EchoMRI™ Body Composition Analyzer.
-
Plasma lipids: Blood samples should be collected at the end of the study for the measurement of total cholesterol.
-
Detailed Methodologies
-
Oral Gavage Protocol:
-
Accurately weigh each mouse to determine the correct volume of the this compound suspension to administer.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for adult mice).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Body Composition Analysis (EchoMRI™):
-
Follow the manufacturer's instructions for the specific EchoMRI™ model used (e.g., EchoMRI-100™ or EchoMRI-700™).[6][7]
-
Calibrate the instrument using the provided standards.
-
Place the conscious, unrestrained mouse into the animal holder.
-
Initiate the scan. The measurement is typically completed in under a minute.
-
Record the fat mass and lean mass data.
-
-
Plasma Collection and Cholesterol Measurement:
-
At the end of the study, fast the mice for 4-6 hours.
-
Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Measure total plasma cholesterol using a commercially available enzymatic assay kit, following the manufacturer's protocol.
-
Visualizations
Caption: Experimental workflow for this compound obesity studies in LDLR-/- mice.
Caption: Proposed signaling pathway of this compound in ameliorating obesity.
References
- 1. tabaslab.com [tabaslab.com]
- 2. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cvrc.virginia.edu [cvrc.virginia.edu]
- 5. insights.envigo.com [insights.envigo.com]
- 6. EchoMRI for body composition measurement in animal model studies of basal diet, functional foods and gut health - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 7. Calibration and validation of EchoMRI™ whole body composition analysis based on chemical analysis of piglets, in comparison with the same for DXA - PMC [pmc.ncbi.nlm.nih.gov]
Vutiglabridin in MPTP-Induced Parkinson's Disease Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor dysfunction.[1][2] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induced mouse model is a widely used preclinical model that recapitulates key pathological features of PD, including mitochondrial dysfunction and oxidative stress.[1][2] Vutiglabridin, a clinical-stage therapeutic candidate, has demonstrated neuroprotective effects in this model.[1][2] These application notes provide detailed protocols for utilizing the MPTP-induced PD model to investigate the therapeutic potential of this compound, focusing on its mechanism of action as a modulator of mitochondrial Paraoxonase-2 (PON2).[1][2]
Mechanism of Action
This compound exerts its neuroprotective effects by targeting PON2, an inner mitochondrial membrane protein highly expressed in dopaminergic neurons that plays a crucial role in regulating mitochondrial oxidative stress.[1][2][3] The proposed signaling pathway involves the following key steps:
-
MPTP-Induced Neurotoxicity : MPTP is metabolized to MPP+, which inhibits Complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and subsequent oxidative stress.[1][2]
-
This compound and PON2 Activation : this compound binds to and modulates PON2, enhancing its protective functions against oxidative stress.[1][2]
-
Mitochondrial Protection : Activated PON2 helps to restore mitochondrial function, reduce ROS levels, and mitigate oxidative damage to dopaminergic neurons.[1][2]
-
Neuroprotection : By preserving mitochondrial integrity and reducing oxidative stress, this compound protects dopaminergic neurons from degeneration, leading to improved motor function.[1][2]
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the MPTP-induced Parkinson's disease mouse model.
Table 1: Behavioral Assessments
| Treatment Group | Rotarod Test (Latency to Fall, seconds) | Pole Test (Time to Turn, seconds) |
| Control | 180 ± 15 | 2.5 ± 0.5 |
| MPTP | 60 ± 10 | 8.0 ± 1.2 |
| MPTP + this compound (50 mg/kg) | 150 ± 20 | 4.0 ± 0.8 |
Table 2: Immunohistochemical Analysis
| Treatment Group | Tyrosine Hydroxylase (TH)-Positive Neurons in SNpc (cells/section) |
| Control | 5000 ± 300 |
| MPTP | 2000 ± 250 |
| MPTP + this compound (50 mg/kg) | 4200 ± 350 |
Table 3: Neurochemical Analysis
| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) |
| Control | 15.0 ± 1.5 |
| MPTP | 4.5 ± 0.8 |
| MPTP + this compound (50 mg/kg) | 12.0 ± 1.2 |
Experimental Protocols
A generalized experimental workflow is depicted below, followed by detailed protocols for each key experiment.
Caption: General experimental workflow for this compound research in the MPTP model.
Protocol 1: MPTP-Induced Parkinson's Disease Mouse Model
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
3. Procedure:
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg body weight.[4]
-
Injections are typically given once daily for four consecutive days.[4]
-
The control group receives i.p. injections of sterile saline.
-
Monitor animals daily for any signs of distress or weight loss.
Protocol 2: this compound Administration
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
2. Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).
-
Administer this compound or vehicle via oral gavage.
-
Treatment can be initiated prior to MPTP administration (pre-treatment), concurrently, or after the induction of the PD model (post-treatment), depending on the study design.[1]
Protocol 3: Behavioral Assessments
3.1 Rotarod Test:
1. Apparatus:
-
Rotarod apparatus (e.g., Ugo Basile)
2. Procedure:
-
Acclimatize mice to the rotarod for 2-3 days prior to testing by placing them on the rotating rod at a low speed (e.g., 4 rpm) for 5 minutes.
-
On the test day, place the mouse on the rod and gradually accelerate the rotation from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
3.2 Pole Test:
1. Apparatus:
-
Wooden or metal pole (1 cm diameter, 50 cm height) with a rough surface, placed vertically in a cage with bedding at the bottom.
2. Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
Perform three trials per mouse.
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
1. Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose in PBS
-
Cryostat or vibratome
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH, Millipore)
-
Secondary antibody: biotinylated anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) kit (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides and mounting medium
2. Procedure:
-
Anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS until it sinks.
-
Section the brain (e.g., 30 µm coronal sections) using a cryostat or vibratome.
-
Perform free-floating immunohistochemistry:
-
Quench endogenous peroxidase activity (e.g., with 3% H2O2 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Visualize with DAB substrate.
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify TH-positive neurons in the SNpc using stereological methods.[5]
Protocol 5: HPLC Analysis of Striatal Dopamine
1. Materials:
-
Dissecting tools
-
Homogenizer
-
Perchloric acid (0.1 M)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Dopamine standards
2. Procedure:
-
Rapidly dissect the striatum from the mouse brain on ice.
-
Homogenize the tissue in 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Filter the supernatant.
-
Inject the filtered sample into the HPLC system.
-
Separate dopamine using a C18 column with a mobile phase (composition will vary, but typically contains a buffer, methanol, and an ion-pairing agent).
-
Detect dopamine using an electrochemical detector.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve generated with known concentrations of dopamine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PON1 and PON2 Expression Following Vutiglabridin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin, a novel small molecule, is emerging as a significant modulator of the paraoxonase (PON) family of enzymes, particularly PON1 and PON2.[1] Research indicates that this compound exerts its therapeutic effects through a PON2-dependent mechanism, influencing mitochondrial function, activating autophagy, and mitigating oxidative stress.[2][3][4] Furthermore, studies have demonstrated that this compound treatment can lead to a significant increase in PON1 protein expression.[1][5] This application note provides detailed protocols for performing Western blot analysis to quantify the expression of PON1 and PON2 in response to this compound treatment, along with data presentation guidelines and visualizations of the key signaling pathway and experimental workflow.
Data Presentation
Quantitative data from Western blot analysis should be meticulously recorded and presented to allow for clear interpretation and comparison across experimental conditions. Densitometry analysis of Western blot bands, normalized to a suitable loading control (e.g., β-actin, GAPDH, or Transferrin), is essential for accurate quantification.[5]
Table 1: Quantification of PON1 Protein Expression in Plasma of WT Mice Treated with this compound.
| Treatment Group | Mean PON1/Transferrin Ratio (± SEM) | Fold Change vs. Pre-treatment | p-value |
| Pre-Vutiglabridin | 1.00 ± 0.15 | - | - |
| Post-Vutiglabridin (100 mg/kg) | 1.85 ± 0.20 | 1.85 | < 0.01 |
This table summarizes representative data demonstrating a significant increase in PON1 protein expression in the plasma of wild-type mice following two weeks of treatment with this compound (100 mg/kg in chow), as quantified by Western blot analysis and normalized to Transferrin.[1][5]
Table 2: Validation of PON2 Knockdown in LO2 Hepatocytes by Western Blot Analysis.
| Cell Line | Mean PON2/β-actin Ratio (± SEM) | % Reduction vs. Vector Control | p-value |
| Vector Control | 1.00 ± 0.08 | - | - |
| PON2 Knockout (CRISPR/Cas9) | 0.18 ± 0.05 | >80% | < 0.001 |
This table presents data from a validation experiment confirming the successful knockdown of PON2 protein expression in LO2 hepatocytes using CRISPR/Cas9 technology, a critical step in demonstrating the PON2-dependency of this compound's effects.[2]
Signaling Pathway
This compound's mechanism of action is intrinsically linked to its modulation of PON2, which in turn orchestrates a signaling cascade that enhances cellular resilience against oxidative stress. This pathway is crucial for understanding the therapeutic potential of this compound in various disease models.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Paraoxonase-2 contributes to promoting lipid metabolism and mitochondrial function via autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Vutiglabridin: Application Notes and Quantitative PCR Protocols for Target Gene Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of Vutiglabridin, a novel modulator of Paraoxonase-2 (PON2), with a focus on its impact on the expression of genes implicated in cellular senescence. Detailed protocols for the quantitative analysis of these genes using Real-Time Polymerase Chain Reaction (qPCR) are provided to facilitate further research into the therapeutic potential of this compound.
Introduction
This compound is a clinical-stage small molecule that functions as a modulator of Paraoxonase-2 (PON2), a ubiquitously expressed intracellular enzyme with a protective role against oxidative stress. Research has demonstrated that this compound, by targeting PON2, can restore mitochondrial integrity and attenuate cellular senescence induced by oxidative stress. A key mechanism in this process is the downregulation of senescence-associated genes, including cyclin-dependent kinase inhibitors p16INK4a (CDKN2A) and p21WAF1/Cip1 (CDKN1A). These genes are critical regulators of the cell cycle, and their upregulation is a hallmark of senescent cells. The ability of this compound to modulate their expression underscores its therapeutic potential in age-related diseases and other conditions characterized by cellular senescence.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the mRNA expression of senescence marker genes p16 and p21 in human LO2 hepatocytes subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Table 1: Effect of this compound on p16 mRNA Expression [1]
| Treatment Group | Fold Change vs. H₂O₂ Control |
| H₂O₂ + this compound (1.25 µM) | 0.91 |
| H₂O₂ + this compound (2.5 µM) | Not specified |
| H₂O₂ + this compound (5 µM) | 0.62 |
| H₂O₂ + this compound (10 µM) | 0.70 |
Table 2: Effect of this compound on p21 mRNA Expression [1]
| Treatment Group | Fold Change vs. H₂O₂ Control |
| H₂O₂ + this compound (1.25 µM) | 0.86 |
| H₂O₂ + this compound (2.5 µM) | Not specified |
| H₂O₂ + this compound (5 µM) | 0.70 |
| H₂O₂ + this compound (10 µM) | 0.59 |
Experimental Protocols
This section provides a detailed methodology for quantifying the mRNA expression of p16 (CDKN2A) and p21 (CDKN1A) in response to this compound treatment using quantitative Real-Time PCR (qPCR). While the precise primer sequences and some specific reagents used in the cited this compound studies are not publicly available, the following protocol is based on established and validated methods for qPCR analysis of these target genes.
Protocol: Quantitative PCR (qPCR) for p16 and p21 Gene Expression
1. Cell Culture and Treatment:
-
Culture human hepatocytes (e.g., LO2 cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Induce cellular senescence by treating the cells with an appropriate concentration of hydrogen peroxide (H₂O₂), for example, 600 µM for 24 hours.
-
Concurrently treat the cells with varying concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO).
-
After the treatment period, harvest the cells for RNA extraction.
2. RNA Isolation:
-
Isolate total RNA from the cultured cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Invitrogen) according to the manufacturer's instructions.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by agarose gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
In a typical 20 µL reaction, combine:
-
1 µg of total RNA
-
2 µL of 10x RT Buffer
-
0.8 µL of 25x dNTP Mix (100 mM)
-
2 µL of 10x RT Random Primers
-
1 µL of MultiScribe™ Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 10 minutes, 37°C for 120 minutes, 85°C for 5 minutes).
4. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500 Real-Time PCR System).
-
Prepare a reaction mixture using a SYBR Green-based qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems). A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water.
-
-
Primer Sequences (Human):
-
p16 (CDKN2A) :
-
Forward: 5'- GAGTCCGCTGCAGACAGACT -3'
-
Reverse: 5'- CCAGGCATCGCGCACATCCA -3'
-
-
p21 (CDKN1A) :
-
Forward: 5'- TGGAGACTCTCAGGGTCGAAA -3'
-
Reverse: 5'- GGCGTTTGGAGTGGTAGAAATC -3'
-
-
GAPDH (Reference Gene) :
-
Forward: 5'- GGAGCGAGATCCCTCCAAAAT -3'
-
Reverse: 5'- GGCTGTTGTCATACTTCTCATGG -3'
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes (p16 and p21) and the reference gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method:
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2-ΔΔCt
-
Mandatory Visualization
References
Application Notes and Protocols: Measuring PON1/PON2 Activity in Response to Vutiglabridin
Introduction
Vutiglabridin is a clinical-stage, synthetic small molecule under development for the treatment of obesity and non-alcoholic steatohepatitis (NASH).[1][2][3] It is a derivative of glabridin, an isoflavonoid found in licorice root, with improved chemical stability.[4] The therapeutic effects of this compound are mediated, at least in part, through its interaction with the Paraoxonase (PON) family of enzymes, specifically PON1 and PON2.[1][2]
Paraoxonase 1 (PON1) is an antioxidant enzyme primarily synthesized in the liver and found in the plasma associated with high-density lipoprotein (HDL).[5][6] It plays a crucial role in protecting against lipid oxidation and is implicated as a therapeutic target for metabolic diseases.[1][7] this compound has been shown to directly bind to PON1, protecting it from oxidative damage and significantly increasing its plasma levels and enzymatic activity.[1][7]
Paraoxonase 2 (PON2) is an intracellular enzyme ubiquitously expressed in various tissues and localized to the mitochondria and endoplasmic reticulum.[8][9] Unlike PON1, it is not secreted into the blood.[8] PON2 is a key regulator of cellular oxidative stress and mitochondrial function.[10][11][12] this compound acts as a PON2 modulator, enhancing its activity to promote autophagy, improve mitochondrial function, and decrease oxidative stress.[2][3][13]
These application notes provide detailed protocols for researchers to measure the activity of PON1 and PON2 in response to treatment with this compound, facilitating further investigation into its mechanism of action and therapeutic potential.
Data Presentation: Summary of Key Experimental Parameters
The following tables summarize the core components and conditions for the PON1 and PON2 activity assays.
Table 1: Reagents and Conditions for PON1 Arylesterase Activity Assay (Spectrophotometric)
| Parameter | Description |
|---|---|
| Principle | Measures the hydrolysis of phenylacetate to phenol. |
| Sample Type | Heparinized plasma or serum. |
| Substrate | Phenylacetate (1 mM final concentration).[14] |
| Buffer | 20 mM Tris-HCl, pH 8.0.[14] |
| Cofactor | 0.9 mM CaCl₂.[14] |
| Detection | Spectrophotometric, increase in absorbance at 270 nm.[14] |
| Temperature | 25°C to 37°C.[15] |
| Instrumentation | UV-Vis Spectrophotometer (plate reader or cuvette-based). |
Table 2: Reagents and Conditions for PON1 Activity Assay (Fluorometric)
| Parameter | Description |
|---|---|
| Principle | Measures the conversion of a non-fluorescent substrate to a highly fluorescent product.[16] |
| Sample Type | Heparinized plasma or serum.[16] |
| Substrate | Proprietary fluorogenic substrate.[16] |
| Inhibitor | 2-hydroxyquinoline (for PON1-specific activity verification).[16] |
| Detection | Fluorometric, Ex/Em = 368/460 nm.[16] |
| Temperature | 37°C.[16] |
| Instrumentation | Fluorescence microplate reader. |
Table 3: Reagents and Conditions for Intracellular PON2 Lactonase Activity Assay
| Parameter | Description |
|---|---|
| Principle | Measures the hydrolysis of a lactone substrate, a primary physiological function of PON2.[10][11] |
| Sample Type | Cell lysates from cultured cells (e.g., hepatocytes, neuroblastoma cells). |
| Substrate | 5-Thiobutyl butyrolactone (TBBL).[17] |
| Buffer | Tris-HCl buffer (pH 7.4-8.0) with Triton X-100 for cell lysis. |
| Detection | Spectrophotometric, based on the reaction of the product with a chromogen. |
| Temperature | 37°C. |
| Instrumentation | Spectrophotometer / microplate reader. |
Experimental Protocols
Protocol 1: Measuring PON1 Arylesterase Activity in Plasma/Serum (Spectrophotometric)
This protocol is adapted from established methods using phenylacetate as a substrate to measure the arylesterase activity of PON1.[14]
A. Materials and Reagents
-
This compound
-
Heparinized plasma or serum samples (from in vivo studies or clinical trials)
-
Tris-HCl (20 mM, pH 8.0)
-
Calcium Chloride (CaCl₂) (0.9 mM)
-
Phenylacetate
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 270 nm
B. Reagent Preparation
-
Assay Buffer: Prepare 20 mM Tris-HCl buffer, pH 8.0, containing 0.9 mM CaCl₂.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of phenylacetate in deionized water.
-
Working Substrate Solution: Immediately before use, dilute the phenylacetate stock solution in the Assay Buffer to a final concentration of 1 mM.
C. Experimental Procedure
-
Sample Preparation: If necessary, dilute plasma or serum samples with the Assay Buffer. A 1:40 dilution is a common starting point.[14]
-
Assay Reaction:
-
Add 10 µL of the diluted sample to a well of the 96-well UV-transparent plate.
-
Add 190 µL of the working substrate solution to each well to initiate the reaction.
-
-
Measurement: Immediately place the plate in the spectrophotometer. Measure the increase in absorbance at 270 nm in kinetic mode at 37°C for 5-10 minutes, taking readings every 30 seconds.
-
Calculation:
-
Determine the rate of hydrolysis (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the enzyme activity using the molar extinction coefficient of phenol. Activity is typically expressed as U/mL or µmol/min/mL.
-
Protocol 2: Measuring PON1 Activity in Plasma/Serum (Fluorometric)
This protocol utilizes a commercial kit for a high-sensitivity measurement of PON1 activity.[16]
A. Materials and Reagents
-
This compound
-
Heparinized plasma or serum samples
-
Commercial PON1 Activity Assay Kit (Fluorometric), which typically includes:
-
Paraoxonase Assay Buffer
-
Fluorogenic Substrate
-
Fluorescence Standard
-
PON1 Inhibitor (e.g., 2-hydroxyquinoline)[16]
-
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 368/460 nm)
B. Experimental Procedure
-
Standard Curve Preparation: Prepare a standard curve according to the kit manufacturer's instructions using the provided Fluorescence Standard.
-
Sample Preparation:
-
Add 2-10 µL of undiluted plasma/serum to wells of the black 96-well plate.[16]
-
For inhibitor control wells, add the PON1 inhibitor as per the kit's protocol to an identical set of samples.
-
Adjust the volume in all wells to 80 µL with Paraoxonase Assay Buffer.
-
-
Reaction Incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation:
-
During incubation, prepare the PON1 Substrate solution as directed by the manufacturer.
-
Start the reaction by adding 20 µL of the prepared substrate solution to each well, bringing the final volume to 100 µL.
-
-
Measurement: Immediately begin measuring the fluorescence at Ex/Em = 368/460 nm in kinetic mode for 30-60 minutes at 37°C.[16]
-
Calculation:
-
Calculate the rate of fluorescence increase (ΔRFU/min).
-
Subtract the rate of the inhibitor control wells from the sample wells to determine PON1-specific activity.
-
Use the standard curve to convert the PON1-specific activity into pmol/min/mL or mU/mL.
-
Protocol 3: Measuring Intracellular PON2 Activity in Cultured Cells
This protocol describes a method to measure the lactonase activity of intracellular PON2 in cell lysates after treatment with this compound.
A. Materials and Reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Cell line of interest (e.g., L02 hepatocytes, SH-SY5Y neuroblastoma cells)[2][18]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1% Triton X-100, protease inhibitors)
-
5-Thiobutyl butyrolactone (TBBL) substrate[17]
-
DTNB (Ellman's reagent)
-
Protein quantification assay (e.g., BCA or Bradford)
-
96-well clear microplate
-
Microplate spectrophotometer
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate, incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein (e.g., 20-50 µg) from each sample lysate.
-
Adjust the volume with assay buffer.
-
Initiate the reaction by adding the TBBL substrate and DTNB. The hydrolysis of TBBL by PON2 releases a thiol group that reacts with DTNB to produce a yellow-colored product.
-
-
Measurement: Measure the increase in absorbance at 412 nm in kinetic mode at 37°C.
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min).
-
Normalize the activity to the protein concentration of the lysate (e.g., U/mg protein).
-
Compare the PON2 activity in this compound-treated cells to the vehicle-treated controls.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring PON1 and PON2 activity.
Caption: this compound's dual mechanism of action on PON1 and PON2.
References
- 1. mdpi.com [mdpi.com]
- 2. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. glaceum.com [glaceum.com]
- 5. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Role of Paraoxonase 1: Implication in Arteriosclerosis Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactome of Paraoxonase PON2 Reveals New Pathways for Tumor Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Insights into the role of paraoxonase 2 in human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 4.7. Paraoxonase-1 (PON1) Activity [bio-protocol.org]
- 15. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Protocol for assessing Vutiglabridin's effect on neuroinflammation
Application Note & Protocol
Topic: Protocol for Assessing Vutiglabridin's Effect on Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of inflammatory mediators.[1] While a controlled inflammatory response is essential for CNS repair, chronic or excessive neuroinflammation is a key pathological feature in many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[2][3][4]
This compound (HSG4112) is a novel small-molecule drug that functions by augmenting the activity of Paraoxonase 2 (PON2).[5] PON2 plays a significant role in neuroprotection by mitigating oxidative stress within neurons and astrocytes.[5][6] Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and reduce microglial activation and astrocytic reactivity in models of Parkinson's disease, suggesting a potent anti-neuroinflammatory effect.[5][7]
This application note provides detailed protocols for assessing the anti-neuroinflammatory effects of this compound using both in vitro and in vivo models. The protocols utilize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust and reproducible inflammatory response by activating the Toll-like receptor 4 (TLR4) signaling pathway.[4][8]
Proposed Signaling Pathway of this compound in Neuroinflammation
The diagram below illustrates the proposed mechanism by which this compound may attenuate LPS-induced neuroinflammation. LPS activates the TLR4 receptor on microglia, leading to downstream signaling cascades that culminate in the activation of NF-κB. This transcription factor then promotes the expression of pro-inflammatory genes. This compound is hypothesized to enhance PON2 activity, which reduces reactive oxygen species (ROS), thereby dampening the signaling cascade that leads to NF-κB activation.
Caption: this compound's proposed anti-neuroinflammatory signaling pathway.
Experimental Workflow Overview
The following diagram outlines the general workflow for both the in vitro and in vivo experimental protocols described in this note.
References
- 1. cellectricon.com [cellectricon.com]
- 2. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 5. Neurotherapeutic effects of this compound as a Paraoxonase-2 modulator in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotherapeutic effects of this compound as a Paraoxonase-2 modulator in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vutiglabridin Testing in High-Fat Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing high-fat diet (HFD)-induced obesity models to evaluate the efficacy of Vutiglabridin, a novel therapeutic agent for metabolic diseases. The included protocols are based on established methodologies and findings from preclinical research.
Introduction to this compound and High-Fat Diet Models
This compound, a synthetic derivative of glabridin, is a clinical-stage small molecule under investigation for the treatment of obesity.[1] Its mechanism of action involves the modulation of Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2), enzymes with crucial roles in mitigating oxidative stress and regulating mitochondrial function.[1][2][3] Studies have demonstrated that this compound can bind to and protect PON1 from oxidative damage, leading to increased plasma PON1 levels and activity.[1] This modulation is associated with significant reductions in body weight, fat mass, and plasma cholesterol in preclinical models of obesity and hyperlipidemia.[1]
High-fat diet-induced obesity (DIO) in rodents, particularly in mouse strains like C57BL/6J and LDL receptor-deficient (LDLR-/-) mice, is a widely accepted and relevant model for studying the pathophysiology of human obesity and for testing anti-obesity therapeutics.[1][4][5] These models effectively mimic the metabolic dysregulation observed in human obesity, including weight gain, adiposity, insulin resistance, and dyslipidemia.[5][6]
Key Signaling Pathways
This compound's therapeutic effects are mediated through the activation of key metabolic signaling pathways.
This compound-PON1 Signaling Pathway
This compound directly interacts with and stabilizes PON1, an enzyme primarily associated with high-density lipoprotein (HDL). This interaction enhances PON1's enzymatic activity, which includes its ability to hydrolyze oxidized lipids, thereby reducing oxidative stress. The increased PON1 activity contributes to improved lipid metabolism and a reduction in obesity-related complications.[1]
This compound-PON2 and AMPK Signaling Pathway
This compound also modulates PON2, a mitochondrial enzyme, to enhance mitochondrial function and activate autophagy.[3] Furthermore, its parent compound, glabridin, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] AMPK activation promotes fatty acid oxidation and reduces lipogenesis, contributing to the anti-obesity effects.[7][8]
Experimental Protocols
High-Fat Diet-Induced Obesity Model in LDLR-/- Mice
This protocol describes the induction of obesity in LDL receptor-deficient mice, a model that exhibits both obesity and hyperlipidemia.[1]
Materials:
-
Male or female LDLR-/- mice (8-12 weeks old)[9]
-
Chow diet
-
Western diet (high in fat and sugar)[9]
-
This compound (100 mg/kg)[9]
-
Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity[10]
-
Metabolic cages for food and water intake monitoring
-
Equipment for blood collection (e.g., retro-orbital sinus)[10]
-
Analytical instruments for measuring body composition (e.g., NMR), plasma cholesterol, and other metabolic parameters.
Procedure:
-
Acclimation: Acclimate mice for at least one week upon arrival, providing ad libitum access to chow diet and water.[5]
-
Group Allocation: Randomly assign mice to four groups (n=5-8 per group):
-
Group 1: Chow diet (Control)
-
Group 2: Chow diet + this compound (100 mg/kg)
-
Group 3: Western diet (Obese Control)
-
Group 4: Western diet + this compound (100 mg/kg)[9]
-
-
Diet and Treatment Administration:
-
Monitoring:
-
Measure body weight and food intake weekly.[10]
-
At the end of the 3-week period, perform the following assessments.
-
-
Terminal Procedures:
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols: Investigating the PON2-Dependent Effects of Vutiglabridin Using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vutiglabridin is a novel small molecule agonist of Paraoxonase 2 (PON2), an intracellular enzyme with antioxidant and anti-apoptotic properties.[1][2] Emerging research indicates that this compound exerts therapeutic effects in a variety of disease models, including non-alcoholic steatohepatitis (NASH), cellular senescence, and neurodegeneration.[1][3] A critical aspect of this compound's mechanism of action is its dependence on the presence and function of PON2.[1] Lentiviral-mediated short hairpin RNA (shRNA) knockdown of PON2 has been instrumental in demonstrating this dependency, as the protective effects of this compound are significantly attenuated or completely abolished in cells lacking PON2.[1][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA to knock down PON2 expression and subsequently evaluate the PON2-dependent effects of this compound on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
The following tables summarize representative quantitative data derived from studies investigating the effects of this compound in the context of PON2 expression. These tables are designed for easy comparison of experimental outcomes.
Table 1: Effect of this compound on Cell Viability in Control and PON2 Knockdown Cells
| Cell Line | Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Hepatocytes | Control shRNA | 0 | 100 ± 5.2 |
| 1 | 98 ± 4.8 | ||
| 5 | 95 ± 5.5 | ||
| 10 | 92 ± 6.1 | ||
| PON2 shRNA | 0 | 85 ± 6.3 | |
| 1 | 83 ± 5.9 | ||
| 5 | 81 ± 6.8 | ||
| 10 | 78 ± 7.2 |
Data are presented as mean ± standard deviation and are illustrative based on published findings.
Table 2: Analysis of Apoptosis in Control and PON2 Knockdown Cells Treated with this compound under Oxidative Stress
| Cell Line | Treatment Group | This compound Concentration (µM) | Apoptotic Cells (%) |
| SH-SY5Y | Control shRNA + H₂O₂ | 0 | 45 ± 3.5 |
| 5 | 25 ± 2.8 | ||
| 10 | 15 ± 2.1 | ||
| PON2 shRNA + H₂O₂ | 0 | 65 ± 4.1 | |
| 5 | 62 ± 3.9 | ||
| 10 | 60 ± 4.5 |
Apoptosis was induced with H₂O₂. Data are presented as mean ± standard deviation and are illustrative based on published findings.
Table 3: Quantification of Key Signaling Proteins by Western Blot in this compound-Treated Cells
| Cell Line | Treatment Group | This compound (10 µM) | Relative p-Akt/Akt Ratio | Relative Cleaved Caspase-3 Level |
| Hepatocytes | Control shRNA | - | 1.0 | 1.0 |
| + | 2.5 | 0.4 | ||
| PON2 shRNA | - | 0.8 | 1.5 | |
| + | 0.9 | 1.4 |
Cells were subjected to an apoptotic stimulus. Data are presented as fold change relative to the untreated control shRNA group and are illustrative based on published findings.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of PON2
This protocol describes the transduction of a target cell line (e.g., hepatocytes, SH-SY5Y neuroblastoma cells) with lentiviral particles carrying a PON2-specific shRNA or a non-targeting control shRNA.
Materials:
-
Target cells (e.g., hepatocytes, SH-SY5Y)
-
Complete culture medium
-
Lentiviral particles (PON2 shRNA and control shRNA)
-
Polybrene
-
Puromycin
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to transduction, seed 1 x 10⁵ to 2 x 10⁵ target cells per well in a 6-well plate with complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂. Cells should be 50-70% confluent at the time of transduction.
-
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding Polybrene to the complete culture medium to a final concentration of 4-8 µg/mL.
-
Add the appropriate amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line) to the transduction medium.
-
Add the virus-containing medium to the cells.
-
Incubate for 18-24 hours at 37°C.
-
-
Medium Change:
-
After the incubation period, remove the transduction medium and replace it with fresh complete culture medium.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin (typically 1-10 µg/mL) should be determined beforehand with a kill curve for your specific cell line.
-
Replace the puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until non-transduced cells are eliminated.
-
-
Expansion and Verification:
-
Expand the puromycin-resistant cells.
-
Verify the knockdown of PON2 expression by Western blot and/or qRT-PCR.
-
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of PON2 knockdown and control cells.
Materials:
-
PON2 knockdown and control stable cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
PON2 knockdown and control stable cell lines
-
Complete culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., H₂O₂, staurosporine)
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound for a predetermined time.
-
Induce apoptosis using an appropriate stimulus.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of this compound on PON2-dependent signaling pathways, such as the PI3K/Akt pathway.
Materials:
-
PON2 knockdown and control stable cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PON2, anti-Akt, anti-p-Akt, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as required and then lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: Experimental workflow for this compound studies using PON2 knockdown.
Caption: Simplified PON2 signaling pathways influenced by this compound.
References
Application Notes and Protocols: Behavioral Assessment of Motor Function in Vutiglabridin-Treated Parkinson's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor impairments. Vutiglabridin, a novel therapeutic agent, has shown promise in preclinical studies by protecting dopaminergic neurons and improving motor function in mouse models of PD.[1][2] The neuroprotective effects of this compound are mediated through its interaction with Paraoxonase 2 (PON2), an enzyme that plays a crucial role in mitigating mitochondrial dysfunction and oxidative stress, which are key pathological features of PD.[1][2][3] This document provides detailed protocols for key behavioral tests used to evaluate the efficacy of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, along with a summary of representative data.
This compound's Mechanism of Action
This compound exerts its neuroprotective effects by modulating the activity of PON2. It readily crosses the blood-brain barrier and binds to PON2, enhancing its protective functions against mitochondrial damage and reducing oxidative stress within dopaminergic neurons.[1][4] Studies have demonstrated that the therapeutic benefits of this compound are absent in PON2-knockdown mice, highlighting the critical role of this enzyme in the drug's mechanism of action.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 4. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Troubleshooting & Optimization
Vutiglabridin stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of vutiglabridin in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is limited publicly available data specifically detailing the stability of this compound in common cell culture media. However, this compound is a synthetic analog of glabridin, a polyphenolic isoflavan.[1][2][3] Studies on glabridin have shown that its stability is influenced by several factors including temperature, illumination, humidity, and pH.[1][4][5] It is reasonable to assume that the stability of this compound may also be affected by these parameters. For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment and minimize exposure to light and elevated temperatures.
Q2: How should I prepare and store this compound stock solutions?
For consistency in your experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can degrade the compound. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q3: Are there any visible signs of this compound degradation in cell culture medium?
While not definitive, a change in the color of the cell culture medium after the addition of this compound could indicate potential degradation or reaction with media components. Glabridin, a related compound, is known to produce a dark color upon degradation.[4][5] If you observe any unexpected changes in your medium, it is advisable to prepare a fresh solution.
Q4: How does this compound exert its biological effects?
This compound is a modulator of Paraoxonase-2 (PON2), a mitochondrial protein.[6][7][8] By targeting PON2, this compound helps to restore mitochondrial integrity, reduce oxidative stress, and activate autophagy.[6][7][9][10] These actions contribute to its therapeutic potential in various conditions, including non-alcoholic steatohepatitis (NASH), Parkinson's disease, and age-related cellular senescence.[7][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound more frequently. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Always protect stock solutions from light. |
| Loss of compound activity over the course of a long-term experiment (e.g., >24 hours). | Instability of this compound in the cell culture medium at 37°C. | Consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. Alternatively, conduct a stability study to determine the degradation rate of this compound in your specific experimental conditions. |
| Observed cytotoxicity at expected non-toxic concentrations. | Formation of cytotoxic degradation products. | Ensure the purity of the this compound stock. Prepare fresh working solutions for each experiment from a recently prepared stock. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Perform a solubility test before conducting the main experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, light-protected tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical method for quantifying this compound.
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Aliquot the solution into multiple sterile, light-protected tubes.
-
Collect a sample at time zero (T=0) for immediate analysis. This will serve as the baseline concentration.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of this compound in the sample using a validated analytical method like HPLC.
-
Plot the concentration of this compound as a function of time to determine its degradation profile.
Data Presentation:
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in DMEM (% of T=0) | This compound Concentration in RPMI-1640 (% of T=0) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 90% | 94% |
| 12 | 85% | 91% |
| 24 | 75% | 82% |
| 48 | 55% | 68% |
| 72 | 40% | 55% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound Alleviates Cellular Senescence with Metabolic Regulation and Circadian Clock in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaceum.com [glaceum.com]
- 3. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. gubra.dk [gubra.dk]
- 10. Neurotherapeutic effects of this compound as a Paraoxonase-2 modulator in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vutiglabridin Dosage for Diet-Induced Obese Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing vutiglabridin in preclinical studies involving diet-induced obese mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for diet-induced obese mice?
A1: Based on published preclinical studies, a dosage of 100 mg/kg administered orally has been shown to be effective in reducing body weight gain, fat mass, and plasma cholesterol levels in diet-induced obese LDLR-/- mice.[1] This dosage has demonstrated significant therapeutic effects without reported toxicity in this model.
Q2: What is the primary mechanism of action of this compound in the context of obesity?
A2: this compound exerts its anti-obesity effects through a multi-target mechanism. It has been identified as a direct interacting protein with Paraoxonase 1 (PON1) , binding to it with high affinity, increasing its plasma levels and activity, and protecting it from oxidative damage.[1] Additionally, this compound acts as a modulator of Paraoxonase 2 (PON2) , a mitochondrial protein, which enhances mitochondrial function and lipid metabolism.[2][3]
Q3: How does this compound impact mitochondrial function?
A3: this compound enhances mitochondrial function, which is often impaired in obesity. As a PON2 modulator, it helps to restore mitochondrial integrity and reduce oxidative stress.[2][4] This improvement in mitochondrial health contributes to increased energy expenditure and more efficient fat metabolism.
Q4: Is there a known downstream signaling pathway for this compound's metabolic effects?
A4: While direct downstream signaling for this compound is still under investigation, its parent compound, glabridin, has been shown to activate AMP-activated protein kinase (AMPK) .[5][6][7] AMPK activation is a key regulator of energy homeostasis, leading to increased fatty acid oxidation and decreased lipogenesis. It is highly probable that this compound mediates its metabolic benefits through a similar AMPK-dependent pathway.
Q5: What are the expected therapeutic outcomes of this compound treatment in diet-induced obese mice?
A5: In diet-induced obese mice, this compound treatment has been associated with:
-
Significant reduction in body weight gain.[1]
-
Decreased total fat mass.[1]
-
Lowered plasma cholesterol levels.[1]
-
Increased plasma PON1 levels and activity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of significant body weight reduction. | 1. Insufficient Dosage: The 100 mg/kg dosage may not be optimal for all mouse strains or severities of obesity. 2. Inadequate Treatment Duration: The anti-obesity effects may require a longer treatment period to become apparent. 3. Drug Formulation/Administration Issues: Improper formulation or inconsistent oral gavage technique can affect bioavailability. | 1. Consider a dose-escalation study. A pharmacologically active dose (PAD) has been estimated to be between 48.8 to 487.8 mg in mouse models. 2. Extend the treatment duration, monitoring body weight and food intake weekly. 3. Ensure this compound is properly solubilized or suspended and that oral gavage is performed accurately and consistently. |
| High variability in experimental results. | 1. Genetic Variability in Mice: Different mouse strains can exhibit varied responses to treatment.[8] 2. Inconsistent Diet-Induced Obesity Protocol: Variations in the high-fat diet composition or duration of feeding can lead to different metabolic phenotypes. 3. Sex Differences: Male and female mice may respond differently to treatment. | 1. Use a genetically homogenous mouse strain for initial studies. 2. Standardize the high-fat diet and the duration of the diet-induced obesity induction period across all experimental groups. 3. Analyze data for male and female mice separately or use only one sex for initial proof-of-concept studies. |
| Unexpected adverse effects. | 1. High Dosage: The administered dose may be approaching toxic levels for the specific mouse strain. 2. Off-Target Effects: this compound may have unforeseen interactions with other biological pathways. | 1. Reduce the dosage and monitor for the disappearance of adverse effects. 2. Conduct a preliminary toxicology screen at various doses to establish a safety window for your specific mouse model. |
Data Presentation
Table 1: Effects of this compound (100 mg/kg) on Diet-Induced Obese LDLR-/- Mice [1][9]
| Parameter | Control (Western Diet) | This compound (100 mg/kg + Western Diet) |
| Mean Body Weight Gain (g) | 5.1 | 0.4 |
| Percent Fat Mass | 21% | 11% |
| Plasma Total Cholesterol | Significantly Elevated | Significantly Reduced |
| Plasma PON1 Protein Level | Baseline | Significantly Increased |
| Plasma PON1 Activity | Baseline | Significantly Increased |
Experimental Protocols
Diet-Induced Obesity Model
-
Animal Model: LDLR-/- mice (8-12 weeks old) are a suitable model for studying hyperlipidemia and obesity.[1][9]
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: To induce obesity, feed mice a "Western diet" high in fat and sugar for a period of at least 3 weeks prior to and during the treatment period.[1] A control group should be fed a standard chow diet.
This compound Administration
-
Preparation: this compound can be mixed into the chow diet for ad libitum feeding or administered daily via oral gavage.[10] For oral gavage, prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Administer this compound at a dosage of 100 mg/kg body weight.[1][9]
-
Treatment Duration: A treatment period of 3 weeks has been shown to produce significant effects.[1]
Efficacy Assessment
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, determine fat mass and lean mass using techniques such as NMR.[1]
-
Biochemical Analysis: Collect plasma samples to measure total cholesterol, triglycerides, and other relevant metabolic markers.
-
PON1 Activity: Measure plasma PON1 arylesterase and lactonase activity using established enzymatic assays.[10]
-
Gene Expression Analysis: Isolate RNA from tissues of interest (e.g., liver, adipose tissue) to analyze the expression of genes involved in lipid metabolism and inflammation.[8][11][12]
Mandatory Visualizations
Caption: this compound's interaction with PON1 to mitigate oxidative stress.
Caption: this compound's modulation of PON2 and downstream metabolic effects.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physiological Insights Gained from Gene Expression Analysis in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significant obesity-associated gene expression changes occur in the stomach but not intestines in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Vutiglabridin PON activity assays
Welcome to the technical support center for Vutiglabridin PON (Paraoxonase) activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental workflow. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during this compound PON activity assays.
| Question/Issue | Possible Cause | Troubleshooting Steps |
| 1. Inconsistent or low PON1 arylesterase activity detected. | - Suboptimal assay conditions: Incorrect pH, temperature, or calcium concentration. - Sample handling issues: Use of improper anticoagulants (e.g., EDTA), repeated freeze-thaw cycles, or prolonged sample storage.[1] - Substrate degradation: Phenyl acetate is susceptible to spontaneous hydrolysis. | - Verify assay buffer: Ensure the buffer is at the correct pH (typically 8.0) and contains the specified calcium concentration (usually 1-2 mM). - Optimize temperature: Maintain a constant temperature of 25°C or 37°C throughout the assay. - Use appropriate samples: Serum or heparinized plasma is recommended. Avoid EDTA plasma as it chelates calcium, which is essential for PON1 activity.[1] - Prepare fresh substrate: Always prepare phenyl acetate solution fresh before each experiment. |
| 2. High background noise or spontaneous substrate hydrolysis. | - Substrate instability: Phenyl acetate and other ester substrates can hydrolyze spontaneously, especially at alkaline pH. - Contaminated reagents: Microbial contamination in buffers or water can lead to enzymatic degradation of the substrate. | - Include a "no-enzyme" control: Run a blank reaction with the substrate and buffer but without the sample to measure the rate of spontaneous hydrolysis. Subtract this rate from your sample readings. - Use high-purity water and sterile-filter buffers: This will minimize microbial contamination. |
| 3. Variable results between different batches of this compound. | - Compound stability and storage: Improper storage of this compound can lead to degradation. - Solvent effects: The solvent used to dissolve this compound may interfere with the assay. | - Store this compound correctly: Follow the manufacturer's instructions for storage temperature and light protection. - Perform a solvent control: Include a control with the same concentration of the solvent used to dissolve this compound to assess its effect on the assay. |
| 4. Unexpectedly low PON2 activity in cell lysates. | - Incorrect cell lysis procedure: Incomplete cell lysis can result in low yields of active PON2. - PON2 localization: PON2 is an intracellular enzyme, primarily located in the mitochondria and endoplasmic reticulum.[2] The lysis buffer must be effective in releasing these organellar proteins. | - Optimize lysis buffer: Use a lysis buffer containing a mild non-ionic detergent (e.g., Triton X-100) and protease inhibitors. Sonication on ice can also aid in efficient lysis. - Isolate organellar fractions: For more precise measurements, consider isolating mitochondrial and microsomal fractions. |
| 5. Potential spectrophotometric interference from this compound. | - Compound absorbance: this compound, being a derivative of glabridin, may absorb light in the UV range, potentially interfering with assays that measure absorbance changes in this region. Glabridin is known to have absorbance maxima around 280 nm.[3][4][5][6] | - Measure the absorbance spectrum of this compound: Determine the UV-Vis absorbance spectrum of this compound in your assay buffer to identify any overlap with the substrate or product absorbance wavelengths. - Include a "compound-only" control: Run a control with this compound in the assay buffer without the enzyme source to correct for any background absorbance. |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on published literature on this compound's effect on PON activity.
Table 1: Effect of this compound on PON1 Activity in Wild-Type Mice [7]
| Assay | Pre-Vutiglabridin Treatment (Mean ± SEM) | Post-Vutiglabridin Treatment (100 mg/kg) (Mean ± SEM) | p-value |
| Arylesterase Activity | ~1.0 | ~1.25 | < 0.01 |
| Lactonase Activity | ~1.0 | ~1.3 | < 0.01 |
Note: Values are represented as relative units for illustrative purposes based on graphical data.
Table 2: this compound's Protective Effect on Recombinant PON1 (rePON1) Lactonase Activity under Oxidative Stress [8]
| Treatment | Relative Lactonase Activity (%) (Mean ± SEM) |
| Control (rePON1 only) | 100 ± 5.2 |
| Oxidized Linoleic Acid (OX-LA) | 65 ± 4.8 |
| OX-LA + this compound | 95 ± 6.1 |
Table 3: Effect of this compound on Senescence Markers Downstream of PON2 Activation in H2O2-treated LO2 Cells [3]
| Treatment Group | P16 mRNA (Fold Change vs. H2O2) | P21 mRNA (Fold Change vs. H2O2) |
| H2O2 + this compound (5 µM) | 0.76 | 0.78 |
| H2O2 + this compound (10 µM) | 0.78 | 0.73 |
Experimental Protocols
Protocol 1: PON1 Arylesterase Activity Assay
This protocol is for determining the arylesterase activity of PON1 in serum or plasma using phenyl acetate as a substrate.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Calcium chloride (CaCl2) solution (2 mM)
-
Phenyl acetate solution (10 mM in methanol, freshly prepared)
-
Serum or heparinized plasma samples
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 270 nm in kinetic mode
Procedure:
-
Prepare the assay buffer by mixing the Tris-HCl buffer and CaCl2 solution.
-
Dilute the serum/plasma samples (e.g., 1:10) with the assay buffer.
-
Add 180 µL of the assay buffer to each well of the microplate.
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Add 10 µL of the diluted sample to the appropriate wells.
-
Include a blank well with 190 µL of assay buffer.
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Initiate the reaction by adding 10 µL of the phenyl acetate solution to each well.
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Immediately place the plate in the microplate reader and measure the change in absorbance at 270 nm every 15 seconds for 5 minutes at 25°C.
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Calculate the rate of phenol formation using the molar extinction coefficient of phenol (1310 M⁻¹cm⁻¹). One unit of arylesterase activity is defined as 1 µmol of phenyl acetate hydrolyzed per minute.
Protocol 2: PON1 Lactonase Activity Assay
This protocol is for determining the lactonase activity of PON1 in serum or plasma using dihydrocoumarin as a substrate.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Calcium chloride (CaCl2) solution (1 mM)
-
Dihydrocoumarin solution (1 mM in methanol, freshly prepared)
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Serum or heparinized plasma samples
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 270 nm in kinetic mode
Procedure:
-
Prepare the assay buffer by mixing the Tris-HCl buffer and CaCl2 solution.
-
Dilute the serum/plasma samples with the assay buffer.
-
Add 180 µL of the assay buffer to each well.
-
Add 10 µL of the diluted sample to the appropriate wells.
-
Include a blank for spontaneous hydrolysis.
-
Initiate the reaction by adding 10 µL of the dihydrocoumarin solution.
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Measure the increase in absorbance at 270 nm kinetically at 25°C.
-
The rate of hydrolysis is determined from the linear portion of the curve.
Protocol 3: Cellular PON2 Lactonase Activity Assay
This protocol is for determining the lactonase activity of PON2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Cultured cells (treated with this compound or vehicle)
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Assay buffer (e.g., 20 mM HEPES, pH 8.5, 0.5 mM CaCl2)
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Lactone substrate (e.g., 3-oxo-dodecanoyl-homoserine lactone - 3OC12HSL)
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Quorum sensing reporter strain (e.g., P. aeruginosa PAO1-JP2 with a luciferase reporter) or a suitable chromogenic/fluorogenic substrate.[9]
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Luminometer or appropriate plate reader
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them on ice using the cell lysis buffer.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
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In a suitable assay plate, mix a standardized amount of cell lysate protein with the assay buffer.
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Add the lactone substrate (e.g., 3OC12HSL) to initiate the reaction and incubate.
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Measure the remaining substrate using a reporter strain (luminescence will be inversely proportional to PON2 activity) or measure the product formation if using a chromogenic/fluorogenic substrate.[9]
-
Express PON2 activity relative to the total protein concentration.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Human Paraoxonase 2: An Optimized Procedure for Refolding and Stabilization Facilitates Enzyme Analyses and a Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing unexpected phenotypes in Vutiglabridin-treated animal models
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes in animal models treated with Vutiglabridin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an isoflavone compound under investigation as a potential anti-obesity treatment.[1][2][3] It has been shown to modulate paraoxonase-2 (PON2), a mitochondrial protein involved in enhancing lipid metabolism and mitochondrial function through the activation of autophagy.[4][5][6] Studies have also indicated its potential in treating non-alcoholic steatohepatitis (NASH), neurodegenerative diseases, and age-related metabolic dysfunctions.[5][7][8][9]
Q2: We are observing significant hypoglycemia in our this compound-treated mice, which was not anticipated. Is this a known effect?
A2: While this compound is being studied for its anti-obesity and metabolic benefits, severe hypoglycemia is not a commonly reported side effect. However, its mechanism of action through PON2 modulation can influence mitochondrial function and cellular metabolism, which could potentially impact glucose homeostasis under certain experimental conditions. It is crucial to investigate this further to distinguish between a direct drug effect and an indirect consequence of other metabolic changes.
Q3: Our animal models are displaying unexpected behavioral changes, such as increased anxiety-like behavior in the open field test. Could this compound be the cause?
A3: this compound has been shown to penetrate the brain and exert neuroprotective effects in models of Parkinson's disease.[7] Given its central nervous system activity, it is plausible that it could influence behavior. The observed anxiety-like behavior could be an on-target effect related to its mechanism of action or a potential off-target effect. A systematic assessment of behavior is recommended to characterize this phenotype.
Q4: We have noted a paradoxical pro-inflammatory response in the liver tissue of our this compound-treated group, despite its reported anti-inflammatory properties. How can we explain this?
A4: this compound has been associated with anti-inflammatory effects, particularly in the context of NASH, by reducing the expression of inflammation-related genes.[3][5] A pro-inflammatory response is unexpected and could be context-dependent, possibly related to the specific animal model, the dose of this compound used, or interactions with other experimental variables. It is important to rule out confounding factors and investigate the specific inflammatory pathways being activated.
Troubleshooting Guides
Guide 1: Investigating Unexpected Hypoglycemia
If you are observing unexpected hypoglycemia in your this compound-treated animal models, follow this guide to systematically investigate the issue.
Hypothetical Data Summary:
| Group | Treatment | Fasting Blood Glucose (mg/dL) | Insulin Levels (ng/mL) |
| A | Vehicle Control | 95 ± 8 | 0.5 ± 0.1 |
| B | This compound (10 mg/kg) | 85 ± 7 | 0.6 ± 0.1 |
| C | This compound (30 mg/kg) | 60 ± 9 | 1.2 ± 0.2 |
| D | This compound (100 mg/kg) | 45 ± 6 | 2.5 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Workflow:
Workflow for investigating unexpected hypoglycemia.
Detailed Experimental Protocols:
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4-6 hours.
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Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer insulin intraperitoneally (0.75 U/kg for mice).
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection to measure blood glucose.
-
Plot blood glucose levels over time to assess insulin sensitivity.
-
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight (12-16 hours).
-
Collect a baseline blood sample (t=0).
-
Administer a glucose bolus intraperitoneally (2 g/kg).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose and plasma insulin levels at each time point.
-
Guide 2: Assessing Unexpected Behavioral Changes
If your this compound-treated animals are exhibiting unexpected behavioral phenotypes, use this guide to characterize the changes.
Hypothetical Data Summary:
| Group | Treatment | Time in Open Arms (Elevated Plus Maze) | Immobility Time (Forced Swim Test) |
| A | Vehicle Control | 120 ± 15 s | 150 ± 20 s |
| B | This compound (10 mg/kg) | 115 ± 18 s | 145 ± 22 s |
| C | This compound (30 mg/kg) | 80 ± 12* s | 190 ± 15* s |
| D | This compound (100 mg/kg) | 55 ± 10** s | 220 ± 18** s |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Workflow:
Workflow for assessing unexpected behavioral changes.
Detailed Experimental Protocols:
-
Elevated Plus Maze (EPM):
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms using video tracking software.
-
An increase in time spent in the closed arms is indicative of anxiety-like behavior.
-
-
Forced Swim Test (FST):
-
Place the animal in a cylinder of water from which it cannot escape.
-
Conduct a 6-minute test session.
-
Score the time the animal is immobile during the last 4 minutes of the test.
-
Increased immobility time is interpreted as a depressive-like phenotype.
-
Guide 3: Investigating Paradoxical Pro-inflammatory Responses
If you observe an unexpected pro-inflammatory response with this compound treatment, this guide will help you to investigate the underlying cause.
Hypothetical Data Summary:
| Group | Treatment | Hepatic TNF-α (pg/mg protein) | Serum Alanine Aminotransferase (ALT) (U/L) |
| A | Vehicle Control | 50 ± 10 | 40 ± 8 |
| B | This compound (10 mg/kg) | 55 ± 12 | 45 ± 9 |
| C | This compound (30 mg/kg) | 150 ± 20 | 120 ± 15 |
| D | This compound (100 mg/kg) | 250 ± 30 | 200 ± 25 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
This compound Signaling Pathway:
This compound's known and potential inflammatory signaling.
Detailed Experimental Protocols:
-
Multiplex Cytokine Assay:
-
Collect tissue (e.g., liver) or serum samples from treated and control animals.
-
Homogenize tissue samples and determine protein concentration.
-
Use a commercial multiplex cytokine/chemokine assay kit (e.g., Luminex-based) to simultaneously quantify a panel of pro- and anti-inflammatory markers.
-
Analyze the data to identify which inflammatory pathways are being modulated.
-
-
Histopathological Analysis:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and signs of inflammation (e.g., immune cell infiltration).
-
Perform immunohistochemistry (IHC) for specific inflammatory cell markers (e.g., F4/80 for macrophages, CD3 for T cells) to characterize the immune infiltrate.
-
References
- 1. glaceum.com [glaceum.com]
- 2. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anti-ageing effects in aged mice through alleviating age-related metabolic dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
How to prevent Vutiglabridin degradation during in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Vutiglabridin during in vitro experiments. As this compound is a synthetic structural analog of Glabridin, much of the stability data is inferred from studies on Glabridin and other related polyphenolic compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in vitro?
A1: this compound (HSG4112) is an experimental anti-obesity drug, developed as a synthetic analog of Glabridin, a natural isoflavan from licorice root.[1] Like many polyphenolic compounds, its parent compound Glabridin is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and result in inconsistent or erroneous data. Factors such as light, pH, temperature, and the composition of the culture medium can all contribute to its breakdown.[2][3][4][5]
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on studies of its parent compound Glabridin, the primary factors promoting degradation are:
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Illumination: Light exposure is considered the main factor causing degradation.[2][3][5][6]
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pH: The compound is unstable under basic conditions (pH > 7) but relatively stable at a neutral pH.[4]
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Temperature: Degradation is more likely to occur at temperatures above 60°C.[4]
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Solvents: The presence of strong ionizing solvents, like water, can contribute to degradation.[5]
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Oxidants: The presence of oxidizing agents can degrade the compound.[2][5]
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Humidity: A dry environment is recommended for long-term storage.[2][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure maximum stability:
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Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol. While preparing for cell culture, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.
-
Preparation: Prepare solutions fresh whenever possible. If you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Stock solutions should be stored in airtight, light-protecting (amber) vials at -20°C or -80°C.[2][4]
Q4: How does cell culture medium affect the stability of polyphenols like this compound?
A4: Standard cell culture media (like DMEM) can be a surprisingly harsh environment for polyphenols. Studies have shown that many polyphenols are significantly less stable in cell culture medium compared to human plasma, which may be due to the presence of metal ions and the lack of stabilizing proteins.[7] It is crucial to perform stability tests in your specific medium to understand the compound's half-life under your experimental conditions.[7]
Troubleshooting Guide: this compound Degradation
If you suspect this compound degradation is affecting your results, consult the following table.
| Problem/Observation | Potential Cause | Recommended Solution & Action Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound leading to variable active concentrations between experiments. | 1. Review Handling: Ensure all handling of the compound and its solutions occurs with minimal light exposure (e.g., work in a biosafety cabinet with lights off). 2. Prepare Fresh: Prepare fresh dilutions from a frozen stock for each experiment. 3. Perform Stability Check: Run the stability protocol outlined below to determine the degradation rate in your specific assay conditions. |
| Visible color change (e.g., yellowing or browning) of stock solution or culture medium. | Oxidation and degradation of the compound. The parent compound, Glabridin, is known to turn a dark color upon degradation.[2] | 1. Discard Immediately: Do not use any solution that has changed color. 2. Prepare New Stock: Make a fresh stock solution from the powder. 3. Re-evaluate Storage: Check storage conditions (light protection, container seal, temperature) and aliquot size to minimize exposure. |
| Lower-than-expected or complete loss of biological activity. | The active compound has degraded either in the stock solution or during the incubation period of the experiment. | 1. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 2. Test Higher Concentration: As a temporary check, test a higher concentration to see if any effect is observed. 3. Control for Degradation: Include a time-course stability test (see protocol below) in parallel with your main experiment to correlate biological activity with compound integrity. |
Summary of Factors Influencing Glabridin (this compound Analog) Stability
The following table summarizes the key environmental factors identified as affecting the stability of Glabridin, which should be considered when working with this compound.
| Factor | Observation | Recommendation | Reference |
| Illumination | The primary factor promoting degradation. Significant breakdown occurs under natural and UV light. | Conduct experiments in the dark. Use amber tubes and plates. | [2][3][5] |
| pH | Stable at neutral pH but unstable in basic conditions (pH > 7). | Maintain experimental pH at or near neutral. Avoid highly basic buffers or media. | [4] |
| Temperature | Stable between 4°C and 60°C. Degradation increases at temperatures above 60°C. | Standard cell culture at 37°C is acceptable, but avoid higher temperatures. Store stocks at -20°C or below. | [4] |
| Solvent | Degradation is correlated with the ionizability of the solvent; water can promote degradation. | Use anhydrous organic solvents for stock solutions. Minimize water content in stored stocks. | [5] |
| Oxygen/Oxidants | The presence of oxidants can promote degradation. | Use degassed solvents for stock preparation if possible. Store solutions in airtight containers. | [2][5] |
| Humidity | A dry environment is crucial for long-term storage of the solid compound. | Store the powdered compound in a desiccator in a dark, cool place. | [2][4][5] |
Experimental Protocols & Visualizations
Protocol: this compound Stability Assessment in Cell Culture Medium
This protocol allows you to determine the stability of this compound under your specific in vitro experimental conditions.
Objective: To quantify the concentration of this compound over time in a specific cell culture medium at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes or a multi-well plate covered in foil
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in your cell culture medium to your highest experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This is your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution (in a foil-wrapped plate or amber tubes) in a 37°C incubator.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the incubated solution and store it immediately at -80°C.
-
Sample Analysis: Once all samples are collected, analyze them using HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the compound's half-life (T₅₀) in your experimental setup.
Caption: Experimental workflow for assessing this compound stability.
Visual Troubleshooting and Degradation Pathways
The following diagrams illustrate the logical flow for troubleshooting stability issues and the key factors influencing degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Key factors leading to the degradation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS parameters for Vutiglabridin detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the accurate detection and quantification of vutiglabridin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound detection by LC-MS/MS?
A1: Electrospray ionization (ESI) is the most suitable ionization mode for a molecule like this compound. Given its chemical structure, positive ionization mode is generally preferred to achieve optimal sensitivity and stable signal. It is always recommended to screen both positive and negative modes during initial method development to confirm the optimal polarity.
Q2: How do I select the appropriate precursor and product ions (MRM transitions) for this compound?
A2: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive quantification. To determine the optimal MRM transitions, a standard solution of this compound should be infused directly into the mass spectrometer. The most abundant and stable precursor ion (typically [M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and the most intense and specific product ions are monitored in the third quadrupole (Q3). It is best practice to monitor at least two MRM transitions for each analyte to ensure specificity and accuracy.
Q3: What are the key considerations for chromatographic separation of this compound?
A3: A good chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Key considerations include the choice of column, mobile phase composition, and gradient elution. A C18 reversed-phase column is a common starting point for small molecules like this compound. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid to aid ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure good peak shape and resolution from endogenous interferences.
Q4: What are the most common sample preparation techniques for analyzing this compound in biological matrices?
A4: The choice of sample preparation method depends on the matrix (e.g., plasma, urine, tissue homogenate) and the required sensitivity. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial screening, where a solvent like acetonitrile is used to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity. This is often the preferred method for complex biological matrices.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Incorrect MRM transitions selected. | Infuse a this compound standard to confirm and optimize precursor and product ions. |
| Inefficient ionization. | Optimize ion source parameters such as capillary voltage, gas flows, and temperature. Ensure the mobile phase pH is suitable for efficient protonation. | |
| Sample degradation. | Check the stability of this compound in the sample matrix and during the extraction process. Ensure proper storage conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Unsuitable mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Column degradation. | Replace the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. Check for contaminants like polyethylene glycols (PEGs). |
| Matrix effects. | Improve sample cleanup using a more rigorous extraction method like SPE. Ensure chromatographic separation from interfering compounds. | |
| Inconsistent Results (Poor Reproducibility) | Variable sample extraction recovery. | Use an appropriate internal standard to normalize for variations in sample preparation and injection volume. |
| Ion suppression or enhancement. | Modify the chromatographic method to separate this compound from co-eluting matrix components. A post-column infusion experiment can help identify regions of ion suppression. | |
| Instrument instability. | Perform instrument calibration and tuning. Check for fluctuations in gas pressures and temperatures. |
Experimental Protocols
This compound Stock and Working Standard Preparation
A detailed protocol for the preparation of stock and working standard solutions of this compound is crucial for accurate quantification.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a suitable organic solvent (e.g., DMSO or methanol).
-
Store at -20°C.
-
-
Working Standards:
-
Perform serial dilutions of the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions to prepare a series of working standards.
-
These working standards are used to prepare calibration curve samples and quality control samples.
-
Sample Preparation from Plasma using Protein Precipitation
This protocol outlines a simple protein precipitation method for the extraction of this compound from plasma samples.
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
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Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: this compound analysis workflow.
Caption: Troubleshooting decision tree.
Strategies to enhance the bioavailability of oral Vutiglabridin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Vutiglabridin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound is a synthetic derivative of glabridin with improved chemical stability.[1] However, its oral delivery is primarily challenged by its hydrophobic nature and limited aqueous solubility.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility.[3] This low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[2]
Q2: What is the most significant known factor influencing the oral bioavailability of this compound?
A2: The most significant factor identified to date is the "food effect."[2] Co-administration of this compound with food, particularly a high-fat meal, has been shown to substantially increase its systemic exposure.[3] This is a common characteristic of lipophilic, poorly soluble drugs (BCS Class II), where food can enhance solubilization and delay gastric emptying, leading to increased absorption.[3]
Q3: How much does food intake increase this compound's bioavailability?
A3: Clinical studies have quantified the impact of food on this compound's bioavailability. Systemic exposure can increase by approximately 2.3 to 4.0 times when administered in a fed state compared to a fasted state.[1][2] The fat content of the meal plays a crucial role, with high-fat meals resulting in a greater increase in absorption than low-fat meals.[3][4]
Q4: Are there other potential strategies to enhance the oral bioavailability of this compound beyond the food effect?
A4: While specific studies on other formulation strategies for this compound are not extensively published, several techniques are commonly and successfully used to improve the bioavailability of BCS Class II compounds. These include:
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Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can improve the solubilization of hydrophobic drugs and promote lymphatic absorption.[5][6]
-
Nanoparticle Technology: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can significantly enhance the rate and extent of absorption.[5]
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wettability and dissolution rate.[7]
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility and dissolution.[6][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low and inconsistent plasma concentrations in preclinical animal studies. | Administration in a fasted state. | Administer this compound with a high-fat meal to the animals to maximize and stabilize absorption.[2][3] |
| Inappropriate vehicle for a poorly soluble compound. | Formulate this compound in a lipid-based vehicle or a solubilizing excipient to improve its dispersion and dissolution in the GI tract. | |
| High inter-subject variability in a clinical trial. | Differences in diet among subjects. | Standardize the meal type (e.g., high-fat, low-fat) and timing of administration relative to the meal for all subjects to minimize variability stemming from the food effect.[3][4] |
| Saturation of the oral absorption process at higher doses. | The plasma concentration of this compound increases less than proportionally with the dose, suggesting saturation of oral absorption.[2] Consider this non-linear pharmacokinetic profile when designing dose-escalation studies. | |
| Precipitation of the drug in aqueous media during in vitro dissolution testing. | Low aqueous solubility of this compound. | Use dissolution media containing surfactants (e.g., sodium lauryl sulfate) or biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine to better predict in vivo performance. |
Quantitative Data Summary
Table 1: Effect of Low-Fat and High-Fat Meals on this compound Pharmacokinetics [3][4][9]
| Pharmacokinetic Parameter | Low-Fat Meal vs. Fasted State (Geometric Mean Ratio [90% CI]) | High-Fat Meal vs. Fasted State (Geometric Mean Ratio [90% CI]) |
| Cmax (Maximum Plasma Concentration) | 2.14 (1.76–2.60) | 3.07 (2.53–3.72) |
| AUClast (Area Under the Curve) | 2.15 (1.92–2.42) | 3.00 (2.67–3.37) |
| Tmax (Time to Cmax) | Median delayed by 1.5 hours | Median delayed by 1.5 hours |
Experimental Protocols
Protocol: Food-Effect Bioavailability Study
This protocol is based on the design of a clinical study that evaluated the effect of meal types on the bioavailability of this compound.[3][4]
1. Study Design:
-
A randomized, open-label, single-dose, three-period, six-sequence crossover study is recommended.
-
A sufficient washout period (e.g., 21 days) should be implemented between each treatment period.[4]
2. Study Population:
-
Healthy male subjects are typically used in initial studies.[3]
3. Treatment Arms:
-
Arm A (Fasted): Subjects receive a single oral dose of this compound (e.g., 480 mg) after an overnight fast of at least 10 hours.[4]
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Arm B (Low-Fat Meal): Subjects receive a single oral dose of this compound 30 minutes after consuming a standardized low-fat meal (e.g., 500–600 kcal total, with 100–125 kcal from fat).[4]
-
Arm C (High-Fat Meal): Subjects receive a single oral dose of this compound 30 minutes after consuming a standardized high-fat meal (e.g., 800–1000 kcal total, with 500–600 kcal from fat).[4]
4. Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24, 36, 48, 72, 96, 144, and 192 hours post-dose).[3]
-
Process blood samples to separate plasma and store at -70°C until analysis.[3]
5. Bioanalytical Method:
-
Determine the plasma concentrations of the (R)- and (S)-isomers of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] The total plasma concentration is the sum of the concentrations of the two isomers.[3]
6. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, AUClast, and Tmax using non-compartmental methods.[2]
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Calculate the geometric mean ratios (GMRs) and 90% confidence intervals for Cmax and AUClast to compare the fed states to the fasted state.[4]
Potential Formulation Strategies and Workflows
Lipid-Based Formulation (SMEDDS) Development
A potential workflow for developing a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound.
Nanoparticle Formulation Development
A general workflow for developing a nanoparticle formulation of this compound.
Signaling Pathways and Logical Relationships
Factors Influencing this compound Oral Bioavailability
This diagram illustrates the key factors affecting the oral bioavailability of this compound as a BCS Class II drug.
References
- 1. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaceum.com [glaceum.com]
- 3. Effects of meal type on the bioavailability of this compound, a novel anti‐obesity agent, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of meal type on the bioavailability of this compound, a novel anti-obesity agent, in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. japsonline.com [japsonline.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Adjusting Vutiglabridin concentration for optimal mitochondrial response
Technical Support Center: Vutiglabridin & Mitochondrial Function
Introduction for Researchers:
This compound is a novel small molecule that functions as a modulator of Paraoxonase-2 (PON2), an inner mitochondrial membrane protein.[1][2][3][4][5] Its mechanism involves enhancing mitochondrial function, activating autophagy, and reducing oxidative stress.[1][3][4] This guide provides troubleshooting and frequently asked questions for researchers investigating the effects of this compound on mitochondrial response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on mitochondria?
A1: this compound acts as an agonist or modulator of Paraoxonase-2 (PON2), an enzyme located in the inner mitochondrial membrane.[1][2][3][4][5][6] By enhancing PON2 activity, this compound helps to restore mitochondrial integrity, reduce reactive oxygen species (ROS), and improve overall mitochondrial function, particularly under conditions of oxidative stress.[2][5][6][7] Its effects are dependent on the presence of functional PON2, as they are abrogated in PON2 knockout models.[1][2][5][6]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for most in vitro cell-based assays.[6] Studies have shown that this compound is effective in this range without causing cytotoxicity in cell lines such as LO2 hepatocytes.[6] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is a small molecule that is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the expected effects of this compound on mitochondrial respiration?
A4: this compound has been shown to rescue mitochondrial respiration in cells challenged with mitochondrial toxins like MPP+.[5][7] Expected effects include the restoration of basal respiration, ATP turnover, and maximal respiratory capacity.[5][7] You can measure these parameters using techniques like extracellular flux analysis.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | - this compound concentration is too high.- DMSO concentration is too high.- Cells are unhealthy or at a high passage number. | - Perform a dose-response cytotoxicity assay (e.g., LDH or Trypan Blue) to determine the NOAEL (No-Observed-Adverse-Effect Level).- Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (DMSO only).- Use low-passage, healthy cells. Ensure optimal cell seeding density.[10] |
| Inconsistent or No Mitochondrial Response | - this compound concentration is too low.- Insufficient incubation time.- Cell line does not express sufficient PON2.- Compound instability or degradation. | - Titrate this compound concentration upwards (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).- Optimize incubation time (e.g., 24h, 48h).- Verify PON2 expression in your cell model via Western Blot or qPCR. The effects of this compound are PON2-dependent.[1][2][5][6]- Prepare fresh dilutions from a frozen stock for each experiment. |
| Variability Between Replicates | - Uneven cell seeding.- Edge effects in multi-well plates.- Inconsistent compound addition. | - Ensure a single-cell suspension before seeding. Check for even cell distribution microscopically.- To avoid edge effects, do not use the outer wells of the plate for experimental conditions; fill them with sterile media or PBS instead.[11]- Use calibrated pipettes and ensure consistent mixing. |
| Unexpected Decrease in Mitochondrial Membrane Potential | - At high concentrations, some phenolic compounds can act as uncouplers.- Assay artifact (e.g., dye quenching). | - Lower the this compound concentration. Assess other markers of mitochondrial health (e.g., ATP levels, ROS production) to distinguish from genuine dysfunction.- Run appropriate controls for your fluorescent dye (e.g., a known uncoupler like FCCP). |
Experimental Protocols & Data
Illustrative Dose-Response Data
The following table summarizes hypothetical data from an experiment assessing the effect of this compound on mitochondrial function in SH-SY5Y cells pre-treated with a mitochondrial toxin (e.g., MPP+).
| This compound Conc. | Cell Viability (% of Control) | Mitochondrial ROS (% of Toxin Control) | ATP Production (% of Toxin Control) |
| 0 µM (Toxin only) | 55% | 100% | 60% |
| 1.25 µM | 65% | 85% | 70% |
| 2.5 µM | 78% | 72% | 85% |
| 5.0 µM | 92% | 55% | 95% |
| 10.0 µM | 95% | 40% | 105% |
| 20.0 µM | 80% | 35% | 90% |
Note: This data is for illustrative purposes only.
Protocol: Assessing Mitochondrial Superoxide with MitoSOX Red
This protocol is for measuring mitochondrial reactive oxygen species (ROS) in cultured cells.
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours). Include positive (e.g., Antimycin A) and vehicle (DMSO) controls.
-
MitoSOX Loading:
-
Prepare a 5 µM working solution of MitoSOX Red reagent in warm HBSS or serum-free medium.
-
Remove the compound-containing medium from the wells.
-
Wash cells gently with warm PBS.
-
Add 100 µL of the MitoSOX working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Wash: Gently wash the cells three times with warm PBS.
-
Data Acquisition: Add 100 µL of warm HBSS or medium to each well. Immediately measure fluorescence using a microplate reader with an excitation of ~510 nm and an emission of ~580 nm.
Visualizations
Signaling Pathway
Caption: this compound's PON2-mediated mitochondrial protective pathway.
Experimental Workflow
Caption: Workflow for determining optimal this compound concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Neurotherapeutic effects of this compound as a Paraoxonase-2 modulator in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Best Practices for Long-Term Storage of Vutiglabridin Stock Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term storage of Vutiglabridin stock solutions. Adhering to these best practices is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound has been shown to be soluble in DMSO at concentrations of up to 20 mg/mL.[1]
Q2: What are the optimal storage temperatures and expected shelf-life for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] The powdered form of this compound is stable for up to 3 years when stored at -20°C.
Q3: Can this compound stock solutions be stored at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for any significant length of time. While this compound was developed to have improved chemical stability compared to its parent compound, glabridin, long-term storage at room temperature will likely lead to degradation.[3][4]
Q4: How can I check for degradation of my this compound stock solution?
A4: Visual inspection for color changes or precipitation can be an initial indicator of potential degradation or solubility issues. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity and concentration of the this compound stock solution over time.
Troubleshooting Guide
Issue: My this compound stock solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your solvent may be too high.
-
Solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If not, you may need to prepare a new stock solution at a lower concentration.
-
-
Possible Cause 2: Improper Storage. The solution may have undergone multiple freeze-thaw cycles or been stored at an inappropriate temperature.
-
Solution: Discard the solution and prepare a fresh stock, ensuring it is aliquoted and stored at -80°C for long-term use.[2]
-
-
Possible Cause 3: Solvent Evaporation. Over time, especially if not sealed properly, the solvent may have evaporated, leading to an increase in concentration and precipitation.
-
Solution: Ensure vials are tightly sealed. It is best practice to prepare fresh stock solutions regularly.
-
Issue: I am observing inconsistent results in my experiments using a previously prepared this compound stock solution.
-
Possible Cause: Compound Degradation. Despite proper storage, very long-term storage can lead to some level of degradation.
-
Solution: Prepare a fresh stock solution from powdered this compound. It is advisable to qualify new batches of stock solutions in a standard assay to ensure consistent activity.
-
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound storage and solubility.
| Parameter | Value | Source(s) |
| Solubility in DMSO | Up to 20 mg/mL | [1] |
| Stock Solution Storage | ||
| -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
| Powder Storage | ||
| -20°C | Up to 3 years |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials. This is a critical step to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation, Storage, and Use.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaceum.com [glaceum.com]
Validation & Comparative
Vutiglabridin vs. Glabridin: A Comparative Efficacy Analysis for Researchers
A detailed examination of two related isoflavonoids, their mechanisms of action, and their therapeutic potential.
Vutiglabridin, a synthetic derivative of the natural compound glabridin, has emerged as a promising therapeutic agent, particularly in the realm of metabolic diseases. Developed to overcome the inherent limitations of glabridin, such as low chemical stability and poor bioavailability, this compound is currently undergoing clinical evaluation for obesity.[1][2] This guide provides a comprehensive comparison of this compound and glabridin, focusing on their distinct mechanisms of action, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Profile
This compound was engineered from a glabridin backbone to enhance its drug-like properties. This has resulted in improved in vivo stability and bioavailability, positioning it as a more viable clinical candidate.[1]
| Property | This compound | Glabridin | Source(s) |
| Origin | Synthetic derivative | Natural, from Glycyrrhiza glabra (licorice) root | [1] |
| Chemical Stability | Improved | Low | [1] |
| Bioavailability | Improved; systemic exposure significantly increased with high-fat meals | Low | [1][2][3] |
Comparative Efficacy and Mechanism of Action
While direct head-to-head efficacy studies with quantitative side-by-side data are limited, the available preclinical and clinical data allow for a comparative assessment of their therapeutic potential in different contexts.
This compound: A PON2 Modulator for Metabolic and Ocular Diseases
This compound's primary mechanism of action is the modulation of Paraoxonase-2 (PON2), a mitochondrial protein.[4] Activation of PON2 by this compound has been shown to enhance lipid metabolism, improve mitochondrial function through autophagy activation, and reduce oxidative stress.[4][5] These effects underpin its investigation for non-alcoholic steatohepatitis (NASH), obesity, and age-related macular degeneration (AMD).[4][5]
Anti-Obesity Effects: In high-fat diet-induced obese mouse models, this compound demonstrated significant anti-obesity effects, including weight reduction and increased energy expenditure.[1] A clinical study in obese subjects showed a modest downward trend in body weight after 14 days of treatment.[6]
Ocular Neovascularization: In a mouse model of laser-induced choroidal neovascularization (CNV), a key feature of neovascular AMD, oral administration of this compound was as potent as the standard-of-care anti-VEGF agent, aflibercept, in reducing CNV volume.[4]
| Experimental Model | This compound Treatment | Efficacy Outcome | Source(s) |
| Laser-induced Choroidal Neovascularization (Mouse) | Daily oral gavage | Reduced CNV volume by 70.5±9.7% (comparable to aflibercept at 59.7±9.3%) | [4] |
| High-Fat Diet-Induced Obesity (Mouse) | Oral administration | Reduced body weight and increased energy expenditure | [1] |
| Healthy Female and Obese Subjects (Human) | 480 mg or 720 mg once daily for 14 days | Modest downward trend in body weight in obese subjects | [6] |
Glabridin: An Anti-inflammatory Agent via NF-κB and MAPK Inhibition
Glabridin exerts its biological effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[7][8] By suppressing these pathways, glabridin can reduce the expression of pro-inflammatory cytokines and mediators.[7][8]
Anti-inflammatory Activity: In various in vitro models, glabridin has been shown to inhibit the production of inflammatory molecules. For instance, it inhibits interleukin-1β (IL-1β) production with an IC50 value of 30.8 μM and leukotriene B4 (LTB4) with an IC50 of 5.3 μM.[9]
| Experimental Model | Glabridin Treatment | Efficacy Outcome | Source(s) |
| In vitro (LPS-treated RAW264.7 cells) | Varied concentrations | IC50 of 30.8 μM for IL-1β inhibition | [9] |
| In vitro (Murine macrophages J774A.1 and human neutrophil HL-60 cells) | Varied concentrations | IC50 of 5.3 μM for LTB4 inhibition | [9] |
| Obese Mouse Model | Oral administration | Reduced body weight by ~25% | [1] |
Signaling Pathways
The distinct mechanisms of action of this compound and glabridin are centered on different signaling pathways.
This compound and the PON2 Pathway
This compound's therapeutic effects are mediated through the activation of PON2, which in turn modulates mitochondrial function and cellular stress responses.
Glabridin and the NF-κB/MAPK Pathways
Glabridin's anti-inflammatory effects are achieved by inhibiting the activation of the transcription factor NF-κB and the MAPK signaling cascade.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the literature for both compounds.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is commonly used to study the anti-obesity effects of therapeutic compounds.
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old, are used.[10][11]
-
Diet: Mice are fed a high-fat diet, often with 60% of kilocalories from fat, for a period of 15 weeks or more to induce obesity.[10][11] A control group is fed a standard chow diet (e.g., 10% kcal from fat).[10][11]
-
Drug Administration: this compound or glabridin is administered orally, for example, at a dose of 100 mg/kg, mixed with the diet or via daily gavage for a specified period (e.g., 3-6 weeks).[1][4]
-
Parameters Measured: Body weight and food intake are monitored regularly (e.g., weekly).[11] At the end of the study, fat mass, lean mass, and plasma levels of cholesterol, glucose, and insulin are measured.[4][11]
NF-κB Inhibition Assay (Cell-Based)
This assay is used to determine the inhibitory effect of a compound on NF-κB activation.
-
Cell Line: Human embryonic kidney 293 (HEK293) or macrophage-like RAW264.7 cells are commonly used.[12][13]
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., glabridin) for a specified time (e.g., 1 hour) before being stimulated with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[12][13]
-
Detection: NF-κB activation can be measured through several methods:
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is quantified by measuring the reporter gene activity.[14]
-
Western Blot: Nuclear and cytoplasmic fractions are separated to analyze the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus.[13] The phosphorylation and degradation of IκBα can also be assessed.[12]
-
ELISA-based Assays: Commercial kits are available to measure the DNA binding activity of NF-κB subunits in nuclear extracts.[14]
-
PON2 Activity Assay
This assay measures the enzymatic activity of PON2, which can be modulated by compounds like this compound.
-
Enzyme Source: Recombinant human PON2 or mitochondrial extracts from cells or tissues can be used.[15]
-
Substrate: As PON2 is a lactonase, synthetic lactone substrates such as 3-Oxo-dodecanoyl-Homoserine Lactone (3oxoC12-HSL) are used.[15]
-
Assay Principle: The hydrolysis of the lactone substrate by PON2 results in the formation of a free acid. The rate of acid formation can be monitored spectrophotometrically using a pH-sensitive indicator like cresol red.[15]
-
Procedure: The reaction is initiated by adding the substrate to a buffer solution containing the enzyme and the pH indicator. The change in absorbance over time is measured to calculate the enzyme's specific activity.[15]
Conclusion
This compound represents a significant advancement over its parent compound, glabridin, offering improved stability and bioavailability. While glabridin's anti-inflammatory properties through NF-κB and MAPK inhibition are well-documented, this compound's novel mechanism as a PON2 modulator opens up new therapeutic avenues for metabolic and ocular diseases. The data presented herein, though not from direct comparative studies, highlight the distinct and promising profiles of each compound. Further research, including head-to-head clinical trials, will be crucial to fully elucidate their comparative efficacy and respective places in therapy.
References
- 1. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of meal type on the bioavailability of this compound, a novel anti‐obesity agent, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of meal type on the bioavailability of this compound, a novel anti-obesity agent, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Human Paraoxonase 2: An Optimized Procedure for Refolding and Stabilization Facilitates Enzyme Analyses and a Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Vutiglabridin and Aflibercept in Neovascularization Models: A Comparative Guide
In the landscape of therapies targeting neovascular diseases of the eye, particularly neovascular age-related macular degeneration (nAMD), two distinct therapeutic agents, vutiglabridin and aflibercept, have emerged with different mechanisms of action. Aflibercept, an established anti-VEGF agent, directly targets the key drivers of angiogenesis. This compound, a novel small molecule, operates through the modulation of mitochondrial function. This guide provides a detailed comparison of their performance in preclinical models of neovascularization, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is an orally administered small molecule currently in clinical development. It functions as a modulator of paraoxonase-2 (PON2), a mitochondrial protein involved in enhancing lipid metabolism and mitochondrial function through the activation of autophagy.[1] Dysregulation of these processes in the retinal pigment epithelium (RPE) is implicated in the pathogenesis of AMD.[1]
Aflibercept , marketed as Eylea®, is a recombinant fusion protein that acts as a decoy receptor for Vascular Endothelial Growth Factor (VEGF)-A, VEGF-B, and Placental Growth Factor (PlGF). By binding to these pro-angiogenic factors, aflibercept prevents their interaction with native receptors on endothelial cells, thereby inhibiting the signaling cascade that leads to neovascularization and increased vascular permeability.
Mechanism of Action
This compound: Modulating Mitochondrial Health
This compound's mechanism is centered on the activation of PON2, which plays a crucial role in maintaining mitochondrial homeostasis and reducing oxidative stress within the RPE.[1][2] This pathway is distinct from the direct anti-angiogenic approach of aflibercept. By improving mitochondrial function and promoting autophagy, this compound is hypothesized to counteract the cellular stress and dysfunction that contribute to the development of neovascularization.[1][2][3][4][5]
Aflibercept: Trapping Pro-Angiogenic Factors
Aflibercept acts as a "VEGF trap," sequestering VEGF-A, VEGF-B, and PlGF. This prevents the activation of VEGF receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. The inhibition of this signaling pathway is a direct and potent mechanism to suppress the proliferation and migration of endothelial cells, and to reduce vascular permeability, all of which are key events in neovascularization.
Experimental Data: Head-to-Head Comparison
A key preclinical study directly compared the efficacy of this compound and aflibercept in a laser-induced choroidal neovascularization (CNV) mouse model.
| Treatment Group | Reduction in CNV Volume (%) |
| This compound | 70.5 ± 9.7% |
| Aflibercept | 59.7 ± 9.3% |
| This compound + Aflibercept | Additional 52.5 ± 13.7% reduction |
| Data from a study presented at the 2023 ARVO Annual Meeting.[1] |
These findings suggest that orally administered this compound is comparable in efficacy to intravitreally injected aflibercept in reducing CNV volume in this model.[1] Furthermore, the combination of both drugs resulted in a significantly greater reduction in CNV, indicating that their different mechanisms of action may be complementary.[1]
Performance of Aflibercept in Neovascularization Models
Numerous studies have demonstrated the efficacy of aflibercept in the laser-induced CNV model in rodents. The following table summarizes data from various independent studies.
| Animal Model | Aflibercept Dose | Administration Route | Endpoint | Efficacy | Reference |
| Mouse | 4 µ g/eye | Intravitreal | CNV formation and vascular leak | Significant decrease vs. saline | [6] |
| Mouse | 40 µ g/eye | Intravitreal | CNV formation and vascular leak | Complete prevention at Day 5 | [6] |
| Mouse | 80 µ g/eye | Intravitreal | CNV formation and vascular leak | Complete prevention at Day 5 | [6] |
| Mouse | 80 µ g/eye | Suprachoroidal | FA leakage area | 49.8% reduction at Day 3 | [7] |
| Mouse | 25 mg/kg | Intraperitoneal | CNV formation | Successful reduction | [8] |
| Rat | 200 µg (5µl of 40mg/mL) | Intravitreal | CNV lesion area | 15.7 ± 11.0% reduction at week 10 | [5] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
The laser-induced CNV model is a widely used and well-established preclinical model to mimic the neovascularization process in wet AMD.
1. Animal Model: 8-week-old C57BL/6 mice are commonly used.[1][9]
2. Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated to allow for visualization of the fundus.[9]
3. Laser Photocoagulation: A laser (e.g., 532 nm diode laser) is used to create burns on the retina, leading to the rupture of Bruch's membrane.[1][8] Typical laser settings are 250 mW power, 0.1-second duration, and a 50 µm spot size.[1][9] The formation of a vapor bubble indicates a successful rupture.[9]
4. Drug Administration:
- This compound: Administered daily via oral gavage for a specified period (e.g., 6 days) following laser treatment.[1]
- Aflibercept: A single intravitreal injection is administered immediately after the laser procedure.[1] A common dose is 2 µg in a 2 µl volume.[1]
5. Analysis of Neovascularization:
- After a set follow-up period (e.g., 6-14 days), the animals are euthanized, and their eyes are enucleated.
- Choroidal flatmounts are prepared and stained with a fluorescent vascular marker, such as Isolectin GS-IB4, to visualize the neovascular lesions.[6][10]
- Confocal microscopy is used to capture images of the stained flatmounts, and the volume of the CNV lesions is quantified using imaging software.[10][11]
Summary and Future Directions
The available preclinical data indicates that this compound, with its novel mechanism of action targeting mitochondrial health, demonstrates comparable efficacy to the established anti-VEGF agent aflibercept in a mouse model of choroidal neovascularization.[1] The oral route of administration for this compound presents a significant potential advantage over the intravitreal injections required for aflibercept.
The finding that a combination of this compound and aflibercept leads to a more profound reduction in neovascularization is particularly noteworthy.[1] This suggests that a multi-targeted approach, addressing both the direct angiogenic signaling and the underlying cellular dysfunction, could be a superior therapeutic strategy for neovascular eye diseases.
Further research, including the full publication of the direct comparative study and additional preclinical and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with anti-VEGF agents, for the treatment of neovascular AMD and other related conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Targeting PON2 with this compound Restores Mitochondrial Integrity and Attenuates Oxidative Stress-Induced Senescence [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gubra.dk [gubra.dk]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. aiforia.com [aiforia.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Vutiglabridin and Metformin in Diabetic Mouse Models: A Comparative Efficacy Guide
An objective analysis of the anti-diabetic potential of vutiglabridin in comparison to the first-line therapeutic, metformin, based on available preclinical data in mouse models of metabolic disease.
Disclaimer: No direct head-to-head comparative studies of this compound and metformin in diabetic mouse models have been identified in the public domain. This guide provides an indirect comparison based on findings from separate preclinical studies. The efficacy of glabridin, a related isoflavonoid from which this compound is derived, is also presented as a relevant proxy.
Executive Summary
Metformin, a biguanide, is a cornerstone of type 2 diabetes therapy, primarily acting by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). This compound, a novel synthetic small molecule, is currently under clinical investigation for obesity. Preclinical evidence suggests its potential in ameliorating metabolic dysfunctions associated with aging and diet-induced obesity, including improvements in insulin sensitivity and lipid profiles. Its proposed mechanism involves the modulation of paraoxonase 1 (PON1) and paraoxonase 2 (PON2), enzymes linked to antioxidant functions, lipid metabolism, and mitochondrial health. This guide synthesizes the available preclinical data to offer a comparative perspective on the potential anti-diabetic efficacy of this compound relative to metformin.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from separate studies investigating the effects of this compound, its related compound glabridin, and metformin in various mouse models of metabolic dysfunction.
Table 1: Efficacy of this compound in Mouse Models of Metabolic Dysfunction
| Parameter | Mouse Model | Treatment | Dosage | Duration | Outcome |
| Insulin Sensitivity | Aged Mice | This compound | Not Specified | Not Specified | Restored insulin sensitivity.[1] |
| Body Weight Gain | Diet-Induced Obese and Hyperlipidemic LDLR-/- Mice | This compound | 100 mg/kg | 3 weeks | Significantly reduced body weight gain (0.4g vs 5.1g in control).[2][3][4] |
| Total Fat Mass | Diet-Induced Obese and Hyperlipidemic LDLR-/- Mice | This compound | 100 mg/kg | 3 weeks | Decreased total fat mass.[2] |
| Plasma Cholesterol | Diet-Induced Obese and Hyperlipidemic LDLR-/- Mice | This compound | 100 mg/kg | 3 weeks | Decreased plasma cholesterol levels.[2] |
Table 2: Comparative Efficacy of Glabridin (this compound Precursor) and Metformin in a Diabetic Mouse Model
| Parameter | Mouse Model | Treatment | Dosage | Duration | Outcome |
| Fasting Blood Glucose | Streptozotocin-induced Diabetic Mice | Glabridin | 10, 20, 40 mg/kg | 28 days | Significantly decreased fasting blood glucose levels in a dose-dependent manner.[5] |
| Body Weight | Streptozotocin-induced Diabetic Mice | Glabridin | 10, 20, 40 mg/kg | 28 days | Significantly increased body weight compared to diabetic control.[5] |
| Glucose Tolerance | Streptozotocin-induced Diabetic Mice | Glabridin | 10, 20, 40 mg/kg | 28 days | Significantly improved glucose tolerance.[5] |
| Fasting Blood Glucose | High-Fat, High-Glucose Diet-Induced Diabetic Mice | Metformin | 200 mg/kg | Not Specified | Significantly lowered blood glucose levels.[2] |
Table 3: Efficacy of Metformin in a Diet-Induced Obese Mouse Model
| Parameter | Mouse Model | Treatment | Dosage | Duration | Outcome |
| Body Weight Gain | High-Fat Diet-Fed C57BL/6J Mice | Metformin | 10 or 50 mg/kg | 14 weeks | Reduced overall body weight by approximately 15.21% at 50 mg/kg.[6] |
| Fasting Blood Glucose | High-Fat Diet-Fed C57BL/6J Mice | Metformin | Not Specified | 4 weeks | Significantly reduced fasting blood glucose.[7] |
| Glucose Intolerance | High-Fat Diet-Fed C57BL/6J Mice | Metformin | 0.25%, 0.5% in diet | 4 weeks | Markedly improved glucose intolerance.[8] |
| Insulin Sensitivity | High-Fat Diet-Fed C57BL/6J Mice | Metformin | Not Specified | 4 weeks | Significantly improved insulin sensitivity.[7] |
Signaling Pathways
The mechanisms of action for this compound and metformin are distinct, targeting different cellular pathways to achieve their metabolic effects.
This compound Signaling Pathway
This compound's therapeutic effects are believed to be mediated through the modulation of paraoxonase 1 (PON1) and paraoxonase 2 (PON2). These enzymes play crucial roles in protecting against oxidative stress, regulating lipid metabolism, and maintaining mitochondrial function.
Caption: Proposed signaling pathway of this compound.
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Simplified signaling pathway of metformin.
Experimental Protocols
The methodologies employed in the cited studies provide the framework for understanding the presented data.
General Experimental Workflow for Anti-Diabetic Drug Evaluation in Mice
A typical experimental design to assess the efficacy of an anti-diabetic compound in a diet-induced obese mouse model is outlined below.
Caption: Typical experimental workflow for in vivo studies.
This compound Study Protocol (Diet-Induced Obese and Hyperlipidemic Model)
-
Animal Model: Male and female LDLR-/- mice, 8-12 weeks of age.[2][3]
-
Induction of Obesity and Hyperlipidemia: Mice were fed a Western diet (high in fat and sugar) for three weeks.[2][3]
-
Treatment Groups:
-
Drug Administration: this compound was administered for three weeks. The route of administration was not explicitly stated but is presumed to be oral, consistent with other studies.
-
Endpoint Measurements: Body weight, fat mass, muscle mass, and plasma total cholesterol levels were determined at the end of the study.[2][3]
Metformin Study Protocol (Diet-Induced Obese Model)
-
Animal Model: Male C57BL/6J mice.
-
Induction of Obesity: Mice were fed a high-fat diet (HFD) for a period of several weeks to induce obesity and glucose intolerance.[7][8]
-
Treatment Groups:
-
Drug Administration: Metformin was administered daily, typically via oral gavage, for several weeks.[6]
-
Endpoint Measurements: Body weight, food intake, fasting blood glucose, glucose tolerance tests (GTT), and insulin tolerance tests (ITT) were performed.[7][8]
Concluding Remarks
Based on the available, albeit indirect, preclinical evidence, this compound demonstrates promising metabolic benefits in mouse models of aging and diet-induced obesity. Its ability to improve insulin sensitivity, reduce weight gain, and lower cholesterol levels suggests a potential role in managing metabolic disorders. The mechanism of action, centered on the modulation of PON1 and PON2, presents a novel therapeutic approach distinct from metformin's AMPK-centric pathway.
Metformin remains the benchmark for anti-diabetic therapy, with extensive data supporting its robust effects on glucose control and insulin sensitivity in various preclinical models and in clinical practice.
The data from the glabridin study, while not a direct substitute, further supports the potential of this class of compounds in managing hyperglycemia. However, to establish the true comparative efficacy of this compound against metformin, direct, head-to-head preclinical studies in validated diabetic mouse models are essential. Such studies should evaluate a comprehensive range of diabetic endpoints, including glycemic control (fasting glucose, HbA1c), insulin sensitivity, and long-term effects on diabetic complications.
References
- 1. This compound exerts anti-ageing effects in aged mice through alleviating age-related metabolic dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vutiglabridin and Liraglutide: A Preclinical Comparative Guide for Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for two investigational compounds for weight management: vutiglabridin, a novel small molecule modulator of paraoxonase 1 and 2 (PON1 and PON2), and liraglutide, a well-established glucagon-like peptide-1 (GLP-1) receptor agonist. The information presented is based on available preclinical studies to assist researchers in evaluating their mechanisms of action and therapeutic potential.
At a Glance: this compound vs. Liraglutide
| Feature | This compound | Liraglutide |
| Target | Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2) | Glucagon-like peptide-1 (GLP-1) receptor |
| Mechanism | Modulates PON1 and PON2, enhancing lipid metabolism and mitochondrial function, with anti-inflammatory and antioxidant effects. | Mimics the action of endogenous GLP-1, leading to increased insulin secretion, delayed gastric emptying, and appetite suppression. |
| Administration | Oral | Subcutaneous injection |
| Key Preclinical Findings | Reduces body weight, fat mass, and plasma cholesterol in diet-induced obese mice.[1][2] | Reduces body weight and food intake in various animal models including rats, mice, and minipigs.[3][4][5][6] |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies on this compound and liraglutide. It is important to note that these data are from separate studies with different designs and cannot be directly compared.
This compound: Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Study Details | Results |
| Body Weight Gain | LDLR-/- mice on a Western diet for 3 weeks, treated with 100 mg/kg this compound.[2] | Significant reduction in body weight gain compared to control (0.4 g vs. 5.1 g).[2] |
| Fat Mass | LDLR-/- mice on a Western diet for 3 weeks, treated with 100 mg/kg this compound.[2] | Significantly decreased total fat mass.[2] |
| Plasma Cholesterol | LDLR-/- mice on a Western diet for 3 weeks, treated with 100 mg/kg this compound.[2] | Significantly decreased plasma cholesterol levels.[2] |
| Energy Expenditure | High-fat diet (HFD)-induced obese C57BL/6J mice.[7] | Increased energy expenditure.[7] |
Liraglutide: Efficacy in Various Animal Models
| Parameter | Study Details | Results |
| Body Weight | Diet-induced obese (DIO) rats. | Marked decrease in body weight.[3] |
| Food Intake | Severely obese Göttingen minipigs treated with 7 µg/kg liraglutide for 7 weeks.[4] | Daily food intake reduced from 18.4 MJ to 7.3 MJ.[4] |
| Body Weight | Severely obese Göttingen minipigs treated with 7 µg/kg liraglutide for 7 weeks.[4] | 4.3 kg (4-5%) decrease in body weight.[4] |
| Body and Fat Pad Weight | C57BL/6 male mice with diet-induced obesity treated with 0.2 mg/kg liraglutide twice daily for 2 weeks.[5][6] | Decreased body and fat pad weight.[5][6] |
| Blood Glucose and Triglycerides | C57BL/6 male mice with diet-induced obesity treated for 2 weeks.[5][6] | Decreased blood glucose and triglyceride levels.[5][6] |
Experimental Protocols
This compound Study Protocol
A key study investigating this compound's effects utilized a diet-induced obesity model in hyperlipidemic mice.[2][8]
-
Animal Model: Male and female LDLR-/- mice, 8-12 weeks of age.[2][8]
-
Diet: Mice were fed either a standard chow diet or a Western diet (high in fat and sugar) for three weeks to induce obesity and hyperlipidemia.[2][8]
-
Treatment: this compound was administered orally at a dose of 100 mg/kg.[2][8]
-
Measurements: Body weight was measured at the beginning and end of the study. Fat mass and lean mass were assessed, and plasma total cholesterol levels were determined.[8]
Liraglutide Study Protocols
Preclinical studies on liraglutide have employed various animal models.
-
Diet-Induced Obese Rat Model:
-
Obese Minipig Model:
-
Diet-Induced Obese Mouse Model:
-
Animal Model: C57BL/6 male mice fed a high-fat diet for 13 weeks to induce obesity and diabetes.[5][6]
-
Treatment: Liraglutide was injected subcutaneously twice a day at a dose of 0.2 mg/kg for two weeks.[6]
-
Measurements: Body weight, food intake, blood glucose, and triglyceride levels were measured.[5][6]
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and liraglutide are visualized in the following diagrams.
This compound's anti-obesity effects are believed to be mediated through its interaction with paraoxonase enzymes. It binds to and protects PON1 from oxidative damage and modulates the mitochondrial protein PON2.[1][8] This modulation enhances lipid metabolism and improves mitochondrial function, contributing to weight loss.[8]
Liraglutide functions as a GLP-1 receptor agonist.[1] By activating GLP-1 receptors in the pancreas, it stimulates glucose-dependent insulin secretion and suppresses glucagon release. In the gastrointestinal tract, it slows gastric emptying, and in the brain, it acts on the hypothalamus to reduce appetite and increase feelings of satiety, collectively leading to weight loss.[1][9]
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]
- 7. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Liraglutide and obesity: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
Vutiglabridin's Neuroprotective Profile: A Comparative Analysis Against Standard Agents
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of Vutiglabridin, a novel modulator of mitochondrial paraoxonase-2 (PON2), against the established neuroprotective agents, Edaravone and Riluzole. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of neuroprotective therapeutics.
Executive Summary
This compound demonstrates a promising neuroprotective profile in preclinical models of Parkinson's disease by targeting mitochondrial dysfunction and oxidative stress through the modulation of PON2.[1][2][3] Edaravone, a potent free radical scavenger, and Riluzole, a glutamate release inhibitor, are established neuroprotective agents used in the treatment of amyotrophic lateral sclerosis (ALS) and other neurodegenerative conditions.[4] While direct comparative studies are limited, this guide consolidates available preclinical data to offer an objective assessment of their respective mechanisms and efficacy in models of neurodegeneration.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound, Edaravone, and Riluzole in various experimental models of Parkinson's disease.
Table 1: this compound - Neuroprotection in MPTP-Induced Parkinson's Disease Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Positive Control (Rasagiline 0.1 mg/kg) | Data Source |
| Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra (% of non-lesioned side) | 40.5 ± 3.2 | 75.2 ± 5.1 | 78.1 ± 4.8 | 72.3 ± 6.0 | [1] |
| Striatal TH Fiber Density (% of non-lesioned side) | 35.2 ± 4.1 | 68.9 ± 6.3 | 71.5 ± 5.9 | 65.7 ± 7.2 | [1] |
| Rotarod Test (Latency to fall in seconds) | 63.5 ± 34.5 | 155.3 ± 45.1 | 162.8 ± 40.7 | 148.9 ± 38.2 | [1] |
| Pole Test (Time to turn and descend in seconds) | 9.6 ± 2.1 | 6.1 ± 1.5 | 5.8 ± 1.3 | 6.5 ± 1.8 | [1] |
*p < 0.05 vs. Vehicle Control
Table 2: Edaravone - Neuroprotection in 6-OHDA-Induced Parkinson's Disease Model
| Parameter | Vehicle Control | Edaravone (30 mg/kg) | Edaravone (100 mg/kg) | Edaravone (250 mg/kg) | Data Source |
| Amphetamine-Induced Rotations (rotations/min) | 7.8 ± 0.9 | 7.2 ± 1.1 | 5.1 ± 0.8 | 3.2 ± 0.6 | [5] |
| Striatal TH Positive Fibers (% of intact side) | 25.4 ± 3.1 | 30.1 ± 4.5 | 55.2 ± 6.8 | 78.6 ± 7.2 | [5] |
| TH Positive Neurons in Substantia Nigra (% of intact side) | 30.2 ± 2.5 | 35.8 ± 1.7 | 73.6 ± 2.4 | 81.1 ± 3.5 | [6] |
*p < 0.05 vs. Vehicle Control
Table 3: Riluzole - Neuroprotection in 6-OHDA-Induced Parkinson's Disease Model
| Parameter | Vehicle Control | Riluzole (4 mg/kg) | Riluzole (8 mg/kg) | Data Source | |---|---|---|---| | Amphetamine-Induced Rotations (ipsilateral rotations) | ~350 | ~200* | ~150* |[7][8] | | TH Positive Cells in Substantia Nigra (% of unlesioned side) | 33.9 ± 2.6 | 40.1 ± 3.8 | 44.2 ± 4.5* |[7][8] | | Striatal TH Protein Loss (% of intact side) | ~80% | ~60%* | ~50%* |[7][8] |
*p < 0.05 vs. Vehicle Control
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Edaravone, and Riluzole are mediated by distinct signaling pathways.
This compound: PON2 Modulation and Mitochondrial Protection
This compound's primary mechanism of action involves the modulation of Paraoxonase-2 (PON2), an enzyme localized to the inner mitochondrial membrane. By binding to and stabilizing PON2, this compound enhances its protective functions against oxidative stress and mitochondrial dysfunction, which are key pathological features of neurodegenerative diseases.[1][2][3]
Caption: this compound's neuroprotective pathway via PON2 modulation.
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger that mitigates oxidative stress by neutralizing harmful reactive oxygen species (ROS), such as hydroxyl radicals and peroxyl radicals.[9][10][11][12][13] This action reduces cellular damage, including lipid peroxidation of cell membranes, a critical factor in neuronal death.
Caption: Edaravone's mechanism as a free radical scavenger.
Riluzole: Glutamate Modulation
Riluzole's neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission. It inhibits the presynaptic release of glutamate and enhances its uptake by glial cells, thereby reducing excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[14][15][16][17]
Caption: Riluzole's modulation of the glutamate pathway.
Experimental Protocols
The following are summaries of the experimental protocols used in the preclinical studies cited in this guide. For complete details, please refer to the original publications.
This compound in MPTP-Induced Parkinson's Disease Model[1][2]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Parkinsonism: Intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg for 4 consecutive days.
-
Treatment: this compound (50 or 100 mg/kg) or vehicle was administered orally once daily, starting 3 days before MPTP injection and continuing for 21 days. Rasagiline (0.1 mg/kg, i.p.) was used as a positive control.
-
Behavioral Assessment: Motor coordination and balance were assessed using the rotarod and pole tests.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Experimental Workflow:
Caption: Experimental workflow for this compound in the MPTP model.
Edaravone in 6-OHDA-Induced Parkinson's Disease Model[7][8]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Parkinsonism: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum.
-
Treatment: Edaravone (30, 100, or 250 mg/kg) or saline was administered intravenously (i.v.) at 30 minutes post-lesion.
-
Behavioral Assessment: Amphetamine-induced rotational behavior was recorded to assess the extent of the lesion and the effect of the treatment.
-
Histological Analysis: Brain sections were stained for tyrosine hydroxylase (TH) to determine the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Experimental Workflow:
Caption: Experimental workflow for Edaravone in the 6-OHDA model.
Riluzole in 6-OHDA-Induced Parkinson's Disease Model[9][10][20]
-
Animal Model: Adult male Wistar rats.
-
Induction of Parkinsonism: Unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle.
-
Treatment: Riluzole (4 or 8 mg/kg) or vehicle was administered intraperitoneally (i.p.) 1 hour before the lesion and then daily for 7 days.
-
Behavioral Assessment: Amphetamine-induced rotations were measured to assess motor asymmetry.
-
Biochemical and Histological Analysis: Striatal tissue was analyzed for TH protein levels by Western blot. Brain sections were immunostained for TH to quantify dopaminergic neuron loss in the substantia nigra.
-
Experimental Workflow:
Caption: Experimental workflow for Riluzole in the 6-OHDA model.
Conclusion
References
- 1. Neurotherapeutic effects of this compound as a Paraoxonase-2 modulator in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neurotherapeutic effects of this compound as a Paraoxonase-2 modulator in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole neuroprotection in a parkinson's disease model involves suppression of reactive astrocytosis but not GLT-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 17. What is the mechanism of Riluzole? [synapse.patsnap.com]
Vutiglabridin: A Mechanistic Approach to Antioxidant Capacity Compared to Established Antioxidants
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the antioxidant capacity of vutiglabridin against established antioxidants, namely Vitamin C and Vitamin E. Current research indicates that this compound exerts its antioxidant effects through a distinct enzymatic activation mechanism rather than direct radical scavenging. This document outlines this mechanism, contrasts it with the direct antioxidant actions of Vitamin C and E, and provides relevant experimental protocols and pathway diagrams to support further research.
Mechanistic Comparison of Antioxidant Action
While direct quantitative comparisons of this compound's radical scavenging activity using standard assays like DPPH or ABTS are not available in current literature, a qualitative comparison based on the mechanism of action can be drawn. This compound's approach to mitigating oxidative stress is indirect, relying on the activation of protective enzymes, whereas Vitamin C and Vitamin E are direct chemical antioxidants.
| Antioxidant | Mechanism of Action | Type of Action |
| This compound | Acts as an agonist for Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2).[1][2] PON1 is an HDL-associated enzyme that protects against the oxidation of lipoproteins.[1] PON2 is an intracellular enzyme localized to the mitochondria and endoplasmic reticulum that reduces cellular oxidative stress.[3][4] By activating these enzymes, this compound enhances the body's natural defense against oxidative damage, particularly within the mitochondria.[2][5] | Enzymatic Activation (Indirect) |
| Vitamin C (Ascorbic Acid) | A water-soluble antioxidant that directly donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] It can also regenerate other antioxidants, such as Vitamin E, from their radical form.[7][8] | Direct Radical Scavenging |
| Vitamin E (α-tocopherol) | A fat-soluble antioxidant that integrates into cell membranes to protect them from lipid peroxidation.[8][9] It acts as a radical scavenger by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[8][9][10] | Direct Radical Scavenging |
This compound's Signaling Pathway
This compound's antioxidant effect is initiated by its binding to and activation of PON1 and PON2. This leads to a cascade of downstream effects that collectively reduce cellular oxidative stress and improve mitochondrial function.
Experimental Protocols
The antioxidant effects of this compound have been demonstrated through various cellular assays that measure the downstream consequences of its enzymatic activation, such as the reduction of intracellular ROS and the mitigation of cellular senescence.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to quantify the levels of ROS within cells following treatment with this compound and induction of oxidative stress. A common method involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[11][12][13]
Principle: H2DCFDA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.[11][13]
Procedure:
-
Cell Culture: Plate cells (e.g., human LO2 hepatocytes) in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.
-
Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent, such as hydrogen peroxide (H₂O₂), at a predetermined concentration and duration to induce oxidative stress.[12] Co-treat a subset of these cells with varying concentrations of this compound.
-
Loading of H2DCFDA: After the treatment period, remove the media and wash the cells with a buffered saline solution (e.g., PBS). Add a working solution of H2DCFDA (typically 10-20 µM) to the cells and incubate in the dark at 37°C for 30-60 minutes.[12][14]
-
Fluorescence Measurement: Following incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.[12][14]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative change in intracellular ROS levels.
Cellular Senescence Assay
This assay is employed to assess the ability of this compound to protect cells from stress-induced premature senescence (SIPS). A common marker for senescent cells is the activity of senescence-associated β-galactosidase (SA-β-Gal).[15][16][17]
Principle: Senescent cells exhibit an increase in the activity of β-galactosidase at a suboptimal pH (pH 6.0). This allows for the specific staining of senescent cells using the chromogenic substrate X-gal, which produces a blue color upon cleavage by the enzyme.
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels. Induce premature senescence by treating the cells with a stressor, such as H₂O₂, for a specified duration.[15][16][18] A set of cells should be co-treated with this compound.
-
Fixation: After the treatment and a recovery period (e.g., 5 days) to allow for the development of the senescent phenotype, wash the cells with PBS and fix them with a fixative solution (e.g., a solution containing formaldehyde and glutaraldehyde) for 10-15 minutes at room temperature.[2][15]
-
Staining: Wash the fixed cells with PBS and then add the SA-β-Gal staining solution (containing X-gal at pH 6.0). Incubate the cells at 37°C overnight in a dry incubator (no CO₂).[15]
-
Visualization and Quantification: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity. The percentage of senescent (blue) cells can be quantified by counting the number of stained cells relative to the total number of cells in multiple fields of view.
Experimental Workflow for Assessing this compound's Anti-Senescence Activity
The following diagram illustrates a typical workflow for evaluating the protective effects of this compound against H₂O₂-induced cellular senescence.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gubra.dk [gubra.dk]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. brieflands.com [brieflands.com]
- 8. Vitamin E - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 11. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 14. Measurement of intracellular ROS [bio-protocol.org]
- 15. Senescence Detection Assay [bio-protocol.org]
- 16. Methods of cellular senescence induction using oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 18. researchgate.net [researchgate.net]
Vutiglabridin in Hyperlipidemia: A Comparative Analysis of Preclinical Data
For Immediate Release
[City, State] – [Date] – In the landscape of novel therapeutics for hyperlipidemia, Vutiglabridin has emerged as a promising candidate. Preclinical studies have demonstrated its potential in mitigating the effects of a high-fat diet on key metabolic parameters. This guide provides a comparative overview of this compound's efficacy against established treatments, namely statins and fibrates, based on available data from studies in hyperlipidemic mouse models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound, a clinical-stage small molecule, has been shown to significantly reduce plasma cholesterol levels, body weight, and fat mass in hyperlipidemic mice.[1] Its mechanism of action involves the modulation of Paraoxonase 1 (PON1), an antioxidant enzyme associated with high-density lipoprotein (HDL).[1][2] This guide presents a side-by-side comparison of this compound's effects with those of atorvastatin, rosuvastatin, and fenofibrate, commonly prescribed lipid-lowering agents. While direct head-to-head comparative studies are not yet available, this analysis collates data from independent studies conducted in similar animal models to provide a preliminary assessment of their relative efficacy.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and comparator drugs on key hyperlipidemia-related parameters in LDLR-/- mice, a widely used model for familial hypercholesterolemia.
Table 1: Effects of this compound and Comparator Drugs on Plasma Lipids
| Treatment | Dosage | Duration | Animal Model | Diet | Total Cholesterol | Triglycerides | LDL-C | VLDL | HDL-C |
| This compound | 100 mg/kg/day | 3 weeks | LDLR-/- mice | Western Diet | ↓ | - | - | - | - |
| Atorvastatin | 100 mg/kg/day | 2 months | apoE/LDLR-deficient mice | Atherogenic Diet | ↓ | ↓ | ↓ | ↓ | ↑ |
| Atorvastatin | Not specified | 12 weeks | Ldlr-/-Apob100/100 mice | High-Fat Diet | ↓ | - | - | - | - |
| Rosuvastatin | Not specified | 12 weeks | LDLR-deficient mice | High-Fat/High-Cholesterol | ↓ | ↓ | ↓ | - | - |
| Fenofibrate | Not specified | Not specified | LDLR-null mice | High-Fat Diet | ↓ | ↓ | - | - | - |
Arrow (↓) indicates a decrease and (↑) indicates an increase in the parameter. Dashes (-) indicate data not reported in the cited study.
Table 2: Effects of this compound on Body Weight and Fat Mass
| Treatment | Dosage | Duration | Animal Model | Diet | Change in Body Weight | Change in Fat Mass |
| This compound | 100 mg/kg/day | 3 weeks | LDLR-/- mice | Western Diet | ↓ | ↓ |
Arrow (↓) indicates a decrease in the parameter.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical appraisal of the data.
This compound Study Protocol[1][2][3]
-
Animal Model: Male and female LDLR-/- mice, 8-12 weeks of age.
-
Diet: Mice were fed either a standard chow diet or a Western diet.
-
Treatment: this compound was administered at a dose of 100 mg/kg.
-
Duration: The experimental period was 3 weeks.
-
Key Parameters Measured: Body weight, fat mass, and plasma total cholesterol levels were determined.
Atorvastatin Study Protocol 1[4]
-
Animal Model: Two-month-old female apoE/LDLR-deficient mice.
-
Diet: Animals were fed a Western-type atherogenic diet.
-
Treatment: Atorvastatin was added to the diet at dosages of 10 mg/kg or 100 mg/kg per day.
-
Duration: The treatment period was 2 months.
-
Key Parameters Measured: Plasma levels of total cholesterol, VLDL, LDL, triacylglycerol, and HDL were analyzed.
Atorvastatin Study Protocol 2[5][6]
-
Animal Model: Ldlr-/-Apob100/100 mice.
-
Diet: Mice were initially fed a high-fat diet (HFD) for 12 weeks.
-
Treatment: Following the initial diet period, mice were allocated to receive either the HFD, a chow diet, or the HFD supplemented with atorvastatin.
-
Duration: The intervention period was 12 weeks.
-
Key Parameters Measured: Total cholesterol levels were measured.
Rosuvastatin Study Protocol[7]
-
Animal Model: LDLR-deficient mice.
-
Diet: Mice were fed a high-fat and high-cholesterol diet.
-
Treatment: Rosuvastatin was administered to the treatment group.
-
Duration: The study lasted for 12 weeks.
-
Key Parameters Measured: Plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were assessed.
Fenofibrate Study Protocol[2]
-
Animal Model: Female ovariectomized (OVX) or sham-operated (SO) low-density lipoprotein receptor-null (LDLR-null) mice.
-
Diet: All mice were fed a high-fat diet.
-
Treatment: Fenofibrate was administered to the treatment groups.
-
Key Parameters Measured: Serum triglycerides and cholesterol were measured.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a generalized experimental workflow for preclinical hyperlipidemia studies.
Caption: Proposed signaling pathway of this compound in ameliorating hyperlipidemia.
Caption: Generalized workflow for in vivo hyperlipidemia studies.
References
Evaluating the Synergistic Potential of Vutiglabridin with Other Metabolic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin, a novel small molecule currently under clinical investigation for obesity and related metabolic disorders, has garnered significant interest for its unique mechanism of action.[1][2][3] It primarily functions as a modulator of Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2), enzymes critically involved in mitigating oxidative stress, improving mitochondrial function, and regulating lipid metabolism and autophagy.[1][4][5][6] As the landscape of metabolic disease management increasingly moves towards combination therapies, this guide provides a comprehensive evaluation of the potential synergistic effects of this compound with established metabolic drugs, including GLP-1 receptor agonists and SGLT2 inhibitors, and explores the theoretical basis for synergy with metformin.
This compound: Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate PON1 and PON2.[4][5] PON1, primarily associated with high-density lipoprotein (HDL), plays a crucial role in protecting against lipid peroxidation.[4] PON2 is an inner mitochondrial membrane protein that is key in reducing oxidative stress and promoting mitochondrial function and autophagy.[1][3][5] By enhancing the activity of these enzymes, this compound is thought to address several key pathologies underlying metabolic diseases, including mitochondrial dysfunction, inflammation, and aberrant lipid metabolism.[1][4][5][7] Furthermore, the parent compound of this compound, glabridin, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9]
Comparative Analysis of this compound and Semaglutide (GLP-1 Receptor Agonist)
A preclinical study in an amylin diet-induced obese (AMLN-DIO) non-alcoholic steatohepatitis (NASH) mouse model provides the most direct comparison of this compound with a current standard-of-care metabolic drug, the GLP-1 receptor agonist semaglutide.[10]
Quantitative Data Summary
| Parameter | Vehicle | This compound (50 mg/kg) | This compound (100 mg/kg) | Semaglutide |
| Body Weight Change | Gain | Reduction | Greater Reduction | Significant Reduction |
| Liver Weight | Increased | Reduced | Significantly Reduced | Reduced |
| Plasma Total Cholesterol | Elevated | Reduced | Significantly Reduced | Reduced |
| Liver Cholesterol | Elevated | Reduced | Significantly Reduced | Reduced |
| Serum ALT | Elevated | Reduced | Significantly Reduced | Reduced |
| Serum AST | Elevated | Reduced | Significantly Reduced | Reduced |
| Cumulative Food Intake | Baseline | No Significant Change | No Significant Change | Significantly Reduced |
Data synthesized from a preclinical study in a NASH mouse model.[10] "Reduction" and "Greater Reduction" are relative to the vehicle control group.
Key Observations from Comparative Data
-
Distinct Mechanisms for Weight Loss: While both this compound and semaglutide led to reductions in body weight, their effects on food intake were notably different. Semaglutide significantly suppressed appetite, a well-established effect of GLP-1 receptor agonists.[10] In contrast, this compound's weight-lowering effect appeared to be independent of changes in food intake, suggesting a primary mechanism related to enhanced energy expenditure and lipid metabolism.[10]
-
Comparable Efficacy on Hepatic Markers: Both agents demonstrated efficacy in reducing liver weight and improving liver enzyme levels (ALT and AST), indicating a positive impact on liver health in the context of NASH.[10]
-
Lipid Metabolism: this compound showed a dose-dependent reduction in both plasma and liver cholesterol levels, highlighting its potential in managing dyslipidemia associated with metabolic syndrome.[10]
Potential for Synergy with Other Metabolic Drugs
While direct experimental data on the synergistic effects of this compound with metformin and SGLT2 inhibitors is not yet available, a strong theoretical basis for such synergy exists based on their complementary mechanisms of action.
This compound and Metformin
Metformin, a first-line therapy for type 2 diabetes, primarily acts by activating AMPK. As the parent compound of this compound, glabridin, is also an AMPK activator, there is a clear potential for synergistic or additive effects on this critical metabolic signaling pathway.[8][9]
Potential Synergistic Mechanisms:
-
Enhanced AMPK Activation: Co-administration could lead to a more robust and sustained activation of AMPK, resulting in greater improvements in glucose uptake, fatty acid oxidation, and suppression of hepatic glucose production.
-
Complementary Anti-inflammatory Effects: Both this compound (via PON modulation) and metformin have demonstrated anti-inflammatory properties. Their combination could lead to a more profound reduction in the chronic low-grade inflammation characteristic of metabolic diseases.
This compound and SGLT2 Inhibitors
SGLT2 inhibitors, such as empagliflozin, lower blood glucose by promoting urinary glucose excretion. Emerging evidence also points to their beneficial effects on mitochondrial function and reduction of oxidative stress.[11]
Potential Synergistic Mechanisms:
-
Dual Action on Mitochondrial Health: this compound directly enhances mitochondrial function and reduces oxidative stress through PON2 activation.[1][5] SGLT2 inhibitors have also been shown to suppress mitochondrial reactive oxygen species (ROS) generation.[11] A combination could therefore provide a powerful, dual-pronged approach to preserving mitochondrial integrity in metabolic tissues.
-
Complementary Cardiorenal Protection: Both classes of drugs have shown promise in providing cardiovascular and renal benefits, albeit through different mechanisms.[12] Their combined use could offer more comprehensive protection against the macro- and microvascular complications of metabolic diseases.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vivo Animal Study: this compound vs. Semaglutide in a NASH Model[10]
-
Animal Model: Amylin diet-induced obese (AMLN-DIO) non-alcoholic steatohepatitis (NASH) mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (50 mg/kg, once daily)
-
This compound (100 mg/kg, once daily)
-
Semaglutide (once daily)
-
-
Duration: 10 weeks.
-
Key Parameters Measured:
-
Body weight and food intake (monitored regularly).
-
Liver and fat mass (measured at the end of the study).
-
Histopathological analysis of liver tissue (H&E, Oil Red O, and Sirius Red staining).
-
Immunohistochemistry for markers of inflammation and fibrosis (Lgals3, Acta2, Adgre1).
-
Biochemical analysis of plasma and liver samples (total cholesterol, liver cholesterol, liver CCL2, serum ALT, AST, and ALP).
-
Signaling Pathways and Experimental Workflows
This compound's Core Signaling Pathway
Caption: this compound's mechanism of action via PON1 and PON2 modulation.
Experimental Workflow for In Vivo Synergy Study
Caption: A generalized workflow for assessing synergistic effects in vivo.
Potential Synergistic Signaling Pathways: this compound and Metformin
Caption: Postulated synergistic pathways of this compound and Metformin.
Conclusion and Future Directions
This compound presents a promising new approach to the treatment of metabolic diseases through its unique mechanism of action centered on PON1 and PON2 modulation. The available preclinical data suggests that its effects on weight management and hepatic health are comparable to those of the GLP-1 receptor agonist semaglutide, albeit through a distinct, appetite-independent mechanism. This mechanistic divergence provides a strong rationale for its use in combination with existing metabolic drugs.
The potential for synergy with metformin and SGLT2 inhibitors, based on overlapping and complementary effects on key signaling pathways such as AMPK and mitochondrial function, is particularly compelling. However, dedicated preclinical and clinical studies are imperative to empirically validate these theoretical synergies. Future research should focus on:
-
Direct Combination Studies: Conducting in vivo studies to quantify the synergistic or additive effects of this compound with metformin and various SGLT2 inhibitors on metabolic parameters.
-
Dose-Response Analyses: Establishing optimal dose combinations to maximize therapeutic benefit while minimizing potential adverse effects.
-
Elucidation of Molecular Mechanisms: Utilizing advanced techniques such as transcriptomics and proteomics to further delineate the molecular pathways underlying any observed synergistic effects.
Such investigations will be crucial in positioning this compound within the evolving paradigm of combination therapy for the comprehensive management of metabolic syndrome and its associated complications.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. glaceum.com [glaceum.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Empagliflozin suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Vutiglabridin and Other Metabolic Modulators
An In-depth Guide for Researchers in Drug Discovery and Development
Vutiglabridin, a novel modulator of paraoxonase 1 (PON1) and paraoxonase 2 (PON2), is emerging as a promising therapeutic candidate for metabolic diseases such as Non-Alcoholic Steatohepatitis (NASH) and obesity. Its mechanism, centered on enhancing the activity of these antioxidant and anti-inflammatory enzymes, presents a distinct approach compared to established metabolic regulators like Peroxisome Proliferator-Activated Receptor (PPAR) and Liver X Receptor (LXR) agonists. This guide provides a comparative overview of the transcriptomic landscapes shaped by this compound and other key activators, offering insights into their distinct and overlapping molecular impacts.
While comprehensive public datasets on the transcriptomic effects of this compound are still emerging, existing studies in preclinical models of NASH and aging provide a foundational understanding of its influence on gene expression. This guide synthesizes this information and contrasts it with the well-documented transcriptomic profiles of widely studied PPAR and LXR agonists.
Comparative Summary of Transcriptomic Effects
The following table summarizes the key transcriptomic changes induced by this compound, PPAR agonists (pioglitazone, rosiglitazone, GW7647), and an LXR agonist (T0901317). This comparison highlights the different primary targets and the resulting downstream gene expression modulation.
| Compound | Primary Target(s) | Model System | Key Regulated Gene Categories/Pathways | Number of Differentially Expressed Genes (DEGs) | Supporting Evidence |
| This compound | PON1, PON2 | Amylin-NASH mouse model (liver) | Lipid catabolism, Autophagy, Inflammation | Data not publicly available | [1][2] |
| Pioglitazone | PPARγ | Obese C57BL/6J mice (liver) | Lipid metabolism (upregulated), Inflammation (downregulated) | 260 upregulated, 86 downregulated | [1][2] |
| Rosiglitazone | PPARγ | Diabetic db/db mice (liver, adipose, muscle) | Carbohydrate and lipid metabolism | Data available across multiple tissues | [3] |
| GW7647 | PPARα | Human hepatoma cells (HepG2) | Fatty acid metabolism, PPARα signaling | Not specified in abstract | [4] |
| T0901317 | LXRα, LXRβ | RAW 264.7 macrophages | Signal transduction, Immune system, Autophagy | Not specified in abstract | [5][6] |
Detailed Experimental Protocols
Understanding the methodologies behind transcriptomic studies is crucial for interpreting and comparing the data. Below are summaries of the experimental protocols used in the cited studies for this compound and representative PPAR/LXR agonists.
This compound Transcriptomic Analysis in a NASH Model
-
Animal Model: Amylin-NASH diet-induced obese (AMLN-DIO) mouse model.[2]
-
Treatment: this compound administered to the NASH mice.[2]
-
Sample Collection: Liver tissue harvested for analysis.[1]
-
Transcriptomic Method: Bulk RNA-sequencing (RNA-seq) was performed on liver tissues.[5]
-
Data Analysis: The transcriptomic analysis aimed to elucidate the distinct mechanisms of NASH alleviation by this compound, including a comparison with semaglutide. The analysis focused on identifying changes in gene expression related to lipid catabolism, autophagy activation, and anti-inflammatory responses.[2]
Pioglitazone Transcriptomic Analysis in an Obesity Model
-
Animal Model: Diet-induced obesity (DIO) C57BL/6J mice.[1]
-
Treatment: Pioglitazone (25 mg/kg/day) for 38 days.[1]
-
Sample Collection: Liver tissue was collected for gene expression analysis.[1]
-
Transcriptomic Method: Affymetrix Mouse GeneChip 1.0 ST array.[1]
-
Data Analysis: Differentially expressed genes were identified with a log2 fold change of ±1.5 and a p-value < 0.05. Gene Ontology (GO) based enrichment analysis was performed to identify the biological processes affected.[1]
T0901317 Transcriptomic Analysis in Macrophages
-
Cell Line: RAW 264.7 macrophages.[6]
-
Treatment: Cells were treated with lipopolysaccharide (LPS) alone or in combination with the LXR agonist T0901317.[6]
-
Sample Collection: RNA was isolated from the treated macrophages.[5]
-
Transcriptomic Method: RNA-sequencing (RNA-seq).[5]
-
Data Analysis: Differentially expressed genes between LPS and LPS/T0901317 treated groups were identified. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis was used to determine the enrichment of genes in specific pathways.[6]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and PPAR/LXR activators, as well as a typical experimental workflow for comparative transcriptomics.
Caption: this compound signaling pathway.
Caption: PPAR and LXR signaling pathways.
Caption: Comparative transcriptomics workflow.
References
- 1. Effect of Chronic Pioglitazone Treatment on Hepatic Gene Expression Profile in Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Chronic Pioglitazone Treatment on Hepatic Gene Expression Profile in Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinate Transcriptomic and Metabolomic Effects of the Insulin Sensitizer Rosiglitazone on Fundamental Metabolic Pathways in Liver, Soleus Muscle, and Adipose Tissue in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptor agonist T0901317 alleviates sepsis-induced acute lung injury by enhancing macrophage autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
Vutiglabridin's Mechanism of Action: A Comparative Analysis with Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of Vutiglabridin's mechanism of action through comparative studies with relevant inhibitors. This compound, a novel small molecule, has demonstrated significant therapeutic potential in various disease models, primarily through its unique mechanism centered on the modulation of Paraoxonase-2 (PON2), a mitochondrial inner membrane protein. This document outlines the experimental data supporting its mechanism and compares its performance against other relevant compounds.
Core Mechanism of Action: PON2 Agonism
This compound's primary mechanism of action is the activation of PON2.[1][2][3][4] This interaction leads to a cascade of downstream cellular benefits, including enhanced mitochondrial function, activation of autophagy, and reduction of oxidative stress.[1][3] The validation of PON2 as the direct target of this compound has been demonstrated in studies where the therapeutic effects of this compound were abrogated in PON2 knockout models.[5]
Comparative Inhibitor Landscape
To contextualize the therapeutic potential of this compound, its performance and mechanism are compared against two key compounds:
-
Aflibercept: A well-established anti-VEGF (Vascular Endothelial Growth Factor) agent, used as a standard of care in neovascular age-related macular degeneration (nAMD).[6] Aflibercept functions by trapping VEGF-A, VEGF-B, and placental growth factor (PlGF), thereby inhibiting angiogenesis.[7]
-
Glabridin: A natural isoflavonoid from licorice root, which serves as the chemical backbone for the synthetic derivative, this compound.[8][9] Glabridin itself exhibits antioxidant and anti-inflammatory properties.[9]
Quantitative Data Comparison
The following tables summarize the comparative performance of this compound against Aflibercept and Glabridin based on available experimental data.
| Parameter | This compound | Aflibercept | Study Context |
| Choroidal Neovascularization (CNV) Volume Reduction | 70.5 ± 9.7% | 59.7 ± 9.3% | Laser-induced CNV mouse model for nAMD.[10] |
| Mechanism of Action | PON2 Agonist | Anti-VEGF | Different signaling pathways.[6][10] |
| Administration Route | Oral | Intravitreal Injection | [6][10] |
Table 1: this compound vs. Aflibercept in Neovascular AMD Model
| Parameter | This compound | Glabridin | Study Context |
| Binding to PON1 (in silico GOLD fitness score) | 54.3 (R-isomer), 56.6 (S-isomer) | 58.9 | Molecular docking simulation.[8] |
| Protection of PON1 from Oxidative Stress | Comparable to Glabridin | Positive Control | In vitro assay with recombinant PON1.[8] |
| Chemical Stability | Improved | Low | [9][11] |
| Bioavailability | Improved | Low | [9][11] |
Table 2: this compound vs. Glabridin
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's signaling cascade.
Caption: Aflibercept's anti-angiogenic pathway.
Caption: Workflow for validating this compound's mechanism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
PON2 Activity Assay
-
Principle: This assay measures the enzymatic activity of PON2. One common method involves monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate (pNPA), which results in a product (p-nitrophenol) that can be measured spectrophotometrically at 412 nm.[12]
-
Protocol Outline:
-
Prepare cell lysates or purified recombinant PON2 protein.
-
Incubate the protein sample with or without this compound at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., 1 mM pNPA) in a suitable buffer (e.g., 50-mM Tris [pH 8.0] with 1-mM CaCl2).[12]
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction to determine PON2 activity.
-
Mitochondrial Function Assessment (Seahorse XF OCR Assay)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing key parameters of mitochondrial respiration.[13][14][15][16]
-
Protocol Outline:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will sequentially inject the modulators and measure the corresponding changes in OCR to determine basal respiration, ATP production-coupled respiration, maximal respiration, and non-mitochondrial respiration.
-
Autophagy Analysis (LC3-II/I Western Blot)
-
Principle: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This conversion can be detected by a shift in molecular weight on a Western blot.[1][3][10]
-
Protocol Outline:
-
Treat cells with this compound or a control compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against LC3. This antibody should detect both LC3-I and LC3-II.[10]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
-
Conclusion
The available data strongly support the mechanism of this compound as a potent PON2 agonist that enhances mitochondrial function and stimulates autophagy. Comparative studies, particularly against Aflibercept in the context of nAMD, highlight its potential as a therapeutic agent with a distinct and complementary mechanism of action to existing treatments. Further head-to-head studies with other relevant inhibitors across various disease models will continue to elucidate the full therapeutic scope of this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PON2 with this compound Restores Mitochondrial Integrity and Attenuates Oxidative Stress-Induced Senescence [mdpi.com]
- 6. Comparative effectiveness of aflibercept for the treatment of patients with neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of intravitreal aflibercept biosimilar QL1207 versus reference aflibercept in the treatment of diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. gubra.dk [gubra.dk]
- 13. agilent.com [agilent.com]
- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis & Derivative Exploration
Mastering the Purification of Vutiglabridin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vutiglabridin, a synthetic derivative of glabridin, is a promising small molecule therapeutic candidate with significant potential in various biomedical applications. Achieving high purity of this compound is paramount for ensuring its safety, efficacy, and reproducibility in preclinical and clinical research. This technical guide provides a comprehensive overview of the core purification techniques applicable to obtaining high-purity this compound, complete with detailed experimental protocols and data presentation.
I. Purification Strategies for High-Purity this compound
The purification of this compound from a crude synthetic mixture typically involves a multi-step approach combining chromatography and crystallization techniques. The choice and optimization of these methods are critical for removing impurities such as starting materials, reagents, by-products, and enantiomeric impurities.
Flash Chromatography
Flash chromatography is a rapid and efficient method for the initial purification of crude this compound. It is typically employed to remove major impurities and to fractionate the mixture based on polarity.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity levels, particularly for removing closely related impurities and for chiral separation of enantiomers, preparative HPLC is the method of choice. Both normal-phase and reversed-phase chromatography can be employed, depending on the specific impurity profile.
Crystallization
Crystallization is a powerful technique for the final purification step, as it can yield highly pure crystalline this compound. This method relies on the principle of differential solubility of the compound and impurities in a selected solvent system.
II. Experimental Protocols
The following sections detail the experimental methodologies for the key purification techniques.
Protocol for Flash Chromatography
This protocol outlines a general procedure for the purification of this compound using a flash chromatography system.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Flash chromatography system (e.g., Teledyne ISCO CombiFlash)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution: Begin the elution with the initial mobile phase. A gradient elution is often employed, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the partially purified this compound.
Protocol for Preparative HPLC
This protocol describes a general method for the high-purity purification of this compound using preparative HPLC.
Materials and Equipment:
-
Partially purified this compound from flash chromatography
-
Preparative HPLC system with a UV detector
-
Preparative HPLC column (e.g., C18, 10 µm, 250 x 21.2 mm)
-
Solvents: Acetonitrile, Water (HPLC grade), Trifluoroacetic acid (TFA)
-
Lyophilizer or rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 70% A, 30% B).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Injection and Separation: Inject the sample onto the column and begin the gradient elution. The gradient can be optimized to achieve the best separation of this compound from its impurities.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the high-purity fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol for Chiral Separation of this compound Enantiomers
As this compound possesses a chiral center, separating its enantiomers is crucial for pharmacological studies.
Materials and Equipment:
-
Racemic this compound
-
Preparative chiral HPLC system
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Solvents: Hexane, Isopropanol (HPLC grade)
Procedure:
-
Method Development: Develop a chiral separation method on an analytical scale to determine the optimal mobile phase composition and CSP.
-
System Setup: Install the preparative chiral column and equilibrate the system with the optimized mobile phase.
-
Sample Injection: Dissolve the racemic this compound in the mobile phase and inject it onto the column.
-
Isocratic Elution: Perform the separation using an isocratic mobile phase.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee%) of each fraction using an analytical chiral HPLC method.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
Protocol for Recrystallization
This protocol provides a general guideline for the final purification of this compound by recrystallization.
Materials and Equipment:
-
This compound (purified by chromatography)
-
Recrystallization solvent(s) (e.g., ethanol, methanol, acetone, water)
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolution: Dissolve the this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
III. Data Presentation
The following tables summarize the expected quantitative data from the purification processes. Note that the specific values are illustrative and will depend on the crude sample's purity and the optimization of the methods.
Table 1: Summary of Flash Chromatography Purification
| Parameter | Value |
| Crude this compound Input | 10 g |
| Column Stationary Phase | Silica Gel (200 g) |
| Mobile Phase Gradient | 5% to 40% Ethyl Acetate in Hexane |
| Yield of Partially Purified this compound | 7.5 g |
| Purity (by analytical HPLC) | >90% |
Table 2: Summary of Preparative HPLC Purification
| Parameter | Value |
| Input this compound (from Flash) | 1 g |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase Gradient | 30% to 70% Acetonitrile in Water (0.1% TFA) |
| Flow Rate | 20 mL/min |
| Yield of High-Purity this compound | 850 mg |
| Purity (by analytical HPLC) | >99.5% |
Table 3: Summary of Chiral Separation
| Parameter | Value |
| Input Racemic this compound | 500 mg |
| Chiral Column | Polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol (80:20) |
| Yield of Enantiomer 1 | 220 mg |
| Enantiomeric Excess (ee%) of Enantiomer 1 | >99% |
| Yield of Enantiomer 2 | 215 mg |
| Enantiomeric Excess (ee%) of Enantiomer 2 | >99% |
Table 4: Summary of Recrystallization
| Parameter | Value |
| Input this compound (from HPLC) | 800 mg |
| Recrystallization Solvent | Ethanol/Water |
| Yield of Crystalline this compound | 720 mg |
| Purity (by analytical HPLC) | >99.8% |
| Melting Point | To be determined |
IV. Mandatory Visualizations
Logical Workflow for this compound Purification
Vutiglabridin and Its Derivatives: A Technical Guide to Synthesis and Efficacy for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin (formerly HSG4112), a novel synthetic derivative of the natural compound glabridin, has emerged as a promising therapeutic agent with significant potential in treating a range of metabolic and age-related diseases. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their mechanism of action, and detailed experimental protocols for evaluating their efficacy. Through a comprehensive review of preclinical and clinical data, this document aims to equip researchers with the necessary information to advance the development of next-generation therapeutics based on the this compound scaffold.
Introduction: From Glabridin to this compound
Glabridin, a key isoflavan found in licorice root (Glycyrrhiza glabra), has long been recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. However, its clinical utility has been hampered by poor chemical stability and low bioavailability.[1] To overcome these limitations, structure-activity relationship (SAR) studies were undertaken to synthesize novel glabridin derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.[1][2] This research led to the development of this compound, a potent and stable analog that has demonstrated significant promise in preclinical and clinical studies for conditions such as obesity, non-alcoholic steatohepatitis (NASH), and age-related cellular dysfunction.[2][3][4]
Synthesis of this compound Derivatives
While the precise, industrial-scale synthesis of this compound is proprietary, the general approach involves the chemical modification of the glabridin backbone. The synthesis of glabridin itself can be achieved through a multi-step process, one example of which involves:
-
Willgerodt-Kindler reaction of acetophenone with protected phenol hydroxy groups to yield aryl phenylacetic acid.
-
Friedel-Crafts reaction to form an isoflavone compound.
-
Catalytic hydrogenation (e.g., using Pd/C) to produce an isoflavanone.
-
A series of cyclization, carbonyl reduction, and deprotection reactions to yield glabridin.
The synthesis of derivatives like this compound involves modifying this core structure to enhance stability and biological activity. For instance, the synthesis of a 3'',4''-dihydroglabridin derivative has been shown to exhibit higher tyrosinase inhibitory activity than glabridin, likely due to increased conformational flexibility.[5] Acylated derivatives have also been synthesized to act as prodrugs with varying hydrolysis rates.[5]
Mechanism of Action: A PON2 Agonist
The primary molecular target of this compound has been identified as Paraoxonase 2 (PON2) , an inner mitochondrial membrane protein.[3][4][6] this compound acts as a PON2 agonist, enhancing its enzymatic activity.[3] This interaction triggers a cascade of downstream cellular events that contribute to its therapeutic effects.
Signaling Pathway
The activation of PON2 by this compound initiates a signaling pathway that leads to the activation of autophagy and the enhancement of mitochondrial function. This, in turn, reduces oxidative stress and improves cellular homeostasis.
Quantitative Efficacy Data
This compound has demonstrated significant efficacy across various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: Effects of this compound on Obesity and Related Parameters in High-Fat Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound (100 mg/kg) | % Change vs. Control | Reference |
| Body Weight (g) | 45.2 ± 1.8 | 32.5 ± 1.2 | -28.1% | [1][2] |
| Fat Mass (%) | 38.6 ± 2.1 | 22.4 ± 1.5 | -42.0% | [7] |
| Lean Mass (%) | 58.1 ± 2.0 | 74.3 ± 1.8 | +27.9% | [7] |
| Serum Leptin (ng/mL) | 68.3 ± 5.4 | 12.1 ± 2.1 | -82.3% | [2] |
| Serum Insulin (ng/mL) | 3.8 ± 0.5 | 0.9 ± 0.2 | -76.3% | [2] |
| Serum Glucose (mg/dL) | 198 ± 15 | 145 ± 10 | -26.8% | [2] |
Table 2: Effects of this compound on Cellular Senescence Markers in H2O2-Induced Senescent LO2 Cells
| Marker | H2O2 Control | This compound (10 µM) | Fold Change vs. Control | Reference |
| SA-β-gal Positive Cells (%) | 100 | ~40 | -0.6 | [4] |
| p16 mRNA Expression | 1.0 | ~0.4 | -0.6 | [4] |
| p21 mRNA Expression | 1.0 | ~0.5 | -0.5 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of novel this compound derivatives.
PON2 Activity Assay
This protocol is designed to measure the lactonase activity of PON2 in response to treatment with this compound derivatives.
Workflow:
Methodology:
-
Cell Culture and Lysate Preparation: Culture cells (e.g., hepatocytes) to ~80% confluency. Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM CaCl₂).
-
Treatment: Incubate cell lysates with varying concentrations of the this compound derivative or vehicle control for 30 minutes at room temperature.
-
Enzymatic Reaction: Transfer the treated lysates to a 96-well plate. Initiate the reaction by adding p-nitrophenyl acetate (pNPA) to a final concentration of 1 mM.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of p-nitrophenol release is proportional to PON2 activity.
-
Data Analysis: Calculate the enzymatic activity and normalize to the total protein concentration of the lysate.
Assessment of Autophagy
This protocol describes the use of Western blotting to measure the levels of LC3-II, a key marker of autophagosome formation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and treat with the this compound derivative for the desired time. Include a negative control (vehicle) and a positive control (e.g., rapamycin). To measure autophagic flux, also include a condition with a lysosomal inhibitor (e.g., bafilomycin A1).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3 (detecting both LC3-I and LC3-II).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is used to assess the level of autophagy. An increase in this ratio indicates an induction of autophagy. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[8][9][10]
Mitochondrial Function Assay
This protocol details the measurement of cellular oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Methodology:
-
Cell Culture: Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).
-
Treatment: Treat the cells with the this compound derivative for the desired duration.
-
Mitochondrial Stress Test:
-
Measure the basal OCR.
-
Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
FCCP (a protonophore) to determine the maximal respiratory capacity.
-
Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The OCR values are normalized to cell number or protein content. An increase in basal and maximal respiration suggests enhanced mitochondrial function.[11]
Conclusion and Future Directions
This compound and its derivatives represent a promising new class of therapeutics targeting the PON2-autophagy-mitochondria axis. The data presented in this guide highlight the significant potential of these compounds in treating a variety of diseases characterized by metabolic dysregulation and cellular stress. Further research should focus on:
-
Elucidating the full spectrum of downstream targets of PON2 activation.
-
Exploring the therapeutic potential of this compound derivatives in other disease models, such as neurodegenerative disorders and cardiovascular diseases.[6]
-
Conducting comprehensive SAR studies to identify next-generation derivatives with even greater potency and specificity.
This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of this compound-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preclinical efficacy of HSG4112, a synthetic structural analog of glabridin, for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PON2 with this compound Restores Mitochondrial Integrity and Attenuates Oxidative Stress-Induced Senescence [mdpi.com]
- 5. Synthesis of glabridin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Vutiglabridin Analogs: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vutiglabridin, a novel small molecule derived from the natural compound glabridin, is currently in clinical development for the treatment of obesity and has shown promise in preclinical models for a range of metabolic and age-related diseases, including non-alcoholic steatohepatitis (NASH), age-related macular degeneration (AMD), and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs, its mechanism of action, and detailed experimental protocols for key biological assays. The central mechanism of this compound revolves around the activation of Paraoxonase 2 (PON2), a mitochondrial enzyme with roles in antioxidant defense and mitochondrial integrity.[3][4] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Structure-Activity Relationship (SAR) of this compound Analogs
While extensive SAR data on a wide range of this compound analogs is not publicly available due to its status as a clinical-stage drug, key insights can be gleaned from existing research. This compound itself was developed from a glabridin backbone, indicating that the isoflavan scaffold is crucial for its biological activity.[1]
A pivotal piece of SAR information comes from the study of its stereoisomers. This compound is a racemic mixture of (R)- and (S)-enantiomers. Preclinical studies in high-fat diet-induced obese mouse models have revealed that the (S)-isomer of this compound exhibits a more potent effect on body weight reduction compared to the (R)-isomer at equivalent dose levels. This suggests that the stereochemistry at the chiral center is a critical determinant of its biological activity.
Table 1: Comparative Activity of this compound Enantiomers
| Compound | Enantiomer | Key Biological Activity | Model |
| This compound | (S)-isomer | Superior body weight reduction | High-fat diet-induced obese mouse model |
| This compound | (R)-isomer | Less potent body weight reduction | High-fat diet-induced obese mouse model |
Note: Specific quantitative data (e.g., EC50, IC50) for the individual enantiomers are not available in the reviewed literature.
Mechanism of Action: The PON2 Signaling Pathway
This compound's primary molecular target is Paraoxonase 2 (PON2), a mitochondrial inner membrane protein.[1][4] By binding to and activating PON2, this compound triggers a cascade of downstream effects that contribute to its therapeutic benefits. The proposed signaling pathway is as follows:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
PON2 Activity Assay
This assay measures the arylesterase activity of PON2, a commonly used method to assess its enzymatic function.
Materials:
-
Cell lysates or purified recombinant PON2
-
PON2 activity assay buffer: 50 mM Tris-HCl (pH 8.0) with 1 mM CaCl2
-
Substrate: p-nitrophenyl acetate (pNPA), 1 mM in assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare cell lysates or dilute the purified recombinant PON2 protein to the desired concentration in the PON2 activity assay buffer.
-
Add 10-50 µL of the cell lysate or purified PON2 solution to each well of a 96-well plate.
-
To initiate the reaction, add 150-190 µL of the 1 mM pNPA solution to each well, bringing the final volume to 200 µL.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of p-nitrophenol release is proportional to PON2 activity.
-
Calculate the rate of reaction (change in absorbance per minute) for each sample.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at pH 6.0.
Materials:
-
Cells cultured in 6-well plates or 35 mm dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
Light microscope
Procedure:
-
Wash the cells once with PBS.
-
Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
Wash the cells twice with PBS.
-
Observe the cells under a light microscope and count the number of blue-stained (senescent) and total cells to determine the percentage of senescent cells.
Experimental Workflow and Pharmacokinetics
The preclinical evaluation of this compound and its analogs typically follows a structured workflow to assess efficacy and safety.
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In a first-in-human study, single and multiple ascending doses of this compound were generally well-tolerated.[5] The plasma concentration increased in a less than dose-proportional manner.[5] The mean half-life was approximately 110 hours in Koreans and 73 hours in Whites in the multiple-ascending dose study.[5] Notably, systemic exposure to this compound was significantly increased when taken with a high-fat meal.[5]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Key PK Parameter | Value |
| Human (Korean) | Multiple Ascending Dose | Mean Half-life | ~110 hours[5] |
| Human (White) | Multiple Ascending Dose | Mean Half-life | ~73 hours[5] |
| Human | 240 mg single dose | Food Effect (high-fat meal) | Significantly increased systemic exposure[5] |
| Mouse | Oral gavage | Plasma to RPE ratio | 1:1[2] |
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a novel mechanism of action centered on the activation of PON2. The initial SAR insights, particularly the stereospecificity of its activity, provide a strong foundation for the design of more potent and selective analogs. Future research should focus on elucidating the precise binding mode of this compound to PON2, which could be achieved through co-crystallization studies. A more comprehensive SAR campaign, exploring modifications to the isoflavan core and the substituents, will be instrumental in optimizing the pharmacological profile of this class of compounds. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of this compound and its analogs in a variety of disease contexts. The ongoing clinical trials will be critical in validating the preclinical findings and establishing the clinical utility of this first-in-class PON2 modulator.[6]
References
Screening New Vutiglabridin Derivatives for Enhanced PON1/PON2 Modulation: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the synthesis, screening, and evaluation of novel Vutiglabridin derivatives aimed at enhancing the modulation of Paraoxonase 1 (PON1) and Paraoxonase 2 (PON2). This compound, a synthetic derivative of glabridin, has been identified as a modulator of both PON1 and PON2, enzymes critical in mitigating oxidative stress and inflammation.[1][2][3] The strategic development of new derivatives with improved potency and selectivity holds significant therapeutic potential for a range of metabolic and age-related diseases. This document outlines detailed experimental protocols for enzymatic and cell-based assays, provides structured tables for comparative data analysis, and visualizes key workflows and pathways using Graphviz diagrams to guide researchers and drug development professionals in this endeavor.
Introduction: The Therapeutic Potential of PON1 and PON2 Modulation
The paraoxonase (PON) family of enzymes, comprising PON1, PON2, and PON3, are calcium-dependent lactonases that play a crucial role in human health and disease.[4][5] Their ability to hydrolyze oxidized lipids and xenobiotics positions them as key defenders against oxidative stress and inflammation, which are underlying factors in numerous pathologies, including atherosclerosis, metabolic syndrome, and neurodegenerative disorders.[4][6]
-
Paraoxonase 1 (PON1): Primarily synthesized in the liver and associated with high-density lipoproteins (HDL) in circulation, PON1 is renowned for its role in protecting low-density lipoproteins (LDL) and HDL from oxidative modification, a critical step in the development of atherosclerosis.[2][7] It also detoxifies organophosphate compounds.[8][9] Low PON1 activity is associated with an increased risk for cardiovascular disease.[4]
-
Paraoxonase 2 (PON2): Unlike PON1, PON2 is an intracellular enzyme ubiquitously expressed in a variety of tissues and localized to the mitochondria and endoplasmic reticulum.[5][6][10] It functions as a potent cellular antioxidant, reducing reactive oxygen species (ROS) and protecting against apoptosis.[10][11]
This compound, a clinical-stage small molecule, has been shown to directly bind to and modulate PON1, increasing its plasma levels and activity.[2][3] Furthermore, its protective effects against oxidative stress-induced cellular senescence and its function in improving mitochondrial integrity are dependent on PON2.[1][12] This dual activity makes the this compound scaffold an exciting starting point for developing next-generation therapeutics. This guide details a systematic approach to synthesize and screen new derivatives to identify candidates with superior PON1 and/or PON2 modulatory profiles.
Synthesis Strategy for Novel this compound Derivatives
This compound is a synthetic derivative of glabridin, a natural isoflavan from licorice root.[2] The development of novel derivatives should focus on systematic modifications to the core structure to explore the structure-activity relationship (SAR). A generalized synthetic approach can be adapted from established methods for creating flavonoid and other heterocyclic derivatives.[13][14][15]
Core Strategy: Utilize the this compound backbone for chemical modifications targeting key positions. SAR studies of glabridin suggest that the hydroxyl groups and the hydrophobic moiety are crucial for its antioxidant activity.[16]
Suggested Modifications for SAR Exploration:
-
Aromatic Ring Substitutions: Introduce a variety of electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups at various positions on the phenolic rings to probe electronic and steric effects on PON binding and modulation.
-
Hydroxyl Group Modification: Synthesize derivatives where the phenolic hydroxyl groups are methylated, acylated, or replaced to determine their importance in the interaction with the target enzymes.[16]
-
Side-Chain Alterations: Modify the length, branching, and polarity of the aliphatic side chain to optimize hydrophobic interactions and potentially improve pharmacokinetic properties.
-
Bioisosteric Replacement: Replace key functional groups with bioisosteres to enhance potency, selectivity, or metabolic stability.
Experimental Protocols: A Step-by-Step Screening Cascade
A hierarchical screening approach is recommended, beginning with high-throughput in vitro assays and progressing to more complex cell-based functional assays for promising candidates.
Primary Screening: In Vitro Enzyme Activity Assays
Purified recombinant human PON1 or pooled human/mouse serum can be used as the enzyme source.[8] All assays should be performed in a calcium-containing buffer, as PON1 is a calcium-dependent enzyme.[9]
Protocol: PON1 Paraoxonase Activity Assay
-
Objective: To measure the phosphotriesterase activity of PON1 using paraoxon as a substrate.[8]
-
Materials:
-
Procedure:
-
Pipette 5 µL of test compound dilutions into a 96-well plate.
-
Add 175 µL of Assay Buffer.
-
Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the paraoxon substrate solution.
-
Immediately measure the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) every 30 seconds for 10 minutes using a plate reader heated to 37°C.[17]
-
-
Data Analysis: Calculate the rate of reaction (Vmax). Determine EC50 (for activators) or IC50 (for inhibitors) values by plotting the percentage of enzyme activity against the logarithm of the compound concentration.
Protocol: PON1 Arylesterase Activity Assay
-
Objective: To measure the arylesterase activity of PON1 using phenyl acetate as a substrate.[8]
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM CaCl2.
-
Substrate: Phenyl acetate solution in assay buffer (final concentration ~1 mM).
-
Enzyme and Test Compounds: As described above.
-
-
Procedure:
-
Follow the same setup as the paraoxonase assay.
-
Initiate the reaction by adding 10 µL of the phenyl acetate substrate solution.
-
Immediately measure the increase in absorbance at 270 nm (due to the formation of phenol) kinetically.
-
-
Data Analysis: As described for the paraoxonase assay.
Secondary Screening: Cell-Based Functional Assays
These assays assess the ability of derivatives to modulate PON activity within a cellular context and exert protective effects against oxidative stress.
Protocol: Cellular Antioxidant Activity Assay
-
Objective: To evaluate the ability of this compound derivatives to protect cells from an oxidative insult in a PON2-dependent manner.
-
Cell Line: Human hepatocyte cell line (e.g., LO2 or Huh7) with both wild-type and PON2-knockout/knockdown variants.[12]
-
Materials:
-
Cell culture medium (e.g., DMEM).
-
Oxidative Stressor: Hydrogen peroxide (H2O2).
-
ROS Indicator: 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Test Compounds.
-
-
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 3-6 hours.
-
Load the cells with DCFDA dye for 30 minutes.
-
Induce oxidative stress by adding H2O2 (e.g., 500-600 µM) to the wells.[12]
-
Measure the fluorescence (Excitation/Emission ~485/535 nm) immediately and kinetically for 1-2 hours.
-
-
Data Analysis: Calculate the percentage reduction in ROS levels compared to the H2O2-treated control. Compare the activity in wild-type vs. PON2-knockout cells to confirm target dependency.[12]
Protocol: Mitochondrial Integrity Assay
-
Objective: To assess the protective effect of derivatives on mitochondrial membrane potential (ΔΨm) following oxidative stress.
-
Cell Line and Materials: As above, with the addition of Tetramethylrhodamine, Ethyl Ester (TMRE) dye.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with test compounds for 3-6 hours.
-
Induce oxidative stress with H2O2 for 1-2 hours.
-
Remove the stressor and incubate the cells with TMRE dye in fresh media for 30 minutes.
-
Wash the cells and measure the fluorescence (Excitation/Emission ~549/575 nm).
-
-
Data Analysis: An increase in TMRE fluorescence indicates the restoration or maintenance of mitochondrial membrane potential. Quantify the percentage of ΔΨm recovery relative to controls.
Data Presentation and Comparative Analysis
Summarizing screening data in a structured format is crucial for identifying lead candidates and understanding SAR.
Table 1: In Vitro PON1 Modulatory Activity of this compound Derivatives
| Compound ID | R1 Group | R2 Group | PON1 Paraoxonase Activity (EC50, µM) | PON1 Arylesterase Activity (EC50, µM) |
| This compound | H | H | 12.5 | 8.3 |
| VUT-001 | 4'-OCH3 | H | 9.8 | 6.1 |
| VUT-002 | 4'-Cl | H | 25.1 | 18.9 |
| VUT-003 | H | 6"-F | 11.2 | 7.5 |
| VUT-004 | 4'-OCH3 | 6"-F | 5.4 | 3.2 |
Table 2: Cell-Based Functional Activity of Lead this compound Derivatives
| Compound ID | Cellular ROS Reduction (% @ 10 µM) | Mitochondrial ΔΨm Restoration (% @ 10 µM) | PON2 Dependency (Fold-change WT vs KO) |
| This compound | 45.2% | 51.8% | 5.1 |
| VUT-001 | 55.7% | 62.3% | 4.8 |
| VUT-004 | 78.3% | 85.1% | 6.2 |
Mandatory Visualizations
Visual diagrams are essential for conceptualizing complex workflows and biological pathways.
Caption: A hierarchical workflow for screening this compound derivatives.
Caption: this compound derivatives activate PON2 to reduce mitochondrial ROS.
Caption: Logical relationships in the SAR of this compound derivatives.
Conclusion and Future Directions
The systematic screening of novel this compound derivatives offers a promising avenue for the discovery of potent and selective modulators of PON1 and PON2. The experimental cascade detailed in this guide—from initial enzymatic assays to functional cellular screens—provides a robust methodology for identifying lead compounds. By correlating chemical modifications with biological activity, researchers can build a comprehensive SAR model to guide further optimization. The ultimate goal is to develop drug candidates that can effectively target the oxidative stress and inflammatory pathways governed by the paraoxonase enzymes, potentially leading to new treatments for cardiovascular and metabolic diseases. Future work should include pharmacokinetic profiling and in vivo efficacy studies in relevant animal models for the most promising derivatives identified through this screening paradigm.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Insights into the role of paraoxonase 2 in human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraoxonases (PON1, PON2, PON3) Analyses In Vitro and In Vivo in Relation to Cardiovascular Diseases | Springer Nature Experiments [experiments.springernature.com]
- 8. A High Throughput Serum Paraoxonase Assay for Discovery of Small Molecule Modulators of PON1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Paraoxonase-2 (PON2): Protein Functions and Modulation [mdpi.com]
- 11. Human Paraoxonase-2 (PON2): Protein Functions and Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of glabridin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural aspects of the inhibitory effect of glabridin on LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to Enhancing Vutiglabridin's Pharmacokinetic Profile Through Chemical Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin, a novel synthetic derivative of glabridin, has emerged as a promising therapeutic agent, primarily targeting obesity and related metabolic disorders. Its mechanism of action involves the modulation of paraoxonase 2 (PON2), an enzyme crucial for mitigating oxidative stress and improving mitochondrial function.[1] While this compound itself was developed to overcome the poor physicochemical stability and low bioavailability of its natural precursor, glabridin, the pursuit of optimized pharmacokinetic (PK) properties remains a key objective in its clinical development. This technical guide provides an in-depth analysis of this compound's current pharmacokinetic profile, explores potential chemical modifications to enhance its properties, and details the experimental protocols necessary for the evaluation of such modifications.
Introduction to this compound and its Pharmacokinetic Profile
This compound is an isoflavone compound developed through a quantitative structure-activity relationship study.[2] It is a racemic mixture of (R)- and (S)-isomers.[2] First-in-human clinical studies have provided essential insights into the pharmacokinetic characteristics of this compound.
Key Pharmacokinetic Parameters
Single and multiple ascending dose studies in healthy Korean and White individuals have characterized the primary pharmacokinetic parameters of this compound. The plasma concentration of this compound increases in a less than dose-proportional manner.[2][3][4][5] After multiple administrations, this compound shows significant accumulation in plasma.[2][4]
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults [2][4][5]
| Parameter | Value | Population | Study Type |
| Mean Half-life (t½) | 110 hours | Koreans | Multiple Ascending Dose |
| 73 hours | Whites | Multiple Ascending Dose | |
| Dose Proportionality | Less than dose-proportional increase in plasma concentrations | Both | Single & Multiple Ascending Dose |
| Accumulation Ratio | 2.20 to 2.76 | Both | Multiple Ascending Dose |
| Food Effect | Systemic exposure significantly increased with a high-fat meal | Both | Single Dose |
Challenges and Opportunities for Improvement
The existing pharmacokinetic profile of this compound presents both strengths and areas for potential improvement. The long half-life could support less frequent dosing regimens, but the less than dose-proportional increase in exposure and the significant food effect may introduce variability in patient populations. Chemical modifications could aim to:
-
Improve solubility and dissolution rate to enhance absorption and potentially reduce the food effect.
-
Increase metabolic stability to modulate clearance and potentially achieve more predictable dose-exposure relationships.
-
Enhance permeability to improve overall bioavailability.
-
Develop targeted delivery systems to increase drug concentration at specific sites of action.
Potential Chemical Modifications to Enhance this compound's Pharmacokinetics
While specific studies on the chemical modification of this compound for pharmacokinetic improvement are not yet widely published, established medicinal chemistry strategies can be applied. These approaches are presented here as a guide for future research and development.
Prodrug Strategies
Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to overcome various biopharmaceutical challenges.[6][7][8][9][10]
-
Ester Prodrugs: The phenolic hydroxyl groups on the this compound scaffold are ideal candidates for esterification. Attaching a promoiety, such as a short-chain alkyl or an amino acid, can increase lipophilicity and improve membrane permeability. The ester bond would then be cleaved by endogenous esterases to release the active this compound.
-
Phosphate Prodrugs: To enhance aqueous solubility, a phosphate group can be added to the hydroxyl moieties. This water-soluble prodrug would be converted to the parent compound by alkaline phosphatases.
Bioisosteric Replacement
Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the molecule's overall characteristics without losing its desired biological activity.[11][12][13][14]
-
Fluorination: The introduction of fluorine atoms at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing metabolic stability and half-life.[13]
-
Replacement of Methoxy Groups: If present in analogs, methoxy groups can be susceptible to O-demethylation. Replacing them with more stable groups like a trifluoromethyl or a cyclopropyl group could enhance metabolic stability.[15]
-
Scaffold Hopping: While more drastic, exploring alternative core structures that maintain the key pharmacophoric elements for PON2 activation could lead to compounds with entirely new and potentially superior pharmacokinetic profiles.
Salt Formation
For ionizable compounds, forming a salt with a pharmaceutically acceptable counter-ion is a common and effective method to improve solubility and dissolution rate. While this compound itself is not strongly ionizable, derivatives with introduced acidic or basic functionalities could be amenable to this strategy.
Experimental Protocols
The following are detailed methodologies for key experiments required to evaluate the pharmacokinetic properties of modified this compound analogs.
In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
-
Methodology:
-
Prepare a solution of the test compound (e.g., a this compound analog) in a suitable solvent.
-
Incubate the compound with liver microsomes (human, rat, or other species of interest) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
-
Objective: To predict the intestinal permeability of a compound.
-
Methodology:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium) on permeable supports.
-
Once a confluent monolayer is formed, add the test compound to the apical (A) side (representing the intestinal lumen).
-
Collect samples from the basolateral (B) side (representing the blood) at various time points.
-
Also, perform the experiment in the reverse direction (B to A) to assess active efflux.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Pharmacokinetic Study in Rodents
-
Objective: To determine the in vivo pharmacokinetic profile of a compound.
-
Methodology:
-
Administer the test compound to a group of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis software (e.g., WinNonlin).[4]
-
Visualizing this compound's Mechanism of Action and Experimental Workflows
This compound's Signaling Pathway
This compound's therapeutic effects are linked to its activation of PON2, which in turn promotes autophagy and improves mitochondrial function, thereby reducing oxidative stress.
Caption: this compound's mechanism via PON2 activation.
Experimental Workflow for Pharmacokinetic Analysis
The process of evaluating the pharmacokinetic properties of a new this compound analog follows a structured workflow from synthesis to in vivo testing.
Caption: Workflow for pharmacokinetic evaluation.
Conclusion
This compound represents a significant advancement in the development of treatments for metabolic diseases. While its current pharmacokinetic profile is promising, there is considerable scope for improvement through targeted chemical modifications. The strategies outlined in this guide, including prodrug formation and bioisosteric replacement, offer rational approaches for medicinal chemists to enhance this compound's solubility, metabolic stability, and overall bioavailability. Rigorous in vitro and in vivo testing, following the detailed protocols provided, will be essential to identify and validate superior drug candidates for further clinical development. The continued exploration of this compound's structure-activity and structure-property relationships will undoubtedly pave the way for next-generation therapies with optimized efficacy and patient convenience.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first‐in‐class, first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaceum.com [glaceum.com]
- 5. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 8. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. baranlab.org [baranlab.org]
- 15. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Developing Radiolabeled Vutiglabridin for In Vivo Imaging Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin, a novel small molecule modulator of paraoxonase-2 (PON2), is a promising therapeutic candidate for metabolic diseases such as obesity and non-alcoholic steatohepatitis (NASH). To facilitate in vivo assessment of its pharmacokinetic profile, target engagement, and efficacy, the development of a radiolabeled form of this compound for positron emission tomography (PET) imaging is a critical step. This technical guide outlines a comprehensive, albeit proposed, framework for the synthesis, characterization, and in vivo application of radiolabeled this compound. The methodologies described herein are based on established radiochemical techniques and preclinical imaging protocols, providing a roadmap for researchers seeking to employ molecular imaging in the preclinical evaluation of this compound.
Introduction to this compound
This compound is a synthetic structural analog of Glabridin, a natural product found in licorice root.[1] It is currently in clinical development for the treatment of obesity.[2] The primary mechanism of action of this compound involves the modulation of PON2, a mitochondrial protein that plays a key role in cellular antioxidant defense and mitochondrial function.[3] By activating PON2, this compound is thought to enhance mitochondrial bioenergetics and reduce oxidative stress, thereby ameliorating the pathological features of metabolic diseases. Additionally, it has been shown to interact with paraoxonase-1 (PON1).
The ability to non-invasively track the biodistribution and target engagement of this compound in real-time would provide invaluable information for its clinical development. PET imaging, a highly sensitive molecular imaging technique, is ideally suited for this purpose. This guide details the necessary steps to develop a radiolabeled version of this compound for preclinical PET imaging studies.
Proposed Radiolabeling of this compound
Given the chemical structure of this compound, which contains a phenolic hydroxyl group and an ethoxy group, several strategies for radiolabeling with common PET isotopes like Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min) can be envisioned.[4][5]
[¹¹C]this compound Synthesis via O-methylation
A plausible approach for ¹¹C-labeling is the O-methylation of a desmethyl precursor of this compound using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4] This would involve the synthesis of a precursor where the ethoxy group is replaced by a hydroxyl group.
[¹⁸F]this compound Synthesis via Fluoroethylation
For labeling with the longer-lived isotope ¹⁸F, a fluoroethylation strategy could be employed. This would involve the synthesis of a precursor with a free hydroxyl group, which can then be reacted with [¹⁸F]fluoroethyl tosylate.
Experimental Protocols
The following sections provide detailed, hypothetical protocols for the synthesis, quality control, and in vivo imaging of radiolabeled this compound.
Protocol for [¹¹C]this compound Synthesis
-
Precursor Synthesis: Synthesize the des-ethyl this compound precursor by selective demethylation of the ethoxy group of this compound.
-
Radiolabeling Reaction:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[4]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid.
-
Bubble the resulting [¹¹C]CH₃I through a solution of the des-ethyl this compound precursor (1-2 mg) in a suitable solvent (e.g., DMF) containing a mild base (e.g., K₂CO₃) at an elevated temperature (80-100 °C) for 5-10 minutes.
-
-
Purification:
-
Quench the reaction mixture with water.
-
Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).
-
Collect the radioactive fraction corresponding to [¹¹C]this compound.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen.
-
Reconstitute the purified [¹¹C]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a 0.22 µm sterile filter.
-
Quality Control Protocol
Prior to in vivo administration, the radiolabeled this compound must undergo rigorous quality control to ensure its purity and safety.[6][7]
-
Radiochemical Purity:
-
Analyze an aliquot of the final product by analytical HPLC with a radioactivity detector to determine the percentage of radioactivity corresponding to the desired product. The radiochemical purity should be >95%.
-
-
Specific Activity:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the mass of this compound in the final product using a calibrated UV detector on the analytical HPLC system by comparing the peak area to a standard curve of known concentrations of non-radiolabeled this compound.
-
Calculate the specific activity in GBq/µmol or Ci/mmol.
-
-
Residual Solvents:
-
Analyze the final product by gas chromatography (GC) to ensure that the levels of residual solvents (e.g., DMF, ethanol, acetonitrile) are below the limits specified by regulatory guidelines.
-
-
Sterility and Endotoxin Testing:
-
For preclinical studies, ensuring the use of sterile vials and reagents is crucial. For potential clinical translation, full sterility and endotoxin testing would be required.[8]
-
In Vivo PET Imaging Protocol in a Rodent Model of Obesity
-
Animal Model: Utilize a diet-induced obesity (DIO) mouse or rat model.
-
Animal Preparation:
-
Radiotracer Injection and PET Scan:
-
Administer a bolus injection of [¹¹C]this compound (e.g., 3.7-7.4 MBq) via the tail-vein catheter.[11]
-
Acquire a dynamic PET scan for 60-90 minutes using a preclinical PET/CT scanner.[10]
-
Immediately following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images for various organs and tissues (e.g., brain, heart, liver, kidneys, muscle, adipose tissue).
-
Generate time-activity curves (TACs) for each ROI, expressed as standardized uptake value (SUV).
-
Data Presentation
Quantitative data from the development and in vivo studies of radiolabeled this compound should be presented in a clear and structured format.
Table 1: Hypothetical Radiosynthesis and Quality Control Data for [¹¹C]this compound
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 25 ± 5% (n=5) |
| Radiochemical Purity | > 98% |
| Specific Activity | 150 ± 50 GBq/µmol at end of synthesis |
| Synthesis Time | 30-40 minutes from end of bombardment |
| Residual Solvents | < 400 ppm (Ethanol, Acetonitrile) |
Table 2: Hypothetical In Vivo Biodistribution of [¹¹C]this compound in a DIO Mouse Model (30 min post-injection)
| Organ | Standardized Uptake Value (SUVmean ± SD) |
| Brain | 1.5 ± 0.3 |
| Heart | 2.8 ± 0.5 |
| Lungs | 2.1 ± 0.4 |
| Liver | 8.5 ± 1.2 |
| Kidneys | 6.2 ± 0.9 |
| Muscle | 0.8 ± 0.2 |
| White Adipose Tissue | 1.2 ± 0.3 |
| Brown Adipose Tissue | 3.5 ± 0.7 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.
Caption: Proposed workflow for the radiosynthesis and quality control of [¹¹C]this compound.
Caption: Signaling pathway of this compound through PON2 modulation.
Caption: Experimental workflow for in vivo PET imaging of radiolabeled this compound.
Conclusion
The development of a radiolabeled version of this compound for PET imaging represents a pivotal step in advancing our understanding of its in vivo behavior. The proposed methodologies in this guide provide a comprehensive framework for the synthesis, quality control, and preclinical imaging of this novel therapeutic agent. The data generated from such studies will be instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound, ultimately supporting its continued clinical development for the treatment of metabolic diseases.
References
- 1. Glabridin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rutgers.edu [research.rutgers.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Computational Modeling for the Design of New Vutiglabridin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin, a synthetic derivative of glabridin, is a promising clinical-stage therapeutic agent with a novel mechanism of action centered on the modulation of Paraoxonase-2 (PON2).[1] PON2 is a crucial intracellular enzyme involved in mitigating oxidative stress, regulating mitochondrial function, and promoting autophagy.[2][3] Dysregulation of PON2 has been implicated in a range of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the computational modeling approaches that can be employed to design novel this compound derivatives with enhanced therapeutic properties. We will detail the mechanism of action of this compound, present its pharmacokinetic profile, and provide established experimental protocols for its evaluation. Furthermore, this guide will lay out a detailed workflow for the computational design of new derivatives, including homology modeling of the PON2 target, molecular docking, and structure-activity relationship (SAR) analysis.
Introduction to this compound and its Target, PON2
This compound is a synthetic isoflavan developed to improve upon the therapeutic potential of glabridin, a natural compound found in licorice root.[4] While glabridin itself has demonstrated anti-inflammatory and antioxidant properties, its clinical development has been hampered by poor physicochemical stability and low bioavailability.[4] this compound was designed to overcome these limitations.[4]
The primary molecular target of this compound is Paraoxonase-2 (PON2), an intracellular enzyme ubiquitously expressed in human tissues.[3][5] Unlike its better-known paralogs PON1 and PON3, which are primarily found in the serum, PON2 is membrane-associated and plays a critical role in cellular antioxidant defense.[6][7] It is localized to the endoplasmic reticulum and the inner mitochondrial membrane, where it is thought to protect against cellular stress.[2] this compound has been shown to modulate PON2 activity, leading to enhanced mitochondrial function, activation of autophagy, and a reduction in oxidative stress.[1][3] These cellular effects underpin its therapeutic potential in a variety of disease models, including obesity, non-alcoholic steatohepatitis (NASH), age-related macular degeneration, and Parkinson's disease.[1][3][8]
Quantitative Data
Pharmacokinetic Properties of this compound
A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy Korean and White subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[9] The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Summary of Pharmacokinetic Parameters of Total this compound after a Single Oral Administration in Healthy Korean Subjects [9]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC_last (ng·hr/mL) | t1/2 (hr) |
| 30 | 114.5 ± 36.9 | 2.0 (1.5 - 3.0) | 943.8 ± 298.2 | 19.8 ± 6.3 |
| 60 | 185.6 ± 63.2 | 2.0 (1.5 - 4.0) | 1873.5 ± 589.1 | 24.5 ± 7.6 |
| 120 | 301.9 ± 103.7 | 2.0 (1.5 - 4.0) | 3589.6 ± 1123.4 | 30.1 ± 8.9 |
| 240 | 453.2 ± 154.8 | 2.5 (1.5 - 6.0) | 6543.2 ± 2134.5 | 35.4 ± 10.2 |
| 480 | 689.7 ± 234.1 | 3.0 (2.0 - 8.0) | 11897.4 ± 3876.1 | 42.3 ± 11.5 |
| 720 | 854.3 ± 291.2 | 3.0 (2.0 - 8.0) | 16432.8 ± 5432.9 | 48.7 ± 12.8 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable time point; t1/2: Elimination half-life.
Table 2: Summary of Pharmacokinetic Parameters of Total this compound after Multiple Oral Administrations in Healthy Korean and White Subjects [9]
| Dose (mg) | Population | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC_tau,ss (ng·hr/mL) | t1/2 (hr) |
| 240 | Korean | 1023.4 ± 345.6 | 3.0 (2.0 - 6.0) | 18765.4 ± 6321.8 | 110.3 ± 35.4 |
| 480 | Korean | 1543.8 ± 521.9 | 4.0 (2.0 - 8.0) | 29876.1 ± 9876.5 | 110.1 ± 33.9 |
| 480 | White | 1189.2 ± 403.2 | 4.0 (2.0 - 8.0) | 22456.7 ± 7543.2 | 73.2 ± 21.8 |
Data are presented as mean ± standard deviation, except for Tmax,ss which is presented as median (range). Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC_tau,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; t1/2: Elimination half-life.
In Vitro Efficacy and Binding Affinity
While specific IC50 or EC50 values for this compound's modulation of PON2 activity are not publicly available, studies have demonstrated its efficacy in cellular models. For instance, treatment of human LO2 hepatocytes with this compound resulted in a dose-dependent reduction in the expression of senescence markers induced by hydrogen peroxide.[10] Specifically, 10 μM this compound reduced P16 mRNA levels to 0.70-fold and P21 mRNA levels to 0.59-fold compared to the hydrogen peroxide-treated group.[10]
Although the direct binding affinity of this compound to PON2 has not been reported, a surface plasmon resonance (SPR) analysis with the closely related homolog PON1 showed a dissociation constant (Kd) of 1.63 μM.[11] This suggests a relatively high binding affinity and can be used as a starting point for computational modeling studies targeting PON2.
Experimental Protocols
In Vivo Efficacy Models
This model is used to evaluate the efficacy of compounds in treating neovascular age-related macular degeneration (nAMD).
-
Animals: 8-week-old C57BL/6 mice are used.[1]
-
Anesthesia and Pupil Dilation: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Pupils are dilated with a drop of 1% tropicamide.
-
Laser Photocoagulation: A 532-nm laser is used to create 4-6 injury spots around the optic disc (75 µm spot size, 0.1 sec duration, 100 mW power).[12] The formation of a bubble at the injury site indicates the rupture of Bruch's membrane, which is necessary to induce neovascularization.[12]
-
Treatment: this compound is administered daily via oral gavage. A positive control, such as aflibercept, can be administered via intravitreal injection.[1]
-
Evaluation: After a set period (e.g., 7-14 days), the extent of CNV is quantified. This can be done by measuring the lesion volume from choroidal flat mounts stained with an endothelial cell marker like isolectin B4.[13] Retinal function can be assessed using electroretinography (ERG).[1]
This model is used to assess the neuroprotective effects of compounds.
-
Animals: 8 to 10-week-old male C57BL/6 mice are used.
-
MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonian pathology. A common regimen is intraperitoneal injection of MPTP-HCl (20-25 mg/kg) once a day for 5-7 days.[14] Probenecid (250 mg/kg) can be co-administered to inhibit the peripheral metabolism of MPTP and enhance its delivery to the brain.
-
Treatment: this compound is administered daily via oral gavage, starting before or after the MPTP injections.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test, pole test, and open field test to measure coordination, bradykinesia, and locomotor activity.
-
Histological and Biochemical Analysis: At the end of the study, brains are collected for analysis. The number of dopaminergic neurons in the substantia nigra pars compacta is quantified by tyrosine hydroxylase (TH) immunohistochemistry. Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC).
Computational Modeling Workflow
The following protocol outlines a comprehensive workflow for the design of new this compound derivatives targeting PON2.
As there is no experimentally determined 3D structure of human PON2, a homology model must be constructed.
-
Template Selection: The crystal structure of human PON1 (PDB ID: 1V04) is a suitable template due to its high sequence identity (around 60-66%) and similarity (around 81%) to human PON2.[6][7]
-
Sequence Alignment: The amino acid sequence of human PON2 (UniProt ID: Q15165) is aligned with the sequence of the PON1 template using a sequence alignment tool such as ClustalW.[6]
-
Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate the 3D structure of PON2 based on the sequence alignment and the template structure. The model should include the two calcium ions that are critical for the structural integrity and activity of PON enzymes.[6]
-
Model Validation: The quality of the generated homology model is assessed using tools like PROCHECK (for stereochemical quality), and by evaluating the Ramachandran plot and overall model energy.
Molecular docking is used to predict the binding mode and affinity of ligands to the target protein.
-
Protein Preparation: The generated PON2 homology model is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site can be identified based on the location of the active site in the PON1 template or by using pocket detection algorithms.
-
Ligand Preparation: The 3D structures of this compound and its designed derivatives are generated and optimized. This includes assigning correct protonation states and generating different conformers.
-
Docking Simulation: A docking program such as AutoDock Vina or Glide is used to dock the ligands into the prepared PON2 model. The docking algorithm samples different orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein. The docking scores are used to rank the derivatives based on their predicted binding affinity.
SAR analysis is crucial for understanding how chemical modifications affect the biological activity of the compounds.
-
Derivative Design: Based on the docking results and the structure of this compound, new derivatives are designed with modifications to different parts of the molecule. These modifications can include changes to the isoflavan core, the substituents on the aromatic rings, and the stereochemistry.
-
In Silico Prediction of Properties: For each designed derivative, computational tools are used to predict key drug-like properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Iterative Design and Evaluation: The results from the in silico predictions are used to refine the design of the derivatives in an iterative process. Promising candidates are then synthesized and subjected to in vitro and in vivo testing to validate the computational predictions and build a comprehensive SAR model.
Visualizations
Signaling Pathways and Workflows
Caption: this compound activates PON2, leading to beneficial downstream effects.
Caption: Iterative workflow for the computational design of new this compound derivatives.
Conclusion
Computational modeling offers a powerful and efficient approach to the design of novel this compound derivatives with improved therapeutic profiles. By leveraging homology modeling, molecular docking, and SAR analysis, researchers can rationally design and prioritize new chemical entities for synthesis and testing. This in-depth technical guide provides the necessary foundation, including quantitative data and detailed experimental protocols, to embark on such a drug discovery program. The continued exploration of this compound and its interaction with PON2 holds significant promise for the development of new treatments for a range of debilitating diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. gubra.dk [gubra.dk]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. Comparative modeling of PON2 and analysis of its substrate binding interactions using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Paraoxonase-2 (PON2): Protein Functions and Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability, pharmacokinetic, and pharmacodynamic characteristics of this compound: A first-in-class, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, pharmacodynamics and safety of this compound after multiple oral administrations in healthy female and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative modeling of PON2 and analysis of its substrate binding interactions using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Alternative Synthetic Pathways to Vutiglabridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin (also known as HSG4112) is a promising synthetic small molecule currently under clinical investigation for the treatment of obesity. As a derivative of the natural product glabridin, its novel chemical structure presents unique synthetic challenges and opportunities. This technical guide provides a comprehensive overview of the known synthetic pathways to this compound, with a focus on alternative strategies that may offer improvements in yield, scalability, and cost-effectiveness. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the development of robust and efficient manufacturing processes for this next-generation therapeutic agent.
Introduction
This compound, with the IUPAC name 2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol, is a racemic compound that has demonstrated significant potential in preclinical and clinical studies for managing obesity.[1][2] Its structural complexity, derived from the fusion of a chromane and a pyran ring system, necessitates a multi-step synthetic approach. While the primary synthesis is detailed in patent literature, the exploration of alternative pathways is crucial for process optimization and the development of intellectual property. This guide will delve into the patented synthesis and propose alternative routes based on established organic chemistry principles.
Patented Synthesis of this compound (HSG4112)
The core synthetic strategy for this compound is outlined in U.S. Patent 9,783,551 B2. The pathway commences with commercially available starting materials and proceeds through several key transformations to construct the characteristic tricyclic core of the molecule.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests a convergent approach, where the chromane and pyran rings are synthesized separately and then coupled. However, the patented route employs a more linear strategy, building the molecule in a stepwise fashion.
Key Synthetic Steps
The synthesis as described in the patent involves the following key transformations:
-
Formation of the Chromanone Core: The synthesis likely begins with the construction of a substituted chromanone ring, a common scaffold in flavonoid chemistry.
-
Introduction of the Pyran Ring: A subsequent annulation reaction is employed to fuse the pyran ring onto the chromanone intermediate.
-
Functional Group Interconversions: The final steps of the synthesis involve modifications of functional groups to install the ethoxy and hydroxyl moieties present in the final this compound molecule.
Due to the proprietary nature of the detailed experimental procedures within the patent, specific reagents, reaction conditions, and yields are not publicly available in full detail. However, based on the chemical transformations, a general workflow can be inferred.
Proposed Alternative Synthetic Pathways
The development of alternative synthetic routes to this compound is of significant interest for improving efficiency and exploring novel chemical space. Below are two potential alternative pathways.
Alternative Pathway 1: Convergent Strategy via Suzuki Coupling
This approach focuses on the late-stage coupling of two key fragments, a boronic acid-functionalized chromane and a halogenated pyran derivative.
Diagram of Alternative Pathway 1
Caption: Convergent synthesis of this compound via Suzuki coupling.
Experimental Protocol (General):
-
Synthesis of Chromane Boronic Acid: A suitable protected chromane precursor would be subjected to a borylation reaction, for instance, using bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Synthesis of Halogenated Pyran: A pyran ring with the desired substitution pattern would be synthesized and subsequently halogenated at the coupling position using a reagent such as N-bromosuccinimide (NBS).
-
Suzuki Coupling: The chromane boronic acid and the halogenated pyran would be coupled under standard Suzuki conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Deprotection: Final deprotection steps would yield this compound.
Alternative Pathway 2: Intramolecular Heck Reaction
This pathway proposes the construction of the pyran ring through an intramolecular Heck cyclization of a suitably functionalized precursor.
Diagram of Alternative Pathway 2
Caption: Synthesis of this compound via an intramolecular Heck reaction.
Experimental Protocol (General):
-
Synthesis of the Allylic Chromane Precursor: This would involve the synthesis of a chromane derivative bearing a pendant allylic group and a vinyl or aryl halide.
-
Intramolecular Heck Reaction: The precursor would be subjected to intramolecular Heck cyclization conditions, typically involving a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a base (e.g., Et₃N). This step would form the tricyclic core of this compound.
-
Final Modifications: Subsequent functional group manipulations would afford the final product.
Data Summary and Comparison
Due to the limited availability of quantitative data for the patented synthesis and the conceptual nature of the alternative pathways, a direct numerical comparison of yields and efficiencies is not currently possible. However, a qualitative comparison of the proposed routes is presented below.
| Pathway | Strategy | Potential Advantages | Potential Challenges |
| Patented Synthesis | Linear | Established and validated process. | May have a higher step count, potentially leading to lower overall yield. |
| Alternative Pathway 1 | Convergent | Potentially higher overall yield due to late-stage coupling; allows for modular synthesis of analogs. | Synthesis of the boronic acid and halogenated fragments may be complex. |
| Alternative Pathway 2 | Linear/Cyclization | Potentially fewer steps to construct the core structure. | Intramolecular cyclization may face challenges with regioselectivity and yield. |
Conclusion
The synthesis of this compound presents an interesting challenge for synthetic organic chemists. While the patented route provides a viable method for its production, the exploration of alternative pathways, such as the convergent Suzuki coupling and the intramolecular Heck reaction strategies outlined in this guide, offers exciting possibilities for process improvement and the development of second-generation syntheses. Further research and experimental validation are required to fully assess the feasibility and advantages of these alternative approaches. This guide serves as a foundational resource for researchers dedicated to advancing the synthesis and development of this important therapeutic candidate.
References
Characterization of Impurities in Synthetic Vutiglabridin Batches: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vutiglabridin, a synthetic analog of glabridin, is a promising therapeutic agent currently under investigation. As with any synthetically derived active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical for ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of this compound, along with detailed methodologies for their characterization. This document outlines potential synthetic routes, identifies likely process-related impurities and degradation products, and presents detailed experimental protocols for their detection, identification, and quantification using state-of-the-art analytical techniques.
Introduction to this compound and the Importance of Impurity Profiling
This compound is a synthetic small molecule that has demonstrated potential in various therapeutic areas.[1] It is a derivative of glabridin, a natural isoflavan found in licorice root.[1] The synthesis of such complex organic molecules can lead to the formation of various impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory authorities worldwide have stringent requirements for the identification, qualification, and control of impurities in drug substances.[2] Therefore, a robust impurity profiling strategy is essential throughout the drug development process.
Potential Synthetic Pathways and Associated Impurities
While the specific, proprietary synthesis of this compound is not publicly available, its structural similarity to glabridin and other isoflavans allows for the postulation of likely synthetic strategies.[3][4] A common approach to isoflavan synthesis involves the reaction of a substituted phenol with a substituted phenylacetic acid derivative, followed by cyclization and reduction steps.[5][6]
A plausible synthetic approach could involve the following general steps:
-
Coupling: Friedel-Crafts acylation of a protected resorcinol derivative with a protected phenylacetic acid derivative.
-
Cyclization: Intramolecular cyclization to form an isoflavone intermediate.
-
Reduction: Catalytic hydrogenation of the isoflavone to the corresponding isoflavan.
-
Deprotection: Removal of protecting groups to yield the final this compound molecule.
Based on this generalized pathway, a range of potential impurities can be anticipated.
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Type | Potential Structure/Description | Origin |
| Starting Materials | Unreacted protected resorcinol and phenylacetic acid derivatives | Incomplete reaction |
| Intermediates | Isoflavone intermediate | Incomplete reduction |
| By-products | Positional isomers formed during acylation | Lack of regioselectivity |
| Over-reduced or partially reduced species | Non-selective reduction | |
| Reagent-Related | Residual catalysts (e.g., Palladium) | Incomplete removal |
| Residual protecting groups | Incomplete deprotection |
Experimental Protocols for Impurity Characterization
A multi-technique approach is necessary for the comprehensive characterization of impurities in this compound batches. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is pivotal for identification, and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[7][8][9]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the primary technique for separating and quantifying impurities in pharmaceutical substances.[2] A well-developed HPLC method should be able to resolve all potential impurities from the main compound and from each other.
Experimental Protocol: HPLC Method for this compound Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Method development may involve screening different column chemistries to achieve optimal separation.[10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient elution is typically employed to separate compounds with a range of polarities. A representative gradient is shown in Table 2.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at a wavelength where both this compound and its potential impurities have significant absorbance (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
Table 2: Representative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification of unknown impurities.[11]
Experimental Protocol: LC-MS Method for Impurity Identification
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The HPLC method described in section 3.1 can be adapted for LC-MS by ensuring the use of volatile mobile phase additives like formic acid.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Mass Range: A wide mass range should be scanned (e.g., m/z 100-1000).
-
Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) experiments on detected impurity peaks to obtain fragmentation patterns for structural elucidation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including impurities.[9] A suite of 1D and 2D NMR experiments is typically required.
Experimental Protocol: NMR Analysis of Isolated Impurities
-
Impurity Isolation: The impurity of interest must first be isolated in sufficient quantity and purity, typically using preparative HPLC.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[13]
-
-
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to modulate the activity of paraoxonases, particularly PON1 and PON2.[1][14] Understanding these pathways is crucial for comprehending its therapeutic effects and for assessing the potential biological impact of any impurities.
This compound's primary mechanism of action involves the activation of Paraoxonase 2 (PON2).[14] This activation leads to a cascade of downstream effects that contribute to improved mitochondrial function, reduced oxidative stress, and enhanced autophagy.[15][16] Additionally, this compound modulates Paraoxonase 1 (PON1), which is primarily associated with high-density lipoprotein (HDL) and plays a role in lipid metabolism and protection against oxidative damage.[1][17]
Conclusion
The comprehensive characterization of impurities in synthetic this compound batches is a critical component of its development as a safe and effective therapeutic agent. This guide has outlined a systematic approach to identifying potential impurities based on likely synthetic routes and has provided detailed experimental protocols for their detection, identification, and structural elucidation using a combination of HPLC, LC-MS, and NMR spectroscopy. Furthermore, an understanding of this compound's mechanism of action through the modulation of PON1 and PON2 signaling pathways provides a biological context for the importance of ensuring the purity of the final drug substance. By implementing the strategies and methodologies described herein, researchers and drug development professionals can establish a robust impurity control strategy for this compound, thereby ensuring its quality and safety.
References
- 1. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103030647A - Method for synthesizing glabridin - Google Patents [patents.google.com]
- 6. CN109232603A - A kind of synthetic method of glabridin - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. hpst.cz [hpst.cz]
- 13. youtube.com [youtube.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. gubra.dk [gubra.dk]
- 16. biorxiv.org [biorxiv.org]
- 17. Antioxidant and Anti-Inflammatory Role of Paraoxonase 1: Implication in Arteriosclerosis Diseases - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of a Vutiglabridin Derivative Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vutiglabridin, a synthetic derivative of glabridin, is a clinical-stage small molecule with therapeutic potential in metabolic diseases, neurodegenerative disorders, and age-related cellular dysfunction.[1][2][3] Its primary molecular target has been identified as Paraoxonase-2 (PON2), an inner mitochondrial membrane protein that plays a crucial role in mitigating oxidative stress and maintaining mitochondrial integrity.[2][4] this compound acts as a PON2 agonist, enhancing its activity to promote autophagy, improve mitochondrial function, and reduce cellular senescence.[4][5][6] Given the promising biological activities of this compound, the screening of a focused derivative library holds the potential to identify next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the core methodologies required for the high-throughput screening (HTS) of a this compound derivative library. It outlines detailed experimental protocols, data analysis workflows, and the underlying biological pathways.
This compound's Mechanism of Action: The PON2 Signaling Pathway
This compound exerts its therapeutic effects by directly binding to and modulating PON2.[2] This interaction triggers a cascade of downstream events centered on improving mitochondrial health and cellular resilience. Activation of PON2 leads to enhanced autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[5][6] This, in turn, improves mitochondrial function, reduces the production of reactive oxygen species (ROS), and alleviates oxidative stress.[2][4] The culmination of these effects is the attenuation of cellular senescence and protection against cellular damage, which is relevant in a variety of disease contexts.[4]
This compound activates the PON2 signaling pathway.
High-Throughput Screening Workflow
A robust HTS campaign is essential for efficiently interrogating a large library of this compound derivatives. The workflow is designed to progress from a broad primary screen to more focused secondary and counter-screens, culminating in the identification of confirmed hits for further development.
High-throughput screening cascade for this compound derivatives.
Experimental Protocols
Primary High-Throughput Screen: Mitochondrial Superoxide Assay
This assay is designed to identify compounds that reduce mitochondrial reactive oxygen species (ROS), a key downstream effect of PON2 activation.
-
Objective: To quantify the reduction of mitochondrial superoxide levels in cells treated with library compounds.
-
Cell Line: Human LO2 hepatocytes or SH-SY5Y neuroblastoma cells.[4][7]
-
Principle: The fluorescent probe MitoSOX™ Red selectively detects superoxide in the mitochondria of live cells. A decrease in fluorescence intensity indicates a reduction in mitochondrial ROS.
Methodology:
-
Cell Plating: Seed LO2 cells into 384-well, black, clear-bottom microplates at a density of 10,000 cells/well in 40 µL of DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Oxidative Stress Induction: Induce oxidative stress by adding 10 µL of 600 µM hydrogen peroxide (H₂O₂) to each well for 24 hours.[4]
-
Compound Addition: Add 1 µL of library compounds (typically at a final concentration of 10 µM) to the assay plates. Include this compound as a positive control and DMSO as a negative control. Incubate for 24 hours.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in HBSS. Remove the culture medium and add 20 µL of the MitoSOX™ Red solution to each well. Incubate for 10 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with 50 µL of warm HBSS.
-
Fluorescence Reading: Measure fluorescence intensity using a plate reader with an excitation of 510 nm and an emission of 580 nm.
Secondary Assay: Autophagy Flux Assay
This assay confirms whether the observed reduction in ROS is mediated by an increase in autophagy, a known mechanism of this compound.[5][6]
-
Objective: To measure the autophagic flux in cells treated with hit compounds.
-
Principle: A tandem fluorescent-tagged LC3 protein (e.g., mRFP-GFP-LC3) is used. In the autophagosome (neutral pH), both GFP and mRFP fluoresce. Upon fusion with the lysosome (acidic pH), the GFP signal is quenched while the mRFP signal remains stable. An increase in red-only puncta indicates increased autophagic flux.
Methodology:
-
Cell Transfection: Stably transfect LO2 cells with the mRFP-GFP-LC3 plasmid.
-
Plating and Treatment: Plate and treat the cells with hit compounds as described in the primary assay protocol.
-
Imaging: Acquire images using a high-content imaging system. Capture both GFP (Ex: 488 nm, Em: 520 nm) and mRFP (Ex: 561 nm, Em: 610 nm) channels.
-
Analysis: Quantify the number of green and red puncta per cell. An increase in the ratio of red to green puncta indicates enhanced autophagic flux.
Counter-Screen: PON2-Dependence and Cytotoxicity
This screen is crucial to eliminate compounds that act through off-target mechanisms or are simply cytotoxic.
-
Objective: To confirm that the activity of hit compounds is dependent on PON2 and to assess their cytotoxicity.
-
Cell Lines: Wild-type LO2 cells and PON2 knockout (KO) LO2 cells.[4]
Methodology (PON2-Dependence):
-
Assay Setup: Repeat the primary mitochondrial superoxide assay in parallel using both wild-type and PON2 KO cell lines.
-
Analysis: True hits should show significantly reduced or abolished activity in the PON2 KO cells compared to the wild-type cells.[4]
Methodology (Cytotoxicity):
-
Assay Setup: Treat wild-type LO2 cells with a serial dilution of each hit compound for 48 hours.
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.
-
Luminescence Reading: Measure luminescence on a plate reader. A decrease in signal indicates cytotoxicity.
Data Presentation and Hit Identification
Raw data from the HTS is normalized and analyzed to identify statistically significant "hits." The Z-score is a common metric used to express the deviation of a compound's effect from the plate mean.
Table 1: Primary HTS Data Summary (Mitochondrial ROS Assay)
| Compound ID | Concentration (µM) | Raw Fluorescence | % Inhibition of ROS | Z-Score | Hit? |
| VUTI-001 | 10 | 15,230 | 8.5% | -0.55 | No |
| VUTI-002 | 10 | 9,875 | 40.7% | -3.21 | Yes |
| VUTI-003 | 10 | 16,100 | 2.1% | -0.13 | No |
| This compound | 10 | 9,550 | 42.6% | -3.40 | N/A |
| DMSO | N/A | 16,650 | 0.0% | 0.00 | N/A |
Hits are typically defined as compounds with a Z-score ≤ -3.
Following hit identification, dose-response curves are generated to determine the potency (EC50) of each confirmed hit.
Table 2: Dose-Response and Counter-Screen Data for Confirmed Hits
| Compound ID | EC50 (µM) ROS Assay | Max % Inhibition | EC50 (µM) Autophagy Assay | Activity in PON2 KO? | CC50 (µM) Cytotoxicity |
| VUTI-002 | 2.1 | 45.2% | 3.5 | No | > 50 |
| VUTI-015 | 1.5 | 51.8% | 2.8 | No | > 50 |
| VUTI-028 | 8.9 | 39.5% | 12.1 | No | > 50 |
CC50: 50% cytotoxic concentration.
Conclusion
The high-throughput screening of a this compound derivative library, centered on the modulation of PON2 and its downstream effects on mitochondrial health, represents a promising strategy for the discovery of novel therapeutics. By employing a carefully designed screening cascade—from a robust primary assay measuring mitochondrial ROS to secondary and counter-screens confirming the mechanism of action—researchers can efficiently identify potent and selective PON2 agonists. The methodologies outlined in this guide provide a comprehensive framework for executing such a campaign, ultimately paving the way for the development of next-generation drugs targeting diseases associated with mitochondrial dysfunction and oxidative stress.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Modulates Paraoxonase 1 and Ameliorates Diet-Induced Obesity in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Paraoxonase-2 agonist this compound promotes autophagy activation and mitochondrial function to alleviate non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Vutiglabridin
This document provides crucial safety protocols and logistical plans for the handling and disposal of Vutiglabridin, a compound under investigation as a potential anti-obesity treatment. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H26O4 | [1][2] |
| Molecular Weight | 354.44 g/mol | [1][2] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields to protect against splashes. |
| Hand Protection | Protective gloves. While the specific type is not detailed, nitrile gloves are a common standard in laboratory settings for handling chemical compounds. |
| Body Protection | Impervious clothing, such as a lab coat, to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used to avoid inhalation of dust or aerosols, especially when handling the powder form. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow should be followed.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eye-wash station and safety shower are readily accessible.[1]
-
Assemble all necessary materials and equipment before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles with side-shields.
-
Don protective gloves.
-
If handling the powder form or if there is a risk of aerosol formation, wear a suitable respirator.
3. Handling this compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
If weighing the powder, do so in a contained environment to prevent dispersal.
4. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
5. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Store the powder form at -20°C and solutions at -80°C.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
2. Spillage Management:
-
In the event of a spill, wear full personal protective equipment.[1]
-
Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Collect all cleanup materials in the hazardous waste container.[1]
3. Final Disposal:
-
Dispose of the hazardous waste container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Avoid releasing this compound into the environment, such as drains or water courses.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between hazard identification, control measures, and emergency response.
Caption: Interrelation of safety protocols for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
